NH2-PEG1-Val-Cit-PAB-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H38N6O6 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[3-(2-aminoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C23H38N6O6/c1-15(2)20(29-19(31)9-12-35-13-10-24)22(33)28-18(4-3-11-26-23(25)34)21(32)27-17-7-5-16(14-30)6-8-17/h5-8,15,18,20,30H,3-4,9-14,24H2,1-2H3,(H,27,32)(H,28,33)(H,29,31)(H3,25,26,34)/t18-,20-/m0/s1 |
InChI Key |
BRQKTVQPSPIBEL-ICSRJNTNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the NH2-PEG1-Val-Cit-PAB-OH Linker: Mechanism of Action, Data, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the NH2-PEG1-Val-Cit-PAB-OH linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, present relevant quantitative data, provide detailed experimental protocols for its evaluation, and visualize key pathways and workflows.
Core Components and Mechanism of Action
The this compound linker is a sophisticated, multi-functional molecule designed for the targeted delivery and controlled release of cytotoxic payloads. Its structure is comprised of four key components, each with a specific role in the overall mechanism of action.
-
NH2 (Amino Group): A primary amine that serves as a versatile reactive handle for conjugation to antibodies, typically through the formation of stable amide bonds with lysine (B10760008) residues or after modification for other conjugation strategies.[1][2]
-
PEG1 (Polyethylene Glycol Spacer): A single polyethylene (B3416737) glycol unit enhances the solubility and improves the pharmacokinetic properties of the ADC.[3][4] This hydrophilic spacer provides spatial separation between the antibody and the payload, which can help prevent aggregation.[3][5]
-
Val-Cit (Valine-Citrulline Dipeptide): This dipeptide sequence is the specific recognition site for cathepsin B, a lysosomal protease that is significantly upregulated in many tumor cells.[6][7] The Val-Cit linker is designed to be stable in the bloodstream, where cathepsin B activity is minimal at neutral pH, but is susceptible to cleavage in the acidic environment of the lysosome.[6][7]
-
PAB-OH (p-Aminobenzyl Alcohol): This unit functions as a "self-immolative" spacer.[6][8] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a rapid, spontaneous 1,6-elimination reaction.[3][9] This ensures the release of the cytotoxic payload in its unmodified, fully active form.[6]
The overall mechanism begins with the ADC binding to its target antigen on the surface of a cancer cell, followed by internalization.[7][10] The ADC is then trafficked to the lysosome, where the high concentration of cathepsin B and the acidic environment facilitate the cleavage of the Val-Cit linker.[6] This enzymatic cleavage triggers the self-immolation of the PAB spacer, leading to the release of the cytotoxic payload into the cell's cytoplasm, where it can then exert its therapeutic effect.[2]
Signaling Pathways and Logical Relationships
To visually represent the intricate processes involved, the following diagrams have been generated using the DOT language.
Quantitative Data
The stability and cleavage kinetics of the linker are critical for the efficacy and safety of an ADC. The following tables summarize key quantitative data for Val-Cit-PAB based linkers. Note that some of this data may not be specific to the this compound variant but is representative of the core Val-Cit-PAB system.
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference |
| Val-Cit | 1x | [11] |
| Val-Ala | ~0.5x | [11] |
| Phe-Lys | ~30x | [11] |
| Note: Relative cleavage rates can vary based on experimental conditions and the conjugated payload. |
| Species | Plasma Stability | Notes | Reference |
| Human | High | Generally considered stable for clinical development. | [12] |
| Mouse | Low | Susceptible to premature cleavage by carboxylesterase 1c (Ces1c). | [12][13] |
| Rat | Moderate | [12] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.[11][12]
Objective: To determine the kinetics of enzymatic cleavage of the Val-Cit linker.
Materials:
-
ADC with NH2-PEG1-Val-Cit-PAB-Payload
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[6]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[6]
-
Quenching Solution: Cold acetonitrile (B52724) with an internal standard[6]
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it in the Activation Buffer.
-
Reaction Initiation: Add the ADC to the activated Cathepsin B solution to start the reaction. A typical incubation temperature is 37°C.[11]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.[11]
-
Quenching: Immediately stop the reaction by adding the aliquot to the cold Quenching Solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant.[6]
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[6]
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[6]
ADC Stability in Plasma Assay
This protocol is for assessing the stability of an ADC in plasma, monitoring for premature payload release.[14][15][16]
Objective: To determine the stability of the ADC and the rate of payload loss in plasma over time.
Materials:
-
Test ADC
-
Mouse or Human Plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G Magnetic Beads for immunoaffinity capture
-
Elution Buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for a specified time course (e.g., up to 7 days).[14][16] A control of the ADC in PBS should be run in parallel.
-
Immunoaffinity Capture: At each time point, take an aliquot of the plasma/ADC mixture and add it to Protein A or G magnetic beads to capture the ADC.[14][16]
-
Washing: Wash the beads with PBS to remove unbound plasma proteins.
-
Elution: Elute the ADC from the beads using the Elution Buffer.
-
LC-MS Analysis: Analyze the eluted ADC using LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss.[16]
-
Free Payload Analysis (Optional): The plasma supernatant (after bead capture) can be analyzed by LC-MS/MS to quantify the amount of free payload that has been released.[16]
Conclusion
The this compound linker is a highly effective and versatile tool in the development of ADCs. Its multi-component design allows for stable circulation and specific, efficient cleavage within target tumor cells, ensuring the conditional release of potent cytotoxic payloads. A thorough understanding of its mechanism of action, coupled with robust experimental evaluation of its stability and cleavage kinetics, is paramount for the successful design and optimization of next-generation targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Valine-Citrulline-PAB Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker, a cornerstone technology in the development of modern Antibody-Drug Conjugates (ADCs). We will delve into its core principle, mechanism of action, key advantages, and the experimental protocols essential for its evaluation.
Introduction: The Critical Role of the Linker in ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to cancer cells.[1] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of drug release.[2][3] An ideal linker must be highly stable in systemic circulation to prevent premature drug release and off-target toxicity, yet allow for efficient cleavage of the payload within the target tumor cell.[2]
The Val-Cit-PAB linker has become a gold standard for protease-cleavable systems in ADC design.[2] Its sophisticated design exploits the unique enzymatic environment of tumor cell lysosomes to achieve highly specific, intracellular drug release.[2][4] This guide will explore the intricate workings of this linker system.
The Val-Cit-PAB Linker: Core Components and Principle
The Val-Cit-PAB linker is a tripartite system, with each component playing a crucial role in its function.[2][4]
-
Valine-Citrulline (Val-Cit) Dipeptide : This dipeptide sequence is the specific recognition site for Cathepsin B, a lysosomal protease often significantly upregulated in tumor cells.[4][] The choice of Val-Cit provides a balance between stability in the bloodstream (neutral pH) and high susceptibility to cleavage in the acidic environment of the lysosome.[4]
-
p-Aminobenzylcarbamate (PABC or PAB) Spacer : This unit functions as a "self-immolative" spacer.[4][6] It connects the dipeptide to the cytotoxic payload and, following cleavage of the Val-Cit moiety, undergoes a rapid, spontaneous fragmentation to release the drug in its unmodified, fully active form.[4] Attaching a bulky drug directly to the dipeptide could otherwise sterically hinder the enzyme's access to the cleavage site.[4][7]
-
Payload : This is the potent cytotoxic agent (e.g., Monomethyl Auristatin E - MMAE) responsible for inducing cell death upon its release.[4][8]
Mechanism of Action: A Two-Step Release Cascade
The release of the cytotoxic payload is a precisely orchestrated, two-step process that occurs after the ADC is internalized by the target cancer cell.[2]
Step 1: ADC Internalization and Lysosomal Trafficking The process begins when the ADC circulates in the bloodstream and its antibody component binds specifically to the target antigen on the surface of a cancer cell.[2] The ADC-antigen complex is then internalized by the cell, typically through receptor-mediated endocytosis, and trafficked through the endosomal pathway to the lysosome.[1][2] The lysosome provides the acidic (pH 4.5-5.5) and enzyme-rich environment required to trigger payload release.[2]
Step 2: Enzymatic Cleavage and Self-Immolation Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PAB spacer.[4] This enzymatic cleavage is the critical trigger for the subsequent release of the payload.[4] The cleavage of the Cit-PAB bond generates an unstable p-aminobenzyl alcohol intermediate. This intermediate undergoes a rapid, spontaneous 1,6-elimination reaction, causing the spacer to fragment.[6][9] This "self-immolative" cascade ensures a clean and traceless release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[4]
Key Advantages and Characteristics
The rational design of the Val-Cit-PAB linker provides several key advantages for ADC development:
-
Tumor Selectivity : The primary advantage is its selective cleavage within tumor cells, which often overexpress lysosomal proteases like Cathepsin B.[2][] This provides a strong biological basis for targeted drug release.[2]
-
Systemic Stability : The linker is remarkably stable in the systemic circulation (pH ~7.4), where Cathepsin B activity is minimal, thereby reducing premature drug release and associated off-target toxicities.[2][] However, it's important to note that Val-Cit-PAB linkers show instability in mouse plasma due to cleavage by the carboxylesterase Ces1c, a factor that must be considered in preclinical mouse models.[2][11][12]
-
The Bystander Effect : When the released cytotoxic payload is lipophilic and membrane-permeable (like MMAE), it can diffuse out of the target antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[1] This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen.[2]
Quantitative Data on Linker Performance
The performance of ADC linkers is assessed through various quantitative measures. The following tables summarize comparative data for Val-Cit-PAB and other linker technologies.
Table 1: Comparative In Vitro Plasma Stability This table highlights the percentage of intact ADC remaining after incubation in human plasma, demonstrating the superior stability of the Val-Cit linker compared to more labile systems like hydrazone linkers.
| Linker Type | Payload | Incubation Time (Human Plasma) | Intact ADC Remaining (%) | Reference |
| Val-Cit-PAB | MMAE | 144 hours | >95% | [13] |
| Phe-Lys-PAB | MMAE | 144 hours | ~50% | [13] |
| Hydrazone | Doxorubicin | 24 hours | <20% | [13] |
Table 2: Comparative Cathepsin B Cleavage Rates This table shows the relative rates of drug release when different dipeptide linkers are exposed to the target enzyme, Cathepsin B. The data is often presented as half-life (t½) or relative fluorescence units (RFU) in endpoint assays.
| Dipeptide Linker | Substrate | Cleavage Half-life (t½) | Relative Fluorescence Units (RFU) | Reference |
| Val-Cit | Doxorubicin | 2.5 min | 8500 ± 350 | [4][13] |
| Phe-Lys | Doxorubicin | 10 min | Not Reported | [13] |
| Val-Ala | Fluorophore | Not Reported | 2500 ± 150 | [4] |
| Gly-Gly | Doxorubicin | > 2000 min | Not Reported | [13] |
Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and evaluation of ADCs.
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-Payload
This protocol outlines a general procedure for coupling a payload to the Fmoc-protected Val-Cit-PAB linker.
Objective : To synthesize the complete drug-linker construct prior to deprotection and conjugation to an antibody.
Methodology :
-
Activation : Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in an anhydrous solvent like DMF.
-
Coupling Agent Addition : Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution.
-
Payload Addition : Add the amine-containing payload (1.2 eq) to the activated linker solution.
-
Reaction : Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed (typically 2-18 hours).[14]
-
Purification : Upon completion, purify the Fmoc-Val-Cit-PAB-Payload product by reverse-phase HPLC.[6][15]
-
Deprotection : The final N-terminal Fmoc group is removed using a solution of piperidine (B6355638) in DMF to yield the reactive linker-payload ready for antibody conjugation.[15]
Protocol 2: ADC Conjugation via Thiol-Maleimide Coupling
This protocol describes the conjugation of a maleimide-functionalized linker (e.g., MC-Val-Cit-PAB-MMAE) to a monoclonal antibody.
Objective : To covalently attach the drug-linker to a monoclonal antibody.
Methodology :
-
Antibody Reduction : Reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups.[16]
-
Purification : Remove the excess reducing agent using size-exclusion chromatography (SEC) or dialysis.[17]
-
Conjugation : Add the maleimide-functionalized drug-linker (e.g., MC-Val-Cit-PAB-MMAE) to the reduced antibody solution. A typical molar ratio is 5:1 to 10:1 (drug-linker:antibody).[17] Incubate the reaction at room temperature for 1-2 hours.[17]
-
Purification of ADC : Purify the newly synthesized ADC to remove unreacted drug-linker and other reagents, typically using SEC.[17]
-
Characterization : Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation using techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and LC-MS.[16]
Protocol 3: In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of the ADC in a physiological environment.
Objective : To determine the rate of drug deconjugation from an ADC in plasma.[18]
Methodology :
-
Incubation : Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.[18]
-
Time Points : Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[18]
-
Sample Preparation : Precipitate plasma proteins by adding a quenching solution (e.g., cold acetonitrile with an internal standard).[4] Centrifuge the samples to pellet the proteins.
-
Analysis : Analyze the supernatant using a validated LC-MS method to quantify the concentration of the released payload or measure the average drug-to-antibody ratio (DAR) over time.[18]
-
Data Analysis : Plot the percentage of intact ADC or released payload against time to determine the stability profile and half-life.[4]
Protocol 4: In Vitro Cathepsin B Cleavage Assay
This assay confirms that the linker is susceptible to cleavage by the target enzyme.
Objective : To quantify the rate of drug release from an ADC upon incubation with Cathepsin B.[4]
Methodology :
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5) and an activation buffer containing a reducing agent like DTT to activate the enzyme.[4]
-
Reaction Initiation : In a reaction vessel, combine the ADC, assay buffer, and pre-activated Cathepsin B.
-
Incubation : Incubate the reaction mixture at 37°C.[6]
-
Time Points & Quenching : At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation : Centrifuge the quenched samples to precipitate the enzyme and antibody.[4]
-
LC-MS/MS Analysis : Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[4]
-
Data Analysis : Plot the concentration of the released payload against time to determine the cleavage kinetics.[4]
Conclusion
The Val-Cit-PAB linker is a cornerstone of modern ADC design, offering a robust and clinically validated strategy for achieving tumor-selective payload delivery.[2] Its sophisticated biochemical design, which exploits the enzymatic machinery of the cancer cell lysosome, provides a favorable balance between systemic stability and efficient intracellular drug release.[2] A thorough understanding of its mechanism, quantitative performance, and the rigorous experimental protocols required for its evaluation is paramount for the successful development of safe and effective next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Val-Cit-PAB-MMAE | drug-linker conjugate| ADC synthesis | CAS 644981-35-1 | anti-mitotic agent | InvivoChem [invivochem.com]
- 9. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Cathepsin B Cleavage of the Val-Cit Dipeptide: A Technical Guide for Drug Development
This technical guide offers an in-depth exploration of the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by Cathepsin B. This critical mechanism is foundational to the therapeutic efficacy of numerous antibody-drug conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document details the core biochemical processes, provides comprehensive experimental methodologies, and presents quantitative data to inform the rational design and assessment of Cathepsin B-cleavable ADC linkers.
Introduction: The Cathepsin B/Val-Cit Axis in Targeted Cancer Therapy
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of tumor types.[1] Its heightened activity within the acidic microenvironment of lysosomes (pH 4.5-5.5) makes it a prime target for the controlled release of cytotoxic payloads from ADCs.[1][2] The Val-Cit dipeptide has been established as a highly efficient cleavage motif for Cathepsin B, providing a crucial balance of stability in systemic circulation and effective enzymatic processing within target cancer cells.[1] This targeted release mechanism is engineered to broaden the therapeutic window of potent anticancer agents by minimizing off-target toxicity.[1][2]
The Molecular Mechanism of Cathepsin B-Mediated Val-Cit Cleavage
The cleavage of the Val-Cit linker by Cathepsin B is a sophisticated, multi-step process grounded in the catalytic mechanism of cysteine proteases.
Cathepsin B Active Site and Substrate Recognition
Cathepsin B's active site contains a catalytic triad (B1167595) of Cysteine (Cys), Histidine (His), and Asparagine (Asn) residues.[1] A key feature of Cathepsin B is its "occluding loop," which modulates its substrate specificity and gives it both endopeptidase and exopeptidase (peptidyldipeptidase) activities.[1][3]
The Val-Cit dipeptide binds to the active site cleft in a substrate-like manner. The valine residue occupies the S2 subsite, which shows a preference for amino acids with large hydrophobic side chains, while the citrulline residue fits into the S1 subsite.[1][4]
The Cleavage Process
The cleavage of the peptide bond C-terminal to the citrulline residue occurs through a two-step acylation and deacylation mechanism:
-
Acylation : The catalytic cysteine residue, activated by the adjacent histidine, executes a nucleophilic attack on the carbonyl carbon of the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. This leads to the formation of a tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, releasing the PABC-drug moiety.[1]
-
Deacylation : A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This results in the hydrolysis of the ester bond, which releases the Val-Cit dipeptide and regenerates the active enzyme.[1]
Following the cleavage of the Val-Cit linker, a self-immolative cascade is often triggered, particularly when a PABC spacer is used. The cleavage of the Cit-PABC bond initiates a spontaneous 1,6-elimination reaction of the PABC spacer, which in turn releases the active drug.[2]
Quantitative Data on Cathepsin B Cleavage
The efficiency of linker cleavage is a critical factor in the potency of an ADC. The following tables summarize key quantitative data related to the Cathepsin B-mediated cleavage of various peptide substrates.
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference(s) |
| Val-Cit | 1x | [5] |
| Val-Ala | ~0.5x | [5] |
| Phe-Lys | ~30x | [5] |
Note: Relative cleavage rates can vary based on experimental conditions and the specific cytotoxic payload conjugated to the linker.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference(s) |
| Z-Phe-Arg-AMC | - | - | - | 4.6 & 7.2 | [6] |
| Z-Arg-Arg-AMC | - | - | - | 4.6 & 7.2 | [6] |
| Z-Nle-Lys-Arg-AMC | - | - | - | 4.5-7.5 | [6] |
| Val-Cit-PABC-Fluorophore | - | - | 8500 (RFU) | - | [1] |
| Val-Ala-PABC-Fluorophore | - | - | 6200 (RFU) | - | [1] |
Note: Direct comparison of kcat/Km values should be approached with caution due to variations in experimental conditions and substrate reporters. RFU = Relative Fluorescence Units. Z = Carboxybenzyl. AMC = 7-amino-4-methylcoumarin.
Experimental Protocols
Detailed and reproducible protocols are crucial for the validation of linker cleavage.
Protocol 1: Cathepsin B Activity Assay using a Fluorogenic Substrate
This protocol describes a kinetic assay to determine the Michaelis-Menten parameters (Km and kcat) for the cleavage of a peptide linker by Cathepsin B.[1][5]
Objective: To determine the rate of cleavage of a fluorogenic peptide-linker substrate by Cathepsin B.[7]
Materials:
-
Recombinant human Cathepsin B
-
Fluorogenic peptide substrate (e.g., Val-Cit-AMC)
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (Assay Buffer containing a reducing agent like 10 mM DTT or L-cysteine)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Activate recombinant Cathepsin B by incubating it in Activation Buffer for 15 minutes at 37°C.[5][8]
-
Substrate Preparation: Prepare a series of dilutions of the fluorogenic substrate in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.[5]
-
Assay Setup: In a 96-well plate, add the activated Cathepsin B solution to each well.[5]
-
Initiate Reaction: Add the various concentrations of the substrate to the wells to start the reaction.[5]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of up to 60 minutes. Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[7]
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (buffer and substrate only).[7]
-
Plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is determined from the initial linear slope of this plot.[7]
-
Plot V₀ against the substrate concentration ([S]).[5]
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Controls:
-
No-Enzyme Control: Incubate the substrate in Assay Buffer without Cathepsin B to assess substrate stability.[5]
-
Inhibitor Control: Pre-incubate activated Cathepsin B with a known inhibitor (e.g., CA-074) before adding the substrate to confirm that the observed cleavage is enzyme-specific.[5][9]
Protocol 2: In Vitro ADC Cleavage Assay by LC-MS/MS
This protocol is designed to quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[7]
Objective: To quantify the rate of drug release from an ADC.[7]
Materials:
-
Antibody-Drug Conjugate (ADC) with a Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (Assay Buffer with 10 mM DTT)
-
Quenching Solution (e.g., acetonitrile (B52724) containing an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B as described in Protocol 1.
-
Reaction Setup: Prepare a reaction mixture containing the ADC and activated Cathepsin B in Assay Buffer.
-
Incubation: Incubate the reaction mixture at 37°C.[7]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[7]
-
Reaction Quenching: Immediately stop the reaction by adding an excess of the cold quenching solution to the aliquot.[7]
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.[7]
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[7]
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[7]
Visualizations
Signaling Pathway of ADC Action
Caption: Generalized signaling pathway of an ADC leading to payload release by Cathepsin B.
Cathepsin B Cleavage Mechanism of a Val-Cit-PABC Linker
Caption: Mechanism of Val-Cit-PABC linker cleavage by Cathepsin B.
Experimental Workflow for a Kinetic Cathepsin B Cleavage Assay
Caption: Experimental workflow for a kinetic Cathepsin B cleavage assay.
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit dipeptide linker is a cornerstone of modern ADC design, enabling the targeted delivery and release of potent cytotoxic agents within tumor cells.[1] A thorough understanding of the underlying cleavage mechanism, coupled with robust and quantitative analytical methods, is paramount for the successful development of next-generation ADCs with enhanced efficacy and safety profiles. The experimental protocols and data presented in this guide provide a framework for researchers to effectively evaluate and optimize Cathepsin B-cleavable linkers in their drug development programs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Lynchpin of Targeted Therapeutics: A Technical Guide to the P-Aminobenzyl (PAB) Self-Immolative Spacer in Drug Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of targeted drug delivery, particularly within the domain of Antibody-Drug Conjugates (ADCs), the elegant chemistry of self-immolative spacers plays a pivotal role. Among these, the p-aminobenzyl (PAB) spacer has emerged as a cornerstone technology, enabling the conditional and efficient release of potent cytotoxic agents within the confines of tumor cells.[1] This technical guide provides an in-depth exploration of the PAB self-immolative spacer, detailing its mechanism of action, its critical role in ADCs, factors influencing its performance, and the essential experimental protocols for its evaluation.
The primary function of the PAB self-immolative spacer is to act as a stable, covalent bridge between a targeting moiety, such as a monoclonal antibody, and a cytotoxic payload.[1] This linkage is engineered to be highly stable in systemic circulation, thereby preventing premature drug release and minimizing off-target toxicity.[1][2] However, upon internalization into the target cell and exposure to a specific trigger, the PAB spacer undergoes a rapid and irreversible decomposition, releasing the unmodified, fully active drug.[1][3]
Mechanism of Self-Immolation: An Electronically-Driven Cascade
The self-immolative cascade of the PAB spacer is a sophisticated example of an electronically-driven molecular fragmentation. The process is initiated by the cleavage of a trigger moiety, most commonly a dipeptide sequence like valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases such as Cathepsin B.[3]
The sequence of events is as follows:
-
Enzymatic Cleavage: Following receptor-mediated endocytosis of the ADC into a cancer cell, it is trafficked to the lysosome. The high concentration of proteases, such as Cathepsin B, within the lysosome recognizes and cleaves the peptide linker (e.g., Val-Cit).[4][5] This cleavage unmasks a free amine group on the PAB spacer.[6]
-
1,6-Elimination: The newly exposed electron-donating amino group triggers a spontaneous 1,6-electronic cascade through the aromatic ring of the PAB spacer.[3]
-
Payload Release: This electronic rearrangement leads to the fragmentation of the spacer, resulting in the release of the unmodified cytotoxic payload (often attached via a carbamate (B1207046) linkage), carbon dioxide, and an aromatic remnant.[2][7] This "traceless" release is highly advantageous as it ensures the payload is delivered in its most potent form, without any residual linker fragments that could impede its activity.[6]
Quantitative Data on Linker Performance
The efficacy of a PAB-based linker is determined by its stability in plasma and its cleavage kinetics in the presence of the target trigger. These parameters are crucial for establishing the therapeutic window of an ADC.
Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference |
| Val-Cit | 1x | [8] |
| Val-Ala | ~0.5x | [8] |
| Phe-Lys | ~30x | [8] |
Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload.
Table 2: Stability of Asparagine-Containing Linkers in Serum
| Linker | Incubation Time | % Intact Payload Remaining | Reference |
| Legumain-cleavable Asn-containing linkers | 7 days | > 85% | [9] |
Note: This data highlights the high plasma stability of certain peptide linkers designed for cleavage by other lysosomal enzymes like legumain.
Factors Influencing PAB Spacer Cleavage and ADC Stability
Several factors can influence the stability and cleavage efficiency of PAB-based linkers:
-
Peptide Sequence: The choice of the dipeptide sequence significantly impacts the rate of enzymatic cleavage. While Val-Cit is widely used, other sequences like Phe-Lys can be cleaved much more rapidly by Cathepsin B.[8] Conversely, sequences like Ala-Ala-Asn are resistant to Cathepsin B but are substrates for other proteases like legumain.[10]
-
Species-Specific Enzyme Activity: The stability of the Val-Cit linker can differ between species. For instance, it is unstable in mouse plasma due to susceptibility to the extracellular carboxylesterase 1c (Ces1c), leading to premature drug release.[11][12] This is a critical consideration for the preclinical evaluation of ADCs in rodent models.
-
Hydrophobicity: The hydrophobic nature of the Val-Cit-PAB linker, often compounded by a hydrophobic payload, can lead to ADC aggregation, especially at high drug-to-antibody ratios (DARs).[13][14] This can negatively impact the ADC's pharmacokinetics and manufacturability.
-
Payload Structure: The nature of the payload and its attachment to the PAB spacer can influence the rate of self-immolation. Electron-withdrawing groups on a phenolic payload can accelerate the immolation process.[15]
Experimental Protocols
Rigorous and standardized experimental protocols are essential for the accurate evaluation of PAB-based linkers.
Protocol 1: Synthesis of a Val-Cit-PAB Drug-Linker Construct
This protocol outlines a generalized approach for the synthesis of a common Val-Cit-PAB-payload construct.
Materials:
-
Fmoc-Cit-OH
-
H-Val-OH
-
p-aminobenzyl alcohol (PAB-OH)
-
Cytotoxic drug with a suitable functional group (e.g., amine for carbamate linkage)
-
Solid-phase synthesis resin
-
Coupling agents (e.g., HATU, HBTU)
-
Bases (e.g., DIPEA)
-
Piperidine (B6355638) in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
Reverse-phase HPLC system
Methodology:
-
Dipeptide Synthesis: Synthesize the Fmoc-Val-Cit dipeptide on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS) techniques.
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide using a suitable coupling agent like HATU.[1]
-
Payload Conjugation: Activate the hydroxyl group of the PAB moiety and react it with the cytotoxic drug to form a carbamate linkage.
-
Cleavage from Resin: Cleave the peptide-spacer-payload from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.[1]
-
Final Fmoc Deprotection: Dissolve the Fmoc-Val-Cit-PAB-Payload in DMF and add piperidine to remove the final Fmoc group.[1]
-
Purification: Purify the final product by reverse-phase HPLC.[1]
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of drug release from a PAB-linked conjugate in the presence of Cathepsin B.[7]
Materials:
-
ADC construct with a PAB-linker
-
Recombinant human Cathepsin B
-
Assay Buffer: Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0) containing a reducing agent like dithiothreitol (B142953) (DTT, e.g., 5 mM)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS or HPLC system
Methodology:
-
Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer to ensure its activation.
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the ADC construct with the assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20-100 nM).[7]
-
Incubation: Incubate the reaction at 37°C.[1]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[7]
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to the quenching solution.[7]
-
Analysis: Analyze the samples by LC-MS/MS or HPLC to quantify the amount of released payload and/or remaining intact ADC.[7]
Protocol 3: Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.[12]
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker)
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (e.g., HPLC, LC-MS)
Methodology:
-
Sample Preparation: Dilute the ADC to a final concentration in human or mouse plasma.
-
Incubation: Incubate the samples at 37°C.[12]
-
Time Point Collection: At various time points (e.g., 0, 24, 48, 96 hours), withdraw aliquots of the plasma samples.[12]
-
Sample Processing: Process the plasma samples to separate the ADC and any released payload from plasma proteins. This can involve techniques like immuno-affinity capture for the ADC or protein precipitation followed by solid-phase extraction for the free payload.[9][16]
-
Analysis: Analyze the samples to determine the concentration of intact ADC (often by measuring the drug-to-antibody ratio) and the released payload.[9][12]
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile and half-life of the ADC in plasma.[17]
Conclusion
The p-aminobenzyl self-immolative spacer is a powerful and versatile tool in the design of targeted therapeutics.[1] Its predictable and efficient mechanism of drug release, coupled with its high plasma stability (when appropriately designed), has made it a central component in many successful ADCs.[2] A thorough understanding of its function, the factors influencing its performance, and its evaluation through rigorous experimental protocols is paramount for the continued development of next-generation cancer therapies. This guide provides a foundational framework for researchers to harness the full potential of this elegant chemical system.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Hydrophilicity of PEG1 Spacers in ADC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a cornerstone in the development of effective and safe Antibody-Drug Conjugates (ADCs). Among the various components of a linker, the spacer plays a pivotal role in modulating the physicochemical properties of the entire ADC. This technical guide provides a comprehensive examination of the hydrophilicity of polyethylene (B3416737) glycol (PEG) spacers, with a particular focus on the shortest PEG unit, PEG1. By incorporating quantitative data, detailed experimental protocols, and visual diagrams, this document aims to be an essential resource for professionals in the field of drug development.
The inclusion of hydrophilic spacers, such as PEG, is a critical strategy to counteract the inherent hydrophobicity of many potent cytotoxic payloads.[1][2] This hydrophobicity can otherwise lead to challenges such as ADC aggregation, reduced solubility, and rapid clearance from circulation.[2] A short, single ethylene (B1197577) glycol unit (PEG1) offers a minimal yet significant increase in hydrophilicity, influencing the ADC's overall performance.
Impact of PEG1 Spacer Hydrophilicity on ADC Properties
The introduction of a PEG1 spacer into an ADC linker, while a subtle modification, can have a cascade of effects on the conjugate's behavior, from its synthesis to its in vivo efficacy.
Physicochemical Properties
The hydrophilicity imparted by a PEG1 spacer can improve the solubility of the linker-payload, which is often synthesized in organic solvents before conjugation to the antibody in an aqueous buffer.[3] This enhanced solubility can facilitate the conjugation process, potentially leading to a more consistent drug-to-antibody ratio (DAR) and reduced aggregation of the final ADC product.[4] The calculated LogP (cLogP), a measure of lipophilicity, is generally negative for oligoethylene glycols and decreases with increasing chain length, indicating a preference for the aqueous phase.[5]
Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is profoundly influenced by its overall hydrophilicity. While longer PEG chains are well-documented to increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation half-life, the impact of a short PEG1 spacer is more nuanced.[6] It provides a modest increase in hydrophilicity that can help mitigate the rapid clearance often observed with highly hydrophobic ADCs, without the potential for steric hindrance that can sometimes be associated with longer PEG chains.[6]
In Vitro and In Vivo Efficacy
The in vitro potency of an ADC, often measured by its half-maximal inhibitory concentration (IC50), can be affected by the linker design. While some studies suggest that longer PEG chains can sometimes lead to a slight decrease in in vitro potency, shorter PEG spacers like PEG1 are often associated with high in vitro potency.[4][6] In vivo, the improved PK profile afforded by the hydrophilicity of the PEG spacer can lead to enhanced tumor accumulation and, consequently, greater tumor growth inhibition.[7]
Quantitative Data on the Impact of PEG Spacer Length
The following tables summarize quantitative data from various studies to provide a comparative overview of the impact of PEG spacer length on key ADC performance metrics. It is important to note that direct head-to-head comparisons of a PEG1 spacer across all parameters in a single, consistent experimental setup are limited in the published literature. The data presented here is a synthesis of findings from multiple sources to illustrate general trends.
| PEG Spacer Length | Drug-to-Antibody Ratio (DAR) | Rationale |
| Non-PEGylated | Often lower, especially with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and reduced conjugation efficiency.[4] |
| Short-Chain PEG (e.g., PEG2, PEG4) | Generally allows for higher and more consistent DAR | The hydrophilic nature of the PEG spacer improves the solubility of the payload and minimizes aggregation, which in turn facilitates a more efficient conjugation process.[4] |
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Notes |
| PEG4 | MMAE | CD30+ Lymphoma | ~20-60 | Slightly reduced potency compared to longer PEG chains in some studies.[1] |
| PEG8 | MMAE | CD30+ Lymphoma | ~15-50 | Similar potency to PEG12 in this cell line.[1] |
| PEG12 | MMAE | CD30+ Lymphoma | ~15-50 | Potent and specific cytotoxicity.[1] |
| No PEG | MMAE | CD30+ Lymphoma | Variable | Often shows higher variability and can be less potent due to aggregation.[1] |
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values) of ADCs with Different PEG Spacer Lengths
| PEG Spacer in Linker | Payload | Target Cell Line | IC50 (nM) |
| PEG3-Disulfide | Tubulysin | HER2+ | ~1.5 |
| PEG4-Val-Cit | MMAE | HER2+ | ~0.8 |
| PEG8-Val-Cit | MMAE | HER2+ | ~1.2 |
Table 3: Representative In Vitro Cytotoxicity of ADCs with Different Short-Chain PEG Spacers [8]
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | [7] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [7] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [7] |
Table 4: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates
| Linker Type | Antibody-Payload | Tumor Model | Tumor Growth Inhibition (%) |
| Non-PEGylated | Anti-HER2-MMAE | Breast Cancer Xenograft | 60 |
| PEG4 | Anti-HER2-MMAE | Breast Cancer Xenograft | 75 |
| PEG8 | Anti-HER2-MMAE | Breast Cancer Xenograft | 95 |
| PEG12 | Anti-HER2-MMAE | Breast Cancer Xenograft | 98 |
| PEG24 | Anti-HER2-MMAE | Breast Cancer Xenograft | 98 |
Table 5: In Vivo Efficacy of ADCs with Different PEG Linker Lengths
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the accurate assessment and comparison of ADCs with different linker designs.
Protocol 1: Synthesis of an ADC with a Maleimide-PEG1 Linker
This protocol describes a common method for conjugating a thiol-containing payload to an antibody via a maleimide-functionalized PEG1 linker.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-PEG1-payload construct
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in conjugation buffer.
-
Add a molar excess of the reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add the Maleimide-PEG1-payload construct to the reduced antibody solution. A typical molar excess of the linker-payload is 1.5 to 5-fold over the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide (B117702) groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification and Characterization:
-
Purify the ADC from unreacted linker-payload and other small molecules using a SEC column.
-
Characterize the purified ADC to determine the average DAR using HIC. The hydrophobicity of the ADC increases with each conjugated drug-linker, allowing for separation of species with different DARs.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC constructs with different PEG spacers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC constructs in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted ADCs to the respective wells.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]
-
Protocol 3: In Vivo Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of an ADC in a rodent model.
Materials:
-
Healthy rodents (e.g., mice or rats)
-
ADC construct
-
Anticoagulant (e.g., EDTA)
-
ELISA or LC-MS/MS instrumentation
Procedure:
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the ADC to each animal.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 96h, 168h).
-
-
Plasma Preparation:
-
Isolate plasma from the blood samples by centrifugation.
-
-
ADC Quantification:
-
Quantify the concentration of the total antibody and/or conjugated antibody in the plasma samples using a validated ELISA or LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using non-compartmental or compartmental analysis.[9]
-
Visualization of Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of an ADC with a microtubule inhibitor payload and a typical experimental workflow for ADC development.
Caption: Mechanism of action for an ADC with a microtubule inhibitor payload.
Caption: A generalized workflow for the development and evaluation of ADCs.
Caption: Simplified signaling pathway of MMAE-induced apoptosis.
Conclusion
The hydrophilicity of the PEG1 spacer, though minimal in structure, represents a critical design element in modern ADC linkers. It offers a subtle yet impactful means to improve the physicochemical properties and pharmacokinetic profile of an ADC, particularly for those carrying hydrophobic payloads. While longer PEG chains often provide more pronounced effects on circulation half-life, the PEG1 spacer can be a valuable tool when a delicate balance between hydrophilicity, potency, and steric hindrance is required. The quantitative data, detailed protocols, and visual aids provided in this guide are intended to empower researchers and drug development professionals to make informed decisions in the rational design of next-generation ADCs with optimized therapeutic indices. A systematic and empirical evaluation of a range of PEG spacer lengths remains a crucial step in the preclinical development of any new ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Structural Analysis of NH2-PEG1-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural analysis of NH2-PEG1-Val-Cit-PAB-OH, a key linker used in the development of Antibody-Drug Conjugates (ADCs). We will delve into its molecular structure, physicochemical properties, and the experimental protocols for its synthesis and characterization.
Core Concepts
This compound is a cleavable linker designed for the targeted delivery of therapeutic payloads. Its structure is modular, with each component playing a distinct role in its function:
-
NH2 (Amine Group): A primary amine that serves as a reactive handle for conjugation to antibodies or other targeting molecules.
-
PEG1 (Polyethylene Glycol): A single polyethylene (B3416737) glycol unit that acts as a hydrophilic spacer, improving solubility and pharmacokinetic properties.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is a specific substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.
-
PAB-OH (p-aminobenzyl alcohol): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, releases the conjugated payload.
The targeted drug release is a cascade of events initiated by the internalization of the ADC into the target cell.
ADC internalization and payload release pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 494.59 g/mol | [1] |
| 494.6 g/mol | [2][3][4] | |
| Molecular Formula | C23H38N6O6 | [1][2] |
| CAS Number | 2055024-63-8 | [1][2][3] |
| Purity | >96% | [1] |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through solution-phase peptide chemistry. The following is a representative protocol:
-
Protection of p-aminobenzyl alcohol: The amine group of p-aminobenzyl alcohol is protected, for example, with a Boc group.
-
Coupling of Fmoc-L-Citrulline: The protected p-aminobenzyl alcohol is coupled with Fmoc-L-Citrulline using a suitable coupling agent like HATU.
-
Fmoc Deprotection: The Fmoc group is removed from the citrulline residue using a base such as piperidine.
-
Coupling of Fmoc-L-Valine: The deprotected citrulline derivative is then coupled with Fmoc-L-Valine.
-
Fmoc Deprotection: The Fmoc group on the valine is removed.
-
PEGylation: The free amine of the valine is reacted with a Boc-protected amino-PEG1-acid.
-
Final Deprotection: The Boc protecting groups are removed using an acid like TFA to yield the final product.
-
Purification: The final compound is purified by reverse-phase HPLC.
General workflow for the synthesis and characterization.
Structural Characterization
The structural integrity and purity of this compound are confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the final compound.
-
Method: A reverse-phase HPLC system with a C18 column is typically used. A gradient elution with water and acetonitrile (B52724), both containing 0.1% TFA, is employed.
-
Expected Outcome: A single major peak, indicating high purity (>95%).
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Method: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used.
-
Expected Outcome: The observed mass should correspond to the calculated mass of the protonated molecule [M+H]+.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound.
-
Method: 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).
-
Expected Outcome: The chemical shifts, coupling constants, and integration of the peaks in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, should be consistent with the proposed structure of this compound.
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage by Cathepsin B.
HPLC-Based Assay:
-
Objective: To quantify the release of a payload from an ADC containing the linker over time.
-
Materials:
-
ADC with NH2-PEG1-Val-Cit-PAB-payload
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., acetonitrile with 0.1% TFA)
-
-
Procedure:
-
The ADC is incubated with Cathepsin B in the assay buffer at 37°C.
-
Aliquots are taken at various time points and the reaction is quenched.
-
The samples are analyzed by HPLC to separate and quantify the released payload from the intact ADC.
-
Fluorescence-Based Assay:
-
Objective: A high-throughput method to assess cleavage kinetics.
-
Materials:
-
Fluorogenic substrate (e.g., Val-Cit-AMC)
-
Recombinant Human Cathepsin B
-
Assay Buffer
-
-
Procedure:
-
The fluorogenic substrate is incubated with Cathepsin B in a microplate.
-
The increase in fluorescence, resulting from the cleavage of the substrate and release of the fluorophore (AMC), is measured over time using a fluorescence plate reader.
-
Workflow for the HPLC-based Cathepsin B cleavage assay.
Conclusion
The structural analysis of this compound is crucial for its application in the development of effective and safe ADCs. A thorough characterization using a combination of analytical techniques ensures the identity, purity, and functionality of this critical linker molecule. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of this and similar ADC linkers.
References
Stability of the Val-Cit-PAB Linker in Systemic Circulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of many successful antibody-drug conjugates (ADCs), offering a balance of stability in systemic circulation and efficient cleavage within the target tumor cell.[1][] This guide provides a detailed examination of the factors governing its stability, quantitative data from relevant studies, comprehensive experimental protocols for its evaluation, and visualizations of key mechanistic and experimental workflows.
Core Concept: Conditional Stability
The fundamental principle behind the Val-Cit-PAB linker is its conditional stability. It is designed to remain intact in the bloodstream, thereby preventing the premature release of the cytotoxic payload and minimizing off-target toxicity.[3][4] Upon internalization into target cancer cells, the linker is efficiently cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[5][6]
Mechanism of Cleavage
The cleavage of the Val-Cit-PAB linker is a two-step process initiated by enzymatic action within the lysosome:
-
Enzymatic Cleavage: Cathepsin B, a cysteine protease highly active in the acidic environment of the lysosome, recognizes and cleaves the amide bond between the citrulline and the PAB spacer.[1]
-
Self-Immolation: The cleavage of the peptide bond triggers a spontaneous 1,6-elimination reaction of the PAB spacer. This self-immolative cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[1][5] This "traceless" release is crucial, as residual linker fragments could potentially impair the drug's activity.[5]
ADC internalization and payload release pathway.
Factors Influencing Stability in Systemic Circulation
While generally stable, the integrity of the Val-Cit-PAB linker in the bloodstream can be influenced by several factors, most notably the species used in preclinical models and the presence of other proteases.
Species-Specific Instability: The Mouse Model Challenge
A significant challenge in the preclinical evaluation of ADCs with Val-Cit-PAB linkers is their instability in mouse plasma.[7][8] This instability is primarily due to the activity of carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma that can hydrolyze the Val-Cit dipeptide.[9][10][11] In contrast, the Val-Cit linker exhibits high stability in human and cynomolgus monkey plasma, where the activity of homologous enzymes is significantly lower.[8][12] This species-specific difference is a critical consideration when translating preclinical findings from murine models to clinical applications.[13]
Susceptibility to Other Proteases
Besides Ces1c in rodents, the Val-Cit linker has been shown to be susceptible to cleavage by human neutrophil elastase.[9][10] This can lead to premature payload release and may contribute to off-target toxicities, such as neutropenia.[10][14]
Linker Modification to Enhance Stability
To address the instability in mouse models, modifications to the linker have been developed. The addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly enhance stability in mouse plasma by reducing susceptibility to Ces1c cleavage, while maintaining sensitivity to Cathepsin B.[7][8][15]
Quantitative Data on Linker Stability
The stability of the Val-Cit-PAB linker and its derivatives has been quantified in various studies. The following tables summarize key findings.
| Linker | Species | Half-life | Key Findings | Reference(s) |
| Val-Cit | Human | > 230 days | High stability in human plasma. | [12] |
| Val-Cit | Mouse | ~80 hours | Significant instability due to Ces1c. | [13] |
| Glu-Val-Cit (EVCit) | Mouse | ~12-14 days | Markedly improved stability compared to Val-Cit. | [13][15] |
| Val-Ala | Mouse | - | Showed better in vivo stability and performance compared to Val-Cit in a specific non-internalizing ADC model. | [6] |
| Sulfatase-cleavable | Mouse | > 7 days | High plasma stability, in contrast to Val-Cit which was hydrolyzed within 1 hour in the same study. | [16] |
Table 1: Comparative in vitro plasma stability of different linker designs.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of Val-Cit-PAB linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload release from an ADC in plasma from different species (e.g., human, mouse, rat).
Methodology:
-
Preparation:
-
Thaw frozen plasma (e.g., human, mouse) at 37°C.
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Sample Processing:
-
Immediately stop the reaction by freezing the samples at -80°C or by protein precipitation with an organic solvent (e.g., acetonitrile).[12]
-
-
Analysis:
-
Analysis of Released Payload: Quantify the amount of free payload in the supernatant by LC-MS/MS or HPLC.[17]
-
Analysis of Drug-to-Antibody Ratio (DAR): Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads) and analyze the intact or reduced ADC by LC-MS to determine the average DAR over time. A decrease in DAR indicates linker cleavage.[12]
-
Experimental workflow for an in vitro plasma stability assay.
Enzymatic Cleavage Assay (Cathepsin B)
Objective: To evaluate the susceptibility of the Val-Cit linker to cleavage by its target enzyme, Cathepsin B.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare an assay buffer optimized for Cathepsin B activity (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).[12]
-
Add the ADC to the buffer.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding recombinant human Cathepsin B.
-
Incubate the mixture at 37°C.
-
-
Sample Collection and Processing:
-
Collect aliquots at various time points.
-
Stop the reaction (e.g., by adding a protease inhibitor or by protein precipitation).
-
-
Analysis:
-
Quantify the released payload over time using HPLC or LC-MS to determine the cleavage kinetics.[1]
-
Mechanism of Val-Cit-PAB linker cleavage.
Conclusion
The Val-Cit-PAB linker is a well-established and effective component of modern ADCs, offering excellent stability in human systemic circulation and specific cleavage within the tumor microenvironment.[][3] However, its susceptibility to premature cleavage in rodent models and by certain human proteases highlights the importance of thorough stability assessment during preclinical development.[7][9] Modifications to the linker, such as the development of the EVCit variant, have provided valuable solutions to overcome these challenges, paving the way for more accurate preclinical evaluation and the design of safer and more effective ADCs.[8][15] The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of linker stability, a critical step in the successful development of next-generation antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Precision Cut: An In-depth Technical Guide to the Enzymatic Cleavage Specificity of Val-Cit Linkers
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the development of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of cytotoxic payloads. Its design leverages the unique enzymatic environment within tumor cells, aiming for high stability in systemic circulation and rapid cleavage upon internalization. This technical guide provides a comprehensive overview of the enzymatic cleavage specificity of Val-Cit linkers, detailing the core mechanisms, quantitative performance data, and the experimental protocols essential for their evaluation.
The Mechanism of Action: A Targeted Release Cascade
The therapeutic efficacy of an ADC utilizing a Val-Cit linker is contingent upon a multi-step intracellular journey. This process begins with the specific binding of the ADC to a tumor-associated antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome. It is within this acidic and enzyme-rich organelle that the Val-Cit linker is designed to be cleaved, initiating the release of the cytotoxic payload.[1]
The key enzyme responsible for this cleavage is Cathepsin B , a lysosomal cysteine protease that is frequently overexpressed in various cancer types. The acidic environment of the lysosome (pH 4.5-5.5) is optimal for Cathepsin B activity, whereas the neutral pH of the bloodstream renders the enzyme relatively inactive, thus preventing premature drug release.[2]
The Val-Cit dipeptide serves as a specific recognition motif for Cathepsin B. Following the enzymatic cleavage of the amide bond between citrulline and the self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC), a spontaneous 1,6-elimination reaction is triggered. This cascade results in the release of the unmodified, active cytotoxic drug into the cytoplasm, where it can exert its therapeutic effect.
Enzymatic Specificity: Beyond Cathepsin B
While the Val-Cit linker was initially designed for specific cleavage by Cathepsin B, subsequent research has revealed a more complex enzymatic landscape. Several other lysosomal proteases, including Cathepsin L, Cathepsin S, and Cathepsin F , have also been shown to cleave the Val-Cit linker.[3] This enzymatic redundancy can be advantageous, as it may mitigate the risk of resistance due to the downregulation of a single protease.
However, the lack of absolute specificity for Cathepsin B presents a significant challenge. The Val-Cit linker is susceptible to cleavage by other proteases outside the target lysosomal compartment, which can lead to premature drug release and off-target toxicities. Key enzymes implicated in this off-target cleavage include:
-
Human Neutrophil Elastase (NE): A serine protease secreted by neutrophils, NE has been shown to cleave the Val-Cit linker, potentially contributing to hematological toxicities such as neutropenia.[3][4]
-
Carboxylesterase 1c (Ces1c): This enzyme, present in the plasma of rodents, is a major contributor to the instability of Val-Cit linkers in preclinical mouse models. This can complicate the translation of efficacy and toxicity data to human studies.[5]
These findings have spurred the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which exhibits enhanced stability in mouse plasma while retaining susceptibility to lysosomal cleavage.[6]
Quantitative Data on Linker Performance
The performance of ADCs with Val-Cit linkers has been quantitatively assessed in numerous studies. The following tables summarize key performance metrics, providing a comparative overview of cleavage efficiency, plasma stability, and in vitro cytotoxicity.
Table 1: Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Substrates
While kinetic data for the cleavage of full ADCs is not widely published, studies using model fluorogenic substrates provide insights into the enzymatic efficiency of Cathepsin B. A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic rate (kcat) signifies a faster cleavage rate. The ratio kcat/Km represents the overall catalytic efficiency.[7]
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH |
| Abz-GIVRAK(Dnp)-OH | Human Cathepsin B | 15 | 0.83 | 55,333 | 4.6 |
| Abz-GIVRAK(Dnp)-OH | Human Cathepsin B | 51 | 0.92 | 18,039 | 5.5 |
| Abz-GIVRAK(Dnp)-OH | Human Cathepsin B | 156 | 0.28 | 1,795 | 7.2 |
| Z-Arg-Arg-AMC | Human Cathepsin B | - | - | - | - |
| Z-Phe-Arg-AMC | Human Cathepsin B | - | - | - | - |
Data compiled from multiple sources.[2][8] Note: "Abz" denotes 2-aminobenzoyl and "Dnp" denotes 2,4-dinitrophenyl.
Table 2: Comparative Plasma Stability of Dipeptide Linkers
The stability of the linker in plasma is a critical determinant of an ADC's safety and efficacy. The following table compares the stability of Val-Cit and related linkers in human and mouse plasma.
| Linker | ADC | Plasma Source | Incubation Time | Result | Reference |
| Val-Cit | - | Human | - | Half-life of 230 days | [1] |
| Val-Cit | - | Mouse | - | Half-life of 80 hours | [1] |
| Glu-Val-Cit (EVCit) | ADC | Mouse | 14 days | Almost no linker cleavage | [6] |
| Val-Cit | ADC | Mouse | 14 days | >95% loss of conjugated payload | [6] |
| Ser-Val-Cit (SVCit) | ADC | Mouse | 14 days | ~70% loss of conjugated payload | [6] |
Table 3: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
The ultimate measure of an ADC's effectiveness is its ability to kill target cancer cells. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, with lower values indicating higher potency.
| Linker Type | ADC Target | Payload | Cell Line | IC50 (pM) |
| Val-Cit | HER2 | MMAE | BT474 | 92 |
| Sulfatase-cleavable | HER2 | MMAE | BT474 | 61 |
| Non-cleavable | HER2 | MMAE | BT474 | 609 |
Note: Data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols
Accurate and reproducible characterization of Val-Cit linker cleavage is paramount for ADC development. The following sections provide detailed methodologies for key in vitro assays.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay provides a quantitative analysis of the release of the payload from the ADC over time.
Objective: To determine the rate of Cathepsin B-mediated cleavage of a linker in an ADC by monitoring the appearance of the released payload using High-Performance Liquid Chromatography (HPLC).
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT should be added fresh)
-
Quenching Solution: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
HPLC system with a reverse-phase column (e.g., C18)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Prepare a working solution of Cathepsin B in the Assay Buffer.
-
Pre-warm the Assay Buffer to 37°C.
-
-
Reaction Setup:
-
In microcentrifuge tubes, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate the reaction by adding the activated Cathepsin B solution. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube containing the cold Quenching Solution. This will precipitate the protein.
-
-
Sample Preparation:
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile (both typically with 0.1% TFA) to separate the intact ADC, cleaved linker-payload, and free payload.
-
-
Data Analysis:
-
Quantify the peak area of the released payload at each time point.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of Cleavable Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of antibody-drug conjugates (ADCs) is critically dependent on the sophisticated interplay between the monoclonal antibody, the cytotoxic payload, and the linker that connects them. Cleavable linkers, designed to maintain stability in systemic circulation and selectively release the potent payload in the tumor microenvironment, represent a cornerstone of modern ADC design. This in-depth technical guide explores the evolution of these critical components, detailing their mechanisms, synthesis, and the experimental evaluation that underpins their development.
The Rationale for Cleavable Linkers
The fundamental purpose of a cleavable linker is to ensure that the highly cytotoxic payload remains securely attached to the antibody during its transit through the bloodstream, thereby minimizing off-target toxicity.[1] Upon reaching the tumor, specific physiological or enzymatic triggers within the tumor microenvironment or inside the cancer cell initiate linker cleavage, liberating the payload to exert its therapeutic effect.[2] This targeted release mechanism is paramount to widening the therapeutic index of ADCs.[3]
Major Classes of Cleavable Linkers
The evolution of cleavable linker technology has led to three primary strategies for controlled payload release: pH-sensitive, enzyme-sensitive, and glutathione-sensitive cleavage.
pH-Sensitive Linkers: Exploiting the Acidic Tumor Microenvironment
One of the earliest strategies in cleavable linker design involved leveraging the lower pH of the endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of blood (pH ~7.4).[4]
-
Hydrazone Linkers: These are the most prominent examples of pH-sensitive linkers. The hydrazone bond is relatively stable at neutral pH but undergoes hydrolysis in the acidic intracellular environment of tumor cells following ADC internalization.[5][6] This was the technology used in the first-ever approved ADC, Mylotarg® (gemtuzumab ozogamicin).[6] However, a significant drawback of hydrazone linkers is their propensity for gradual hydrolysis in the bloodstream, which can lead to premature drug release and systemic toxicity.[6][7]
Enzyme-Sensitive Linkers: Harnessing Tumor-Associated Enzymes
To enhance stability and specificity, researchers turned to linkers that are substrates for enzymes overexpressed in tumor cells or their microenvironment.[2]
-
Peptide Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are the most widely used enzyme-cleavable motifs.[4] These linkers are designed to be cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in cancer cells.[4][8] The Val-Cit linker, in particular, has demonstrated high plasma stability and has been successfully incorporated into several approved ADCs, including Adcetris® (brentuximab vedotin).[9][10] Tetrapeptide linkers, like Gly-Gly-Phe-Gly (GGFG), have also been developed and are used in the ADC Enhertu® (trastuzumab deruxtecan).[11] These tetrapeptide linkers can exhibit even greater plasma stability.[11]
-
β-Glucuronide Linkers: This class of linkers is cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment and also found in the tumor microenvironment.[12] A key advantage of β-glucuronide linkers is their hydrophilicity, which can help to mitigate aggregation issues often associated with hydrophobic payloads and linkers.[12] They have shown excellent stability in circulation and efficient payload release.[12]
Glutathione-Sensitive Linkers: Capitalizing on the Intracellular Reducing Environment
The cytoplasm of cells has a significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), compared to the extracellular environment. This differential provides another avenue for selective payload release.
-
Disulfide Linkers: These linkers incorporate a disulfide bond (-S-S-) that is readily cleaved in the presence of high intracellular GSH concentrations.[13] The stability of disulfide linkers in circulation can be modulated by introducing steric hindrance around the disulfide bond.[14] An example of a disulfide linker is SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate), which has been used in maytansinoid-based ADCs.[15]
Quantitative Comparison of Cleavable Linker Performance
The choice of linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data related to the stability and efficacy of different cleavable linker types.
| Linker Type | Linker Example | ADC Example | Plasma Stability (Half-life) | Cleavage Conditions | Reference |
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | ~2 days (pH 7.4) | Acidic pH (4.5-5.0) | [6] |
| Enzyme-Sensitive | Val-Cit-PABC | Brentuximab vedotin | 6.0 days (mouse), 9.6 days (monkey) | Cathepsin B | [9] |
| Enzyme-Sensitive | GGFG | Trastuzumab deruxtecan | More stable than Val-Cit in bloodstream | Cathepsin B/L | [11] |
| Glutathione-Sensitive | SPDB | IMGN242 (huC242-SPDB-DM4) | Stable in circulation | High Glutathione (GSH) | |
| Enzyme-Sensitive | β-Glucuronide | cAC10-MMAE | Highly stable in circulation | β-glucuronidase | [12] |
| Linker Type | Payload | Target Antigen | Cell Line | IC50 | Reference |
| Val-Cit | MMAE | CD30 | Karpas 299 | ~10 ng/mL | [6] |
| Hydrazone | Calicheamicin | CD33 | HL-60 | ~50 ng/mL | [6] |
| SPDB (Disulfide) | DM4 | HER2 | SK-BR-3 | ~30 ng/mL | [6] |
| β-Glucuronide | MMAE | CD70 | 786-O | ~20 ng/mL | [6] |
Note: IC50 values and plasma stability can vary significantly based on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions. The data presented are for illustrative comparative purposes.
Experimental Protocols for Linker Evaluation
The characterization of cleavable linkers and their corresponding ADCs involves a suite of rigorous in vitro and in vivo assays.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma from various species.[16][17]
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse) at 37°C.[16] Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[16] Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Sample Preparation for Free Payload Analysis: Thaw the plasma aliquots on ice. Precipitate the plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard.[16] Centrifuge to pellet the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentration of the released payload.[18]
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of release and the ADC's half-life in plasma.[18]
Lysosomal Stability/Cleavage Assay
Objective: To evaluate the rate and extent of payload release from an ADC in a simulated lysosomal environment.[2][19]
Methodology:
-
Lysosome Isolation: Isolate lysosomes from cultured cells or tissues (e.g., rat liver) through differential centrifugation and density gradient ultracentrifugation.[20]
-
ADC Incubation: Incubate the ADC with the isolated lysosomal fraction at 37°C in an appropriate acidic buffer (pH 4.5-5.0).[2]
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[18]
-
Sample Processing: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).[18] Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the concentration of the released payload.[18]
-
Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.
Bystander Killing Assay (Co-culture Method)
Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.[21][22]
Methodology:
-
Cell Seeding: Co-culture a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cancer cells. The two cell lines should be distinguishable, for example, by expressing different fluorescent proteins (e.g., GFP for Ag- cells).[22][23]
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations.[21]
-
Incubation: Incubate the co-culture for an appropriate duration (typically 72-120 hours).[21]
-
Viability Assessment: Assess the viability of both the Ag+ and Ag- cell populations using flow cytometry or high-content imaging, distinguishing the cell types by their fluorescent labels.[21]
-
Data Analysis: Compare the viability of Ag- cells in the co-culture to Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[22]
Synthesis of Key Cleavable Linkers
The synthesis of cleavable linkers is a multi-step process requiring precise control of chemical reactions.
Synthesis of a Mc-Val-Cit-PABC Linker
A common protocol for synthesizing the widely used Mc-Val-Cit-PABC linker involves several key steps:
-
Protection of L-Citrulline: The amino group of L-Citrulline is protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group.[24]
-
Coupling with PABC: The Fmoc-protected citrulline is then coupled to p-aminobenzyl alcohol (PABC).[9]
-
Dipeptide Formation: The Fmoc group is removed, and the resulting amine is coupled with Fmoc-protected valine.[24]
-
Maleimide Installation: After removal of the final Fmoc group, maleimidocaproic acid is coupled to the N-terminus to provide a reactive handle for conjugation to the antibody.[24][25]
Synthesis of a Hydrazone Linker
The synthesis of a hydrazone linker typically involves:
-
Functionalization of the Payload: The payload is modified to contain a carbonyl group (aldehyde or ketone).[5]
-
Preparation of the Hydrazide-Linker: A bifunctional linker containing a hydrazide group at one end and an antibody-reactive group (e.g., N-hydroxysuccinimide ester) at the other is synthesized.[5]
-
Conjugation: The hydrazide-linker is reacted with the carbonyl-containing payload to form the hydrazone bond. The resulting drug-linker is then conjugated to the antibody.[6]
Synthesis of a Disulfide Linker (SPDB)
The synthesis of an SPDB-containing drug-linker involves:
-
Activation of the Linker: SPDB contains an NHS ester for reaction with amine groups on the antibody and a pyridyldithio group for reaction with a thiol-containing payload.[]
-
Payload Modification: The payload is modified to contain a free thiol group.
-
Conjugation: The thiol-containing payload is reacted with SPDB to form a disulfide bond, yielding the drug-linker construct ready for conjugation to the antibody.
Visualization of Key Pathways and Workflows
To better understand the processes involved in the action and evaluation of ADCs with cleavable linkers, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calicheamicin: Bioactivity, Mechanism of action, Application_Chemicalbook [chemicalbook.com]
- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. njbio.com [njbio.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. bioivt.com [bioivt.com]
- 21. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of NH2-PEG1-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG1-Val-Cit-PAB-OH is a critical component in the field of targeted therapeutics, particularly in the design and synthesis of Antibody-Drug Conjugates (ADCs). This trifunctional linker molecule incorporates a primary amine for conjugation, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer. Its sophisticated design ensures stability in systemic circulation and facilitates the specific release of cytotoxic payloads within the target tumor cells, thereby minimizing off-target toxicity and enhancing the therapeutic window of ADCs. This guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action.
Core Chemical Properties
The chemical properties of this compound are fundamental to its function as an ADC linker. These properties dictate its reactivity, solubility, and stability, which are crucial for the successful development of effective and safe ADCs.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C23H38N6O6 | [1] |
| Molecular Weight | 494.59 g/mol | [1] |
| Purity | >96% | [1] |
| CAS Number | 2055024-63-8 | [1] |
Chemical Structure and Mechanism of Action
The structure of this compound is meticulously designed for its role in ADCs. The primary amine provides a reactive handle for conjugation to an antibody. The PEG spacer improves solubility and pharmacokinetics.[2] The Val-Cit dipeptide is the substrate for lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells.[3] Upon enzymatic cleavage of the amide bond between citrulline and the PAB spacer, a spontaneous 1,6-elimination reaction is triggered within the PAB moiety, leading to the release of the payload in its unmodified, active form.[3][4][5]
References
The Pivotal Role of the Primary Amine in ADC Linker Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The primary amine group is a cornerstone in the design and synthesis of Antibody-Drug Conjugate (ADC) linker intermediates. Its inherent nucleophilicity and versatility make it a critical functional handle for a multitude of conjugation strategies, directly impacting the stability, efficacy, and therapeutic index of the final ADC. This in-depth technical guide explores the multifaceted functions of the primary amine in ADC linker technology, from its role in established and next-generation conjugation chemistries to its influence on drug release mechanisms and overall ADC performance. We provide a comprehensive overview of experimental protocols, quantitative data for comparative analysis, and visual workflows to illuminate the core principles governing the application of primary amine-containing linkers in the development of targeted cancer therapies.
Introduction: The Significance of the Linker in ADC Design
An Antibody-Drug Conjugate is a tripartite molecular entity comprising a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker that covalently connects the two. The linker is far from a passive component; it is a critical determinant of the ADC's safety and efficacy. An ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and off-target toxicity. Upon reaching the target tumor cell, the linker must facilitate the efficient release of the active payload. The primary amine group, frequently incorporated into linker intermediates, plays a pivotal role in achieving this delicate balance.
The Primary Amine as a Versatile Conjugation Handle
The primary amine's nucleophilic nature makes it a reactive and versatile functional group for conjugation to both antibodies and cytotoxic payloads. Its utility is most prominent in, but not limited to, lysine (B10760008) conjugation and site-specific enzymatic conjugation methods.
Lysine Conjugation: A Conventional Approach
The surface of a typical IgG antibody is rich in lysine residues, each presenting a primary ε-amine group. This abundance makes lysine a readily accessible target for conjugation.
Chemistry: The most common method for lysine conjugation involves the reaction of the primary amines of lysine with N-hydroxysuccinimide (NHS) esters of the linker-payload. This reaction forms a stable amide bond.[1][2]
Advantages:
-
Simplicity: The chemistry is straightforward and well-established.[1]
-
Broad Applicability: It can be applied to virtually any antibody without the need for genetic engineering.
Disadvantages:
-
Heterogeneity: With numerous accessible lysine residues, this method produces a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR) and conjugation sites.[1] This heterogeneity can lead to batch-to-batch variability and impact the ADC's pharmacokinetic profile and therapeutic index.[3][4]
Site-Specific Enzymatic Conjugation: Precision and Homogeneity
To overcome the heterogeneity of lysine conjugation, site-specific methods have been developed. Microbial transglutaminase (MTGase) is a key enzyme in this approach, catalyzing the formation of an isopeptide bond between the side chain of a specific glutamine residue (Q295) on a deglycosylated antibody and a primary amine on the linker-payload.[5][6][7]
Chemistry: MTGase-mediated conjugation offers precise control over the conjugation site, resulting in a homogeneous ADC population with a defined DAR, typically DAR=2.[7][8] This homogeneity is highly desirable for consistent manufacturing and predictable clinical performance.
Advantages:
-
Homogeneity: Produces ADCs with a uniform DAR and defined conjugation sites.[7][9]
-
Improved Pharmacokinetics: The well-defined structure of site-specifically conjugated ADCs often leads to improved pharmacokinetic properties and a wider therapeutic window.
The Role of the Primary Amine in Drug Release Mechanisms
The primary amine is not only crucial for conjugation but also plays a key role in the sophisticated mechanisms of payload release, particularly in the context of self-immolative linkers.
Self-Immolative Linkers: Traceless Drug Release
Self-immolative linkers are designed to undergo a cascade of electronic rearrangements following a specific trigger, leading to the release of the unmodified, active payload. The p-aminobenzyl carbamate (B1207046) (PABC) system is a widely used self-immolative spacer where a primary amine is integral to its function.[10][11]
Mechanism: In a typical scenario, a protease-cleavable dipeptide (like valine-citrulline) is attached to the PABC spacer. Upon cleavage of the dipeptide by lysosomal proteases (e.g., Cathepsin B), a 1,6-elimination reaction is initiated, leading to the release of the payload, carbon dioxide, and aza-quinone methide.[11] The payload itself is often attached to the PABC spacer via a carbamate linkage involving a primary or secondary amine on the drug molecule.
Quantitative Data on ADC Performance
The choice of linker and conjugation strategy significantly impacts the stability, potency, and overall performance of an ADC. The following tables summarize key quantitative data from various studies to facilitate a comparative analysis.
Table 1: Comparative Plasma Stability of Different ADC Linkers
| Linker Type | ADC Example | Plasma Source | Stability Metric | Reference(s) |
| Val-Cit-PABC | Trastuzumab-vc-MMAE | C57BL/6 mouse plasma (7 days) | ~40% DAR loss | [12] |
| Thioether (non-cleavable) | Trastuzumab emtansine (Kadcyla) | Human plasma | High stability | [12] |
| Hydrazone (acid-cleavable) | - | Human plasma | Half-life of 2-3 days | [5][13] |
| Silyl Ether (acid-cleavable) | - | Human plasma | Half-life of >7 days | [5][13] |
| Disulfide | - | - | Generally less stable due to reducing agents in plasma | [12] |
Table 2: In Vitro Potency of ADCs with Different Conjugation Strategies
| ADC | Conjugation Method | Cell Line | IC50 | Reference(s) |
| Trastuzumab-MMAE | Transglutaminase (SPAAC) | BT-474 | 89.0 pM | [7] |
| Trastuzumab-MMAE | Transglutaminase (SPAAC) | SK-BR-3 | 21.7 pM | [7] |
| Rituximab-MMAE | Lysine conjugation | Ramos | - | [2][14] |
| Rituximab-MMAE | Lysine conjugation | Daudi | - | [2][14] |
Table 3: Drug-to-Antibody Ratio (DAR) Determined by HIC-HPLC
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 10.2 |
| DAR 2 | 12.1 | 35.5 |
| DAR 4 | 15.8 | 45.3 |
| DAR 6 | 18.2 | 8.0 |
| DAR 8 | 20.1 | 1.0 |
| Average DAR | - | 3.98 |
| Representative data based on typical HIC-HPLC profiles.[15][16][17][18][19] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and characterization of ADCs.
Protocol for NHS-Ester Mediated Lysine Conjugation
Objective: To conjugate a linker-payload containing an NHS-ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-ester functionalized linker-payload dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., Sodium Borate buffer, 50 mM, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4 or 1 M Glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of approximately 3.0 mg/mL in the reaction buffer.
-
Linker-Payload Preparation: Prepare a stock solution of the NHS-ester linker-payload in DMSO at a concentration of 10 mM.
-
Conjugation Reaction: Add the linker-payload solution to the antibody solution at a specific molar ratio (e.g., 10:1 linker-payload to mAb). Gently mix and incubate at room temperature for 1-2 hours in the dark.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using SEC or TFF.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation using techniques such as HIC-HPLC, RP-HPLC, and SEC.
Protocol for Transglutaminase-Mediated Conjugation
Objective: To site-specifically conjugate a primary amine-containing linker to a deglycosylated antibody using microbial transglutaminase (MTGase).
Materials:
-
Deglycosylated monoclonal antibody
-
Primary amine-containing linker
-
Microbial Transglutaminase (MTGase)
-
Reaction Buffer (e.g., Tris buffer, pH 7.5)
-
Purification system (e.g., Protein A affinity chromatography followed by SEC)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the deglycosylated antibody, the primary amine-containing linker (at a molar excess), and MTGase in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 12-24 hours) with gentle agitation.
-
Purification: Purify the antibody-linker conjugate using Protein A affinity chromatography to remove unreacted linker and MTGase. Further purification by SEC can be performed to remove any aggregates.
-
Payload Attachment (if applicable): If the linker contains a bioorthogonal handle (e.g., an azide), the payload can be attached in a second step via a click chemistry reaction (e.g., SPAAC).
-
Final Purification and Characterization: Purify the final ADC and characterize it for DAR, purity, and aggregation.
Protocol for In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma and quantify the rate of premature payload release.
Materials:
-
Purified ADC
-
Plasma from a relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS, ELISA)
Procedure:
-
Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL).
-
Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: At each time point, stop the reaction (e.g., by freezing at -80°C). Isolate the ADC from plasma proteins, for example, using immuno-affinity capture with Protein A/G beads.
-
Analysis: Analyze the samples to determine the amount of intact ADC and/or released payload. This can be done by measuring the average DAR over time using LC-MS or by quantifying the total antibody and conjugated antibody using ELISA.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and half-life of the ADC in plasma.[12][20]
Visualizing Key Processes and Pathways
Diagrams are invaluable tools for understanding the complex relationships and workflows in ADC development. The following diagrams were generated using the DOT language.
Lysine Conjugation via NHS Ester
Caption: Lysine conjugation workflow.
Transglutaminase-Mediated Site-Specific Conjugation
Caption: Site-specific enzymatic conjugation workflow.
MMAE-Induced Apoptosis Signaling Pathway
Caption: MMAE-induced intrinsic apoptosis pathway.
Conclusion
The primary amine group is an indispensable functional moiety in the field of antibody-drug conjugates. Its versatility in conjugation chemistry, enabling both traditional random and modern site-specific approaches, provides medicinal chemists with a broad toolkit for ADC design. Furthermore, its integral role in advanced drug release strategies, such as self-immolative linkers, highlights its importance in achieving the desired therapeutic effect. A thorough understanding of the properties and reactivity of the primary amine within linker intermediates is paramount for the development of the next generation of safe and effective ADC therapeutics. As research continues to advance, the strategic utilization of the primary amine will undoubtedly contribute to the design of ADCs with improved homogeneity, stability, and clinical outcomes.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 3. A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates the Benefits of Lysine Conjugation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody and antibody fragments site-specific conjugation using new Q-tag substrate of bacterial transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 17. waters.com [waters.com]
- 18. agilent.com [agilent.com]
- 19. ymc.eu [ymc.eu]
- 20. benchchem.com [benchchem.com]
The Valine-Citrulline Linker: A Technical Guide to its Discovery, Development, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its remarkable success lies in its ability to provide a stable linkage between a monoclonal antibody and a potent cytotoxic payload in systemic circulation, while enabling selective and efficient cleavage within the target tumor cell. This technical guide provides an in-depth exploration of the discovery, development, and application of the Val-Cit linker, with a focus on its mechanism of action, stability, and the experimental protocols used for its evaluation.
Discovery and Rationale for Design
The development of the Val-Cit linker was pioneered by Dubowchik and Firestone, who sought to create a linker that could be selectively cleaved by intracellular proteases.[1] The rationale behind the design was to leverage the unique enzymatic environment of the lysosome, a cellular organelle often enriched in tumor cells. Cathepsin B, a lysosomal cysteine protease, was identified as a promising target due to its over-expression in various cancer types and its preferential cleavage of certain peptide sequences.[1][]
The selection of valine and citrulline was a deliberate choice. Valine, a hydrophobic amino acid, was chosen for its ability to fit into the S2 subsite of cathepsin B. Citrulline, a non-proteinogenic amino acid, was selected as an isostere of arginine, which is a natural substrate for cathepsin B. However, citrulline's weaker basicity compared to arginine contributes to the overall stability of the linker in the physiological pH of the bloodstream.[] This specific dipeptide sequence, Val-Cit, was found to be an excellent substrate for cathepsin B, leading to efficient cleavage and subsequent payload release within the lysosome.[1]
Mechanism of Action: A Two-Step Payload Release
The therapeutic action of an ADC employing a Val-Cit linker is a multi-step process that ensures the targeted delivery and activation of the cytotoxic payload. This process is often coupled with a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), to facilitate the release of the unmodified drug.
The sequence of events is as follows:
-
Binding and Internalization: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment (pH 4.5-5.5) and high concentration of proteases within the lysosome provide the optimal conditions for linker cleavage.
-
Cathepsin B-Mediated Cleavage: Inside the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer.[3]
-
Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond initiates a spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolative" cascade results in the release of the active, unmodified cytotoxic payload, along with carbon dioxide and an aromatic byproduct.[3] The released payload can then exert its cytotoxic effect, leading to cancer cell death.
Stability of the Valine-Citrulline Linker
An ideal ADC linker must strike a delicate balance between stability in circulation and susceptibility to cleavage at the target site.
Plasma Stability
The Val-Cit linker exhibits excellent stability in human plasma, a critical feature for minimizing off-target toxicity.[][4] Studies have shown minimal premature payload release even after prolonged incubation in human plasma.[4] This high stability ensures that the cytotoxic drug remains attached to the antibody until it reaches the target tumor cell, thereby widening the therapeutic window.
However, a significant challenge in the preclinical development of Val-Cit-based ADCs is the linker's instability in mouse plasma.[4][5] This instability is attributed to the activity of a specific mouse carboxylesterase, Ces1c, which can cleave the linker and cause premature drug release.[5] This discrepancy between mouse and human plasma stability can complicate the interpretation of preclinical efficacy and toxicity studies.
To address this issue, researchers have developed modified linkers with improved stability in mouse plasma. A notable example is the glutamic acid-valine-citrulline (EVCit) linker, which incorporates a glutamic acid residue.[4][5] The addition of this acidic residue significantly enhances stability in mouse plasma without compromising its susceptibility to cathepsin B-mediated cleavage.[4]
| Linker | Plasma Source | Stability | Key Findings |
| Val-Cit | Human | High | Minimal premature payload release, suitable for clinical development.[][4] |
| Val-Cit | Mouse | Low | Susceptible to cleavage by carboxylesterase Ces1c, leading to premature payload release.[4][5] |
| Glu-Val-Cit (EVCit) | Mouse | High | Addition of a glutamic acid residue significantly improves stability in mouse plasma.[4][5] |
Off-Target Cleavage
While cathepsin B is the primary target for Val-Cit linker cleavage, other proteases can also recognize this dipeptide sequence. Human neutrophil elastase, a serine protease released by neutrophils, has been shown to cleave the Val-Cit linker, potentially contributing to off-target toxicities such as neutropenia.[6][7] The cleavage site for neutrophil elastase is the amide bond between valine and citrulline.[7]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of Val-Cit linker performance.
Synthesis of Mc-Val-Cit-PABC-Payload
The synthesis of a typical Val-Cit linker-payload conjugate, such as Maleimidocaproyl-Val-Cit-PABC-MMAE (mc-Val-Cit-PABC-MMAE), is a multi-step process. The following is a generalized protocol based on established methodologies.[8][9]
Step 1: Synthesis of Fmoc-Val-Cit-OH
-
Dissolve L-Citrulline in a suitable solvent system (e.g., aqueous sodium bicarbonate and THF).
-
Add Fmoc-Val-OSu (Nα-Fmoc-L-valine N-hydroxysuccinimide ester) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture and extract the product.
Step 2: Coupling of Fmoc-Val-Cit-OH with p-Aminobenzyl Alcohol (PABOH)
-
Dissolve Fmoc-Val-Cit-OH and PABOH in an appropriate solvent (e.g., DMF).
-
Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction at room temperature until completion.
-
Purify the product, Fmoc-Val-Cit-PABOH, by chromatography.
Step 3: Fmoc Deprotection
-
Dissolve Fmoc-Val-Cit-PABOH in DMF.
-
Add a solution of piperidine (B6355638) in DMF (e.g., 20%) and stir at room temperature to remove the Fmoc protecting group.
-
Remove the solvent and excess piperidine under reduced pressure.
Step 4: Coupling with Maleimidocaproic Acid (mc)
-
Dissolve the deprotected Val-Cit-PABOH in DMF.
-
Add an activated form of 6-maleimidohexanoic acid, such as Mc-OSu (6-maleimidohexanoic acid N-hydroxysuccinimide ester).
-
Stir the reaction at room temperature.
-
Purify the product, Mc-Val-Cit-PABOH, by chromatography.
Step 5: Activation of the PABC Spacer
-
Dissolve Mc-Val-Cit-PABOH in a suitable solvent (e.g., DMF).
-
Add bis(4-nitrophenyl) carbonate (PNP-carbonate) and a base like DIPEA to activate the hydroxyl group of the PABC spacer.
-
Stir the reaction at room temperature.
-
Purify the activated linker, Mc-Val-Cit-PABC-PNP.
Step 6: Conjugation to the Payload (e.g., MMAE)
-
Dissolve the activated linker, Mc-Val-Cit-PABC-PNP, and the payload (e.g., MMAE) in an anhydrous polar aprotic solvent like DMF.
-
Add a non-nucleophilic base such as DIPEA.
-
Stir the reaction at room temperature to form the carbamate (B1207046) linkage.
-
Purify the final drug-linker construct, Mc-Val-Cit-PABC-MMAE, by chromatography.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the rate of premature payload release in plasma from relevant species (e.g., human, mouse).
Materials:
-
ADC of interest
-
Freshly collected plasma (e.g., human, mouse) with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile (B52724) with an internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma at 37°C.[10]
-
As a control, incubate the ADC in PBS under the same conditions to assess intrinsic stability.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately stop the reaction by adding three volumes of cold acetonitrile containing an internal standard. This will also precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the free payload.
-
Data Analysis: Plot the percentage of released payload over time to determine the plasma stability profile and calculate the half-life (t½) of the ADC in plasma.
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC with a Val-Cit linker
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 2 mM DTT (Dithiothreitol) for enzyme activation.[11]
-
Quenching Solution: Acetonitrile with an internal standard.
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Activate cathepsin B by pre-incubating it in the assay buffer at 37°C for approximately 15 minutes.
-
Initiate the cleavage reaction by adding the ADC to the activated cathepsin B solution.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quench the reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Controls:
-
No-Enzyme Control: Incubate the ADC in the assay buffer without cathepsin B to assess the linker's stability under the assay conditions.
-
Inhibitor Control: Pre-incubate the activated cathepsin B with a known inhibitor (e.g., E-64) before adding the ADC to confirm that the observed cleavage is enzyme-specific.
-
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics. For determining kinetic parameters (Km and kcat), the assay should be performed with varying substrate (ADC) concentrations, and the initial reaction velocities should be measured.[12]
Quantitative Data on Linker Performance
The following table summarizes comparative data on the stability and cleavage of various peptide linkers. While specific kinetic parameters (Km and kcat) for the cleavage of full ADCs by cathepsin B are not widely published, relative cleavage rates and stability data provide valuable insights for linker selection.
| Linker | Target Enzyme | Relative Cleavage Rate (vs. Val-Cit) | Plasma Stability (Human) | Plasma Stability (Mouse) | Key Characteristics |
| Val-Cit | Cathepsin B | 1x | High | Low | The "gold standard" cleavable linker, but unstable in mouse models.[12][] |
| Val-Ala | Cathepsin B | ~0.5x | High | Moderate | May reduce aggregation at high drug-to-antibody ratios compared to Val-Cit.[12][] |
| Phe-Lys | Cathepsin B & other lysosomal enzymes | ~30x (with isolated Cathepsin B) | Moderate | Moderate | More susceptible to cleavage by a broader range of proteases.[12][14] |
| Glu-Val-Cit (EVCit) | Cathepsin B | N/A | High | High | Designed for increased stability in mouse plasma by resisting Ces1c cleavage.[4][14] |
Conclusion
The valine-citrulline linker represents a landmark achievement in the field of antibody-drug conjugates, enabling the development of highly effective and targeted cancer therapies. Its design, predicated on selective cleavage by the lysosomal protease cathepsin B, provides a robust mechanism for intracellular drug release. While challenges such as instability in mouse plasma and potential for off-target cleavage exist, the continued development of modified linkers like EVCit demonstrates the ongoing innovation in this critical area of ADC technology. A thorough understanding of the Val-Cit linker's mechanism of action and the application of rigorous experimental protocols for its evaluation are paramount for the successful design and development of the next generation of life-saving antibody-drug conjugates.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
- 11. pyxisoncology.com [pyxisoncology.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Payload Conjugation to NH2-PEG1-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody to the potent payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. The NH2-PEG1-Val-Cit-PAB-OH linker is a sophisticated, cleavable linker system widely utilized in ADC development.
This molecule incorporates several key features:
-
NH2 (Amine Group): A primary amine that serves as a versatile reactive handle for conjugation to an antibody.
-
PEG1 (Polyethylene Glycol): A single polyethylene (B3416737) glycol unit that can enhance the hydrophilicity and solubility of the linker and the resulting ADC, potentially improving pharmacokinetics and reducing aggregation.[1]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[1][2] This enzymatic cleavage facilitates the intracellular release of the payload.[1][2]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction to release the unmodified cytotoxic payload.[1][2]
-
OH (Hydroxyl group): The attachment point for the cytotoxic payload, typically through a carbamate (B1207046) linkage.[1][2]
These application notes provide a detailed protocol for the conjugation of a payload to the this compound linker and the subsequent conjugation of the resulting payload-linker construct to a monoclonal antibody.
Mechanism of Action: Payload Release
The targeted release of the therapeutic payload is a multi-step process that occurs after the ADC is internalized by the target cancer cell.
Caption: Mechanism of an ADC with a cleavable Val-Cit-PAB linker.
Experimental Protocols
The overall process is a two-stage conjugation:
-
Stage 1: Payload-Linker Synthesis: Attachment of the payload to the hydroxyl group of the this compound linker.
-
Stage 2: ADC Conjugation: Conjugation of the payload-linker construct to the antibody.
Caption: Overall experimental workflow for ADC production.
Stage 1: Synthesis of the Payload-Linker Construct
This protocol describes the attachment of an amine-containing payload to the hydroxyl group of the this compound linker via a carbamate bond. This is a two-step process involving the activation of the linker's hydroxyl group followed by conjugation to the payload.
Materials and Reagents:
-
This compound
-
Payload with a primary or secondary amine group
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Pyridine (B92270) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
-
Lyophilizer
-
LC-MS for reaction monitoring and characterization
Protocol:
Step 1: Activation of this compound
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the activated linker, NH2-PEG1-Val-Cit-PAB-p-nitrophenyl carbonate. This intermediate can be used directly in the next step.
Step 2: Conjugation of the Payload to the Activated Linker
-
Dissolve the activated linker from Step 1 (1 equivalent) and the amine-containing payload (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the payload-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final payload-linker construct as a solid.
-
Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.
Table 1: Representative Reaction Conditions for Payload-Linker Synthesis
| Parameter | Value | Notes |
| Linker Activation | ||
| Solvent | Anhydrous DCM | Ensures a dry reaction environment. |
| Temperature | 0°C to Room Temperature | Controlled temperature for the activation step. |
| Reaction Time | 2-4 hours | Monitor by TLC or LC-MS for completion. |
| Payload Conjugation | ||
| Solvent | Anhydrous DMF | A good solvent for both the activated linker and many payloads. |
| Stoichiometry (Payload:Linker) | 1.2 : 1.0 | A slight excess of the payload can drive the reaction to completion.[2] |
| Base | DIPEA | A non-nucleophilic base to facilitate the reaction. |
| Temperature | Room Temperature (20-25°C) | Mild conditions to maintain the integrity of the reactants.[2] |
| Reaction Time | 4-12 hours | Monitor by HPLC to determine the optimal reaction time. |
| Purification | ||
| Method | Semi-preparative RP-HPLC | Provides high purity of the final drug-linker conjugate.[2] |
Stage 2: Conjugation of Payload-Linker to Antibody
This protocol describes the conjugation of the amine-terminated payload-linker construct to the lysine (B10760008) residues of a monoclonal antibody using an NHS-ester crosslinker.
Materials and Reagents:
-
Payload-linker construct with a terminal NH2 group
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Bifunctional crosslinker (e.g., SM(PEG)n with an NHS ester and a maleimide (B117702) group, if cysteine conjugation is desired, or a simple NHS-ester activator for the payload-linker)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) for DAR analysis
Protocol:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Payload-Linker Activation (if necessary): If the payload-linker does not have a reactive group for antibody conjugation, the terminal amine can be activated. For example, by reacting it with an excess of a homobifunctional NHS-ester crosslinker and then purifying. A more direct approach is to activate the carboxyl groups on the antibody and react them with the amine of the payload-linker. Alternatively, for lysine conjugation, activate the payload-linker's amine with an NHS-ester crosslinker.
-
Conjugation Reaction:
-
Dissolve the payload-linker construct in DMSO to prepare a stock solution.
-
Add the payload-linker solution to the antibody solution at a molar ratio of 5-10 moles of payload-linker per mole of antibody. The optimal ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).
-
The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.[3]
-
Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM Tris to stop the reaction by consuming any unreacted payload-linker molecules. Incubate for 15-30 minutes.
-
Purification of the ADC: Purify the resulting ADC using SEC to remove unconjugated payload-linker and other small molecules. Collect the fractions corresponding to the monomeric ADC.
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Analyze the purity and aggregation state of the ADC by SEC and SDS-PAGE.
-
In vitro Cytotoxicity: Evaluate the potency of the ADC on target and non-target cell lines.
-
Table 2: Representative Reaction Conditions for ADC Conjugation
| Parameter | Value | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can promote aggregation.[4] |
| Linker-Payload to Antibody Molar Ratio | 5:1 - 10:1 | Optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[5] |
| Reaction pH | 7.4 - 8.5 | Facilitates the reaction between an NHS ester and the primary amine of lysine.[4] |
| Reaction Temperature | 4 - 25 °C | Lower temperatures can minimize antibody degradation.[4] |
| Reaction Time | 1 - 4 hours | Monitored by chromatography to determine completion.[4] |
| Purification Method | Size-Exclusion Chromatography (SEC) | Separates the ADC from unconjugated payload-linker and other small molecules.[5] |
Troubleshooting
Table 3: Troubleshooting Guide for ADC Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Payload-Linker Construct | Incomplete activation of the linker. | Ensure anhydrous conditions during activation. Use fresh p-nitrophenyl chloroformate. Optimize reaction time and temperature. |
| Poor reactivity of the payload. | Confirm the presence of a reactive amine on the payload. Increase the molar excess of the payload. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variability in reaction conditions. | Tightly control temperature, pH, reaction time, and reagent concentrations.[6] |
| Inconsistent antibody or payload-linker quality. | Use high-quality, well-characterized starting materials.[6] | |
| ADC Aggregation | Hydrophobic nature of the payload and linker. | Optimize the formulation by screening different buffers, pH, and excipients.[6] Consider using site-specific conjugation methods to produce a more homogeneous ADC.[6] |
| Premature Payload Release in Plasma | Instability of the linker in plasma. | The Val-Cit linker is generally stable in human plasma but can be unstable in mouse plasma due to carboxylesterase activity.[6] For preclinical mouse studies, consider alternative linkers.[6] |
| Low in vitro Cytotoxicity | Inefficient ADC internalization. | Confirm antibody binding and internalization using flow cytometry or microscopy.[6] |
| Inefficient linker cleavage. | The target cells may have low levels of Cathepsin B. Measure the enzymatic activity in cell lysates.[6] |
Conclusion
The this compound linker is a highly effective and versatile tool for the development of antibody-drug conjugates. Its well-defined mechanism of action, which relies on the specific enzymatic cleavage within tumor cells, allows for the controlled and targeted release of cytotoxic payloads. The protocols provided herein offer a robust framework for the successful conjugation of a payload to this linker and the subsequent synthesis of a potent and stable ADC. Careful optimization of reaction conditions and thorough characterization of the final product are essential for the development of a successful therapeutic.
References
Attaching Val-Cit-PAB Linker to a Monoclonal Antibody: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conjugation of the valine-citrulline-p-aminobenzyl (Val-Cit-PAB) linker to a monoclonal antibody (mAb), a critical step in the development of Antibody-Drug Conjugates (ADCs). These ADCs leverage the specificity of a mAb to deliver a potent cytotoxic payload directly to target cells, such as cancer cells. The Val-Cit-PAB linker is a protease-cleavable system designed for stability in circulation and efficient release of the payload within the lysosomal compartment of the target cell.
Mechanism of Action: Targeted Payload Release
The Val-Cit-PAB linker system is engineered for controlled, intracellular drug release. Following the binding of the ADC to its target antigen on the cell surface, the complex is internalized via endocytosis and trafficked to the lysosome.[1][2][3] The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the linker and subsequent release of the cytotoxic drug.[2]
The release mechanism is a two-step cascade:
-
Enzymatic Cleavage: Lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells, recognize and cleave the dipeptide bond between valine and citrulline.[3][4]
-
Self-Immolation: Cleavage of the dipeptide triggers a 1,6-elimination reaction in the p-aminobenzyl carbamate (B1207046) (PABC or PAB) self-immolative spacer.[3][5] This spontaneous electronic cascade results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect.[3][4]
This targeted release mechanism minimizes systemic exposure to the potent payload, thereby reducing off-target toxicity and widening the therapeutic window of the ADC.[1][4]
References
Application Notes and Protocols for Val-Cit-PAB-MMAE Synthesis and Antibody-Drug Conjugate (ADC) Construction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the Val-Cit-PAB-MMAE drug-linker and its subsequent conjugation to a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC). This document also outlines methods for the characterization and in vitro evaluation of the resulting ADC.
Introduction
Antibody-drug conjugates are a transformative class of biopharmaceutical agents designed to selectively deliver highly potent cytotoxic agents to cancer cells.[1] This targeted delivery is achieved by linking a monoclonal antibody that recognizes a tumor-associated antigen with a potent small molecule drug.[1] The linker connecting the antibody and the cytotoxic payload is a critical component, influencing the stability, selectivity, and overall efficacy of the ADC.[2]
The valine-citrulline (Val-Cit) dipeptide linker, in conjunction with a p-aminobenzylcarbamate (PAB) self-immolative spacer, is a widely utilized cleavable linker system in ADC development.[1] This linker is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3] This enzymatic cleavage ensures the targeted release of the cytotoxic payload, monomethyl auristatin E (MMAE), within the cancer cell.[4][] MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][6]
This document details the synthesis of the Maleimidocaproyl-Val-Cit-PAB-MMAE (MC-VC-PAB-MMAE) drug-linker, its conjugation to a monoclonal antibody, and subsequent in vitro characterization and cytotoxicity assessment.
Synthesis of Mc-Val-Cit-PAB-MMAE
The synthesis of the Mc-Val-Cit-PAB-MMAE linker-drug is a multi-step process. The following table summarizes a representative synthetic scheme. Yields can vary depending on the specific reaction conditions and scale.[3]
| Step | Reaction | Key Reagents and Conditions | Reported Yield |
| 1 | Synthesis of Fmoc-Cit-PABOH | Fmoc-L-Citrulline, 4-aminobenzyl alcohol, HATU, DIPEA in DMF | High |
| 2 | Fmoc Deprotection | Triethylamine in DMF | High |
| 3 | Dipeptide Formation (Fmoc-Val-Cit-PABOH) | Fmoc-Val-OSu | 85-95%[1] |
| 4 | Fmoc Deprotection | Triethylamine in DMF | High |
| 5 | Coupling with Maleimidocaproic Acid | Maleimidocaproic acid N-hydroxysuccinimide ester (Mc-OSu) | Up to 95%[1] |
| 6 | Conjugation to MMAE | Mc-Val-Cit-PAB-PNP, MMAE, HOBt in DMF and pyridine (B92270) | ~78%[7] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-MMAE
This protocol outlines the general steps for synthesizing the Fmoc-protected drug-linker.
Materials:
-
Fmoc-VC-PAB-PNP (p-nitrophenyl carbonate)
-
Monomethyl auristatin E (MMAE)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
Dry Pyridine
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Dissolve Fmoc-VC-PAB-PNP (1.1 equivalents), MMAE (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF.[7]
-
Add dry pyridine to the reaction mixture.[7]
-
Stir the reaction at room temperature.[7]
-
Monitor the progress of the reaction using HPLC.[7]
-
Upon completion, purify the crude product by semi-preparative HPLC.[7]
-
Lyophilize the purified fractions to obtain Fmoc-VC-PAB-MMAE as a solid.[7]
Protocol 2: Conjugation of Mc-Val-Cit-PAB-MMAE to a Monoclonal Antibody
This protocol describes the conjugation of the drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Maleimido-activated VC-PAB-MMAE
-
Purification system (e.g., size-exclusion chromatography or protein A chromatography)
Procedure:
-
Antibody Reduction: Reduce the mAb by adding a molar excess of TCEP or DTT. Incubate at 37°C for a defined period (e.g., 1-2 hours) to partially or fully reduce the interchain disulfide bonds.
-
Drug-Linker Conjugation: Add the maleimide-activated VC-PAB-MMAE to the reduced antibody solution. The maleimide (B117702) group will react with the free thiol groups on the antibody. The molar excess of the drug-linker will influence the final drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other impurities using a suitable chromatography method, such as size-exclusion chromatography or protein A affinity chromatography.[8]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC)-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
Method: HIC-HPLC
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in HIC mobile phase A.
-
Chromatography: Inject the sample onto an HIC column. Use a gradient of decreasing salt concentration (e.g., from high ammonium (B1175870) sulfate (B86663) to low ammonium sulfate) to elute the different drug-loaded species.
-
Data Analysis: The different peaks in the chromatogram correspond to the antibody with varying numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). Calculate the weighted average DAR by integrating the peak areas for each species.[11]
Method: LC-MS
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may also be performed to simplify the mass spectrum.[10]
-
LC-MS Analysis: Inject the prepared sample into an LC-MS system. The mass spectrometer will determine the molecular weights of the different species present.
-
Data Analysis: The mass difference between the unconjugated antibody (or its subunits) and the drug-conjugated species corresponds to the mass of the attached drug-linkers. The average DAR can be calculated from the relative abundance of each species.[10]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic potential of an ADC.[12][13]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[14]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the cells. Include untreated cells as a control.[14]
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 72 to 120 hours.[14][15]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[12]
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.[12]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration to determine the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The following tables present representative quantitative data for ADCs constructed with the Val-Cit-PAB-MMAE linker.
Table 2: Comparative IC50 Values of a HER2-Targeted ADC with Different Linkers in SK-BR-3 Cells (High HER2 Expression) [16]
| Linker Type | IC50 (ng/mL) |
| Non-cleavable | 15.2 |
| Val-Cit-PAB | 5.8 |
| Hydrazone | 10.5 |
Table 3: In Vitro Plasma Stability of Different ADC Linkers [2]
| Linker Type | % Intact ADC after 72h in Human Plasma |
| Disulfide | ~60% |
| Val-Cit-PAB | >95% |
| Hydrazone | ~80% |
Visualizations
Caption: Workflow for the synthesis of Mc-Val-Cit-PAB-MMAE and ADC construction.
Caption: Mechanism of action for a Val-Cit-PAB-MMAE ADC.
Caption: General workflow for the in vitro evaluation of an ADC.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rsc.org [rsc.org]
- 8. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cleavage Assay of Val-Cit Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of antibody-drug conjugates (ADCs), facilitating the targeted release of cytotoxic payloads within cancer cells.[1][2] The effectiveness of this linker lies in its specific susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is frequently upregulated in the tumor microenvironment.[1][3] This document provides detailed protocols for conducting in vitro cleavage assays to assess the susceptibility of Val-Cit linkers to Cathepsin B-mediated hydrolysis. These assays are crucial for characterizing the linker's stability and release kinetics, which are critical parameters for the efficacy and safety of an ADC.[1]
Mechanism of Action: Intracellular Drug Release
The cleavage of the Val-Cit linker is a multi-step process that occurs after an ADC is internalized by a target cancer cell, ensuring that the cytotoxic payload remains attached to the antibody in systemic circulation, thereby minimizing off-target toxicity.[1]
-
Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.[1][4]
-
Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome, an organelle containing various hydrolytic enzymes, including Cathepsin B.[1][3][4]
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond at the C-terminus of the citrulline residue in the Val-Cit linker.[1][5]
-
Self-Immolation and Payload Release: This initial cleavage event often triggers a self-immolative cascade, commonly through a p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the rapid and efficient release of the active drug payload.[1][2][5]
Experimental Protocols
Two primary methods are commonly employed to assess the in vitro cleavage of Val-Cit linkers by Cathepsin B: a fluorogenic substrate cleavage assay and an HPLC-based assay for ADCs.[1][2]
Protocol 1: Fluorogenic Substrate Cleavage Assay
This method is a high-throughput approach to rapidly assess the cleavage of a model Val-Cit substrate.[2][5]
Objective: To quantify the activity of purified Cathepsin B and assess the cleavage of a model Val-Cit substrate.[1]
Materials and Reagents:
-
Val-Cit-AMC (7-amino-4-methylcoumarin) or other fluorogenic substrate[2][5]
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT should be added fresh)[2]
-
DMSO[1]
-
96-well black microplate[2]
-
Incubator at 37°C[1]
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to 37°C.[1]
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).[1]
-
Reconstitute lyophilized Recombinant Human Cathepsin B in the recommended buffer. Avoid repeated freeze-thaw cycles.[1]
-
Thaw the Cathepsin B stock solution on ice.[1]
-
Prepare a working solution of Cathepsin B in the pre-warmed Assay Buffer containing the activating agent (e.g., 5 mM DTT).[1]
-
-
Assay Setup:
-
In the wells of a 96-well microplate, add the Val-Cit-AMC substrate solution diluted in the pre-warmed Assay Buffer.[2]
-
Add 5 µL of the substrate stock solution to each well to achieve the desired final concentration.[1]
-
Prepare control wells:[2]
-
No-Enzyme Control: Substrate in Assay Buffer without enzyme.
-
No-Substrate Control: Activated Cathepsin B + DMSO.[1]
-
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the activated Cathepsin B working solution to the wells.[2]
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.[2]
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for AMC (typically ~348 nm excitation and ~440 nm emission).[2]
-
-
Data Analysis:
-
The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot.[2]
-
Protocol 2: HPLC-Based ADC Cleavage Assay
This method directly measures the release of the payload from an ADC in the presence of purified Cathepsin B, providing a quantitative measure of linker cleavage.[1]
Objective: To quantify the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.[1][6]
Materials and Reagents:
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock)[1]
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1][2]
-
Incubator at 37°C[2]
-
HPLC system with a reverse-phase column[2]
Procedure:
-
Reagent Preparation:
-
Reaction Setup and Incubation:
-
Reaction Quenching and Sample Preparation:
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.[7]
-
Separate the intact ADC, cleaved payload, and other components using a suitable gradient elution method.[1]
-
Monitor the elution profile using a UV or MS detector.[1]
-
Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve of the free drug.[1]
-
-
Data Analysis:
Quantitative Data Summary
The following tables summarize typical experimental parameters and comparative data for Val-Cit linker cleavage assays.
Table 1: Typical Experimental Parameters for In Vitro Cleavage Assays
| Parameter | Concentration/Value | Reference(s) |
| Recombinant Human Cathepsin B | 20 nM - 1 µM | [1] |
| Val-Cit Substrate/ADC | 1 µM - 1 mM | [1] |
| DTT (in Assay Buffer) | 5 mM | [1][2] |
| Assay Buffer pH | 5.0 - 5.5 | [1][3] |
| Incubation Temperature | 37°C | [1][2] |
Table 2: Comparative Cleavage Characteristics of Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes | Reference(s) |
| Val-Cit | High | Cathepsin B, L, S, F | Standard cleavable linker, susceptible to premature cleavage by neutrophil elastase and mouse Ces1C. | [5] |
| Val-Ala | Lower than Val-Cit | Cathepsin B | Less hydrophobic, may reduce aggregation at high drug-to-antibody ratios. | [5] |
| Phe-Lys | Higher than Val-Cit (with isolated Cathepsin B) | Cathepsin B and other lysosomal enzymes | Cleavage rates were similar to Val-Cit in rat liver lysosomal extracts. | [5] |
| Glu-Val-Cit | N/A | Cathepsin B | Designed for increased stability in mouse plasma by resisting Ces1C cleavage. | [5] |
Table 3: Troubleshooting Common Issues in Val-Cit Cleavage Assays
| Issue | Potential Cause | Suggested Solution | Reference(s) |
| High background in fluorogenic assay | Substrate instability or contamination. | Use high-purity substrate. Prepare fresh substrate solutions. | [2] |
| Low or no cleavage activity | Inactive enzyme. | Ensure proper storage and handling of Cathepsin B. Activate the enzyme with DTT immediately before use. | [1] |
| Inappropriate buffer pH. | Verify the pH of the assay buffer is optimal for Cathepsin B activity (pH 5.0-5.5). | [1][3] | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure accurate reagent dispensing. | |
| Temperature fluctuations. | Maintain a constant temperature of 37°C during incubation. | [1][2] | |
| Unexpected cleavage in controls | Contamination of reagents with proteases. | Use fresh, high-quality reagents and sterile techniques. | |
| Instability in mouse plasma | Cleavage by mouse-specific carboxylesterase (Ces1c). | This is a known species-specific issue. Consider using linkers designed for improved stability in mouse plasma for preclinical studies. | [3] |
References
Application Notes and Protocols for Cell-Based Assays to Evaluate the Efficacy of ADCs with Val-Cit Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapies designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby enhancing the therapeutic window.[1] An ADC's efficacy is critically dependent on its three components: a monoclonal antibody for target specificity, a cytotoxic payload to induce cell death, and a linker that connects them.[1] The valine-citrulline (Val-Cit) linker is a widely utilized dipeptide linker designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[2][3] This targeted release mechanism is crucial for minimizing systemic toxicity while maximizing antitumor activity.
These application notes provide a comprehensive guide to the essential in vitro cell-based assays for characterizing the efficacy of ADCs employing a Val-Cit linker. Detailed protocols for assessing cytotoxicity, internalization, the bystander effect, and apoptosis are presented, along with guidelines for data interpretation and visualization of key biological processes.
Mechanism of Action of Val-Cit Linker-Based ADCs
The therapeutic action of an ADC with a Val-Cit linker is a multi-step process that begins with the antibody component binding to a specific antigen on the surface of a cancer cell.[4] This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized.[5] The complex is then trafficked to the lysosome, an acidic organelle rich in proteases.[4] Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide, releasing the cytotoxic payload.[2][6] The freed payload can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis.
Cytotoxicity Assay
Principle: The cytotoxicity assay is fundamental for determining the potency of an ADC. It measures the dose-dependent ability of the ADC to kill a targeted cell population. A common method is the MTT assay, a colorimetric test that measures the metabolic activity of cells as an indicator of their viability.[1] The half-maximal inhibitory concentration (IC50), the concentration of ADC required to inhibit cell growth by 50%, is a key parameter derived from this assay.[7]
Protocol: MTT-Based Cytotoxicity Assay
-
Cell Seeding:
-
Seed antigen-positive (target) and antigen-negative (control) cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the free payload in complete culture medium. A typical concentration range might start from 1000 ng/mL.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or free payload to the respective wells. Include untreated cells as a negative control.
-
Incubate for 72-96 hours at 37°C, 5% CO₂. The incubation time should be sufficient for the payload to exert its effect, which can be longer for agents that cause cell-cycle arrest.[8]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).
| Compound | Target Cell Line (Antigen-Positive) | IC50 (pM) | Reference |
| Trastuzumab-Val-Cit-MMAE | HER2+ Cell Line | 14.3 | [9] |
| Anti-CD79b-Val-Cit-MMAE | CD79b+ Jeko-1 | ~100 | [10] |
| Sulfatase-Linker-ADC | HER2+ Cell Line | 61 | [9] |
| Non-cleavable ADC | HER2+ Cell Line | 609 | [9] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data is for comparative purposes.
ADC Internalization Assay
Principle: For an ADC with a Val-Cit linker to be effective, it must be internalized by the target cell to reach the lysosomes where the payload is released.[1] Internalization assays quantify the rate and extent of ADC uptake.[11] This can be achieved using pH-sensitive dyes that fluoresce only in the acidic environment of endosomes and lysosomes, or by using quenching antibodies that block the signal from non-internalized ADCs on the cell surface.[12][13]
Protocol: Flow Cytometry-Based Internalization Assay using a pH-Sensitive Dye
-
ADC Labeling:
-
Label the ADC with a pH-sensitive, amine-reactive fluorescent dye (e.g., pHrodo Red, succinimidyl ester) according to the manufacturer's protocol.
-
Remove excess, unconjugated dye using a desalting column.
-
-
Cell Treatment:
-
Harvest target cells and resuspend them in flow cytometry buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with the labeled ADC at a predetermined concentration (e.g., 10 µg/mL) at 37°C to allow for internalization. Set up parallel samples incubated at 4°C as a negative control, where active transport is inhibited.
-
Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours) to assess the kinetics of internalization.
-
-
Sample Preparation for Flow Cytometry:
-
Stop the internalization process by adding ice-cold flow cytometry buffer.
-
Wash the cells twice with cold buffer to remove unbound ADC.
-
Optional: Add a viability dye to exclude dead cells from the analysis.
-
Resuspend the cells in buffer for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Analyze the data by gating on the live cell population.
-
The increase in mean fluorescence intensity (MFI) over time at 37°C, compared to the 4°C control, indicates the extent of ADC internalization.
-
Bystander Effect Assay
Principle: The bystander effect is the ability of a released payload to diffuse from the target cell and kill neighboring antigen-negative cells.[8] This is a crucial attribute for ADCs with cleavable linkers and membrane-permeable payloads (like MMAE), as it can enhance efficacy in heterogeneous tumors.[14][15] This effect can be measured using a co-culture system of antigen-positive (Ag+) and antigen-negative (Ag-) cells or by transferring conditioned medium.[16]
Protocol: Co-Culture Bystander Assay
-
Cell Preparation:
-
Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification during analysis.
-
Determine the IC50 of the ADC on both Ag+ and Ag- cells in monoculture first. The concentration used for the bystander assay should be highly cytotoxic to Ag+ cells but sub-lethal to Ag- cells.[8]
-
-
Co-Culture Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the number of target cells.
-
Include monocultures of each cell type as controls.
-
Allow cells to attach overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and control wells with the ADC at a concentration that is cytotoxic to Ag+ cells but not Ag- cells.
-
Incubate for 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Use a high-content imaging system to count the number of viable GFP-expressing Ag- cells.
-
Alternatively, lyse the cells and measure GFP fluorescence in a plate reader.
-
A significant reduction in the number of viable Ag- cells in the co-culture compared to the Ag- monoculture control indicates a bystander effect.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 12. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Webinars [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Application Note and Protocol: LC-MS Methods for Analyzing ADC Drug-to-Antibody Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule.[1][2] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[3][4] The DAR significantly impacts the ADC's efficacy, safety, and pharmacokinetics.[4] Inconsistent or incorrect drug loading can lead to reduced therapeutic efficacy or increased toxicity.[1] Therefore, accurate and robust analytical methods for determining the DAR are essential throughout the discovery, development, and manufacturing of ADCs.[1][3]
Liquid chromatography coupled with mass spectrometry (LC-MS) has become a primary tool for the detailed characterization of ADCs, offering high resolution and mass accuracy for determining the DAR and identifying different drug-loaded species.[5][6] This application note provides detailed protocols for three common LC-MS-based methods for ADC DAR analysis:
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) of reduced ADC subunits.
-
Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS) of intact ADCs.
-
Native Size Exclusion Chromatography-Mass Spectrometry (SEC-MS) of intact ADCs.
Data Presentation
The quantitative data obtained from LC-MS analysis is typically summarized to show the distribution of different drug-loaded species and the calculated average DAR.
Table 1: Example Summary of DAR Analysis Data from Different LC-MS Methods
| Analytical Method | Species | Relative Abundance (%) | Weighted Contribution to DAR | Average DAR |
| RPLC-MS (Reduced) | Light Chain (LC) - 0 Drugs | 30.0 | 0.00 | 3.80 |
| Light Chain (LC) - 1 Drug | 70.0 | 0.70 | ||
| Heavy Chain (HC) - 0 Drugs | 5.0 | 0.00 | ||
| Heavy Chain (HC) - 1 Drug | 15.0 | 0.15 | ||
| Heavy Chain (HC) - 2 Drugs | 40.0 | 0.80 | ||
| Heavy Chain (HC) - 3 Drugs | 40.0 | 1.20 | ||
| HIC-MS (Intact) | DAR 0 | 2.0 | 0.00 | 3.75 |
| DAR 2 | 15.0 | 0.30 | ||
| DAR 4 | 65.0 | 2.60 | ||
| DAR 6 | 15.0 | 0.90 | ||
| DAR 8 | 3.0 | 0.24 | ||
| Native SEC-MS (Intact) | DAR 0 | 2.5 | 0.00 | 3.78 |
| DAR 1 | 5.0 | 0.05 | ||
| DAR 2 | 12.5 | 0.25 | ||
| DAR 3 | 20.0 | 0.60 | ||
| DAR 4 | 35.0 | 1.40 | ||
| DAR 5 | 15.0 | 0.75 | ||
| DAR 6 | 7.5 | 0.45 | ||
| DAR 7 | 2.0 | 0.14 | ||
| DAR 8 | 0.5 | 0.04 |
Experimental Protocols
Protocol 1: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) of Reduced ADC
This method involves the reduction of inter-chain disulfide bonds to separate the light and heavy chains of the ADC. It is particularly useful for cysteine-linked ADCs.[5][7]
1. Sample Preparation: Reduction of ADC
-
Reagents:
-
ADC sample (1 mg/mL in PBS)
-
Dithiothreitol (DTT) stock solution (1 M in water)
-
Tris buffer (50 mM, pH 8.0)
-
-
Procedure:
-
To 50 µg of the ADC sample, add Tris buffer to a final volume of 45 µL.
-
Add 5 µL of 1 M DTT to achieve a final concentration of 100 mM.
-
Incubate the mixture at 37°C for 30 minutes.[5]
-
2. LC-MS Analysis
-
LC System: Agilent 1290 Infinity II LC or equivalent.[8]
-
MS System: Agilent 6530 Q-TOF LC/MS or equivalent high-resolution mass spectrometer.[8]
-
Column: Agilent PLRP-S, 1000 Å, 2.1 x 150 mm, 8 µm.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient:
-
0-2 min: 20% B
-
2-17 min: 20-60% B
-
17-20 min: 60-90% B
-
20-22 min: 90% B
-
22-23 min: 20% B
-
23-25 min: 20% B
-
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 80°C.[4]
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Mass Range: m/z 300–3200.[10]
-
Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 4000 V.
-
3. Data Analysis
-
Deconvolute the raw mass spectra for the light and heavy chain chromatograms using a suitable software package (e.g., Agilent MassHunter BioConfirm).[4]
-
Identify the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.
-
Integrate the peak areas from the UV chromatogram (280 nm) or the deconvoluted mass spectrum for each species.[8]
-
Calculate the average DAR using the following formula: DAR = (Σ(Peak Area of each HC species * Number of drugs)) / (Σ(Peak Area of all HC species)) + (Σ(Peak Area of each LC species * Number of drugs)) / (Σ(Peak Area of all LC species))
Protocol 2: Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS) of Intact ADC
HIC separates molecules based on their hydrophobicity and is a non-denaturing technique, making it ideal for analyzing intact ADCs.[11][12][13]
1. Sample Preparation
-
Reagents:
-
ADC sample (1 mg/mL in PBS)
-
Mobile Phase A (see below)
-
-
Procedure:
-
Dilute the ADC sample to a final concentration of 0.5 mg/mL with Mobile Phase A.
-
2. LC-MS Analysis
-
LC System: Agilent 1290 Infinity II Bio LC or equivalent.[13]
-
MS System: High-resolution mass spectrometer.
-
Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-100% B
-
25-30 min: 100% B
-
30-32 min: 0% B
-
32-35 min: 0% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
MS Parameters:
-
Ionization Mode: Positive ESI (Native Mode).
-
Mass Range: m/z 1000–5000.
-
Note: Online desalting with a size exclusion column may be necessary before MS detection to remove non-volatile salts.[14]
-
3. Data Analysis
-
Deconvolute the mass spectra for each peak in the HIC chromatogram.
-
Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Integrate the peak areas from the UV chromatogram (280 nm).[13]
-
Calculate the average DAR using the following formula: DAR = Σ(Relative Peak Area of each DAR species * Number of drugs) / 100
Protocol 3: Native Size Exclusion Chromatography-Mass Spectrometry (SEC-MS) of Intact ADC
Native SEC separates molecules based on their size under non-denaturing conditions, which helps to preserve the intact structure of the ADC.[15]
1. Sample Preparation
-
Reagents:
-
ADC sample (1 mg/mL in PBS)
-
Mobile Phase (see below)
-
-
Procedure:
-
Dilute the ADC sample to a final concentration of 0.2 mg/mL with the mobile phase.
-
2. LC-MS Analysis
-
LC System: Waters ACQUITY UPLC H-Class Bio or equivalent.
-
MS System: Waters BioAccord System or equivalent.[15]
-
Column: Waters ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 x 150 mm.[15]
-
Mobile Phase: 50 mM Ammonium Acetate.[15]
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: Positive ESI (Native Mode).
-
Mass Range: m/z 1000–6000.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 150 V.
-
3. Data Analysis
-
Deconvolute the mass spectrum of the main SEC peak.
-
Identify the different drug-loaded species based on their mass.
-
Determine the relative abundance of each species from the deconvoluted spectrum.
-
Calculate the average DAR using the following formula: DAR = Σ(Relative Abundance of each DAR species * Number of drugs) / 100
Conclusion
The choice of LC-MS method for ADC DAR analysis depends on the specific characteristics of the ADC, such as the conjugation chemistry, and the information required. RPLC-MS of the reduced ADC provides detailed information about the drug load on the individual light and heavy chains. HIC-MS and native SEC-MS are powerful techniques for analyzing the DAR of the intact ADC, providing information on the overall distribution of drug-loaded species. The protocols provided in this application note offer robust and reliable methods for the accurate determination of ADC DAR, a critical step in the development and quality control of these complex biotherapeutics.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Stability in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][2] The stability of an ADC in systemic circulation is a critical quality attribute that profoundly impacts its efficacy and safety.[3][4][5] Premature release of the cytotoxic payload can lead to off-target toxicity, while degradation or aggregation of the ADC can diminish its therapeutic effect.[4][6] Therefore, a thorough assessment of ADC stability in human plasma is a crucial step in preclinical and clinical development.[7][8]
These application notes provide a detailed protocol for evaluating the stability of ADCs in human plasma. The protocol outlines key methodologies for monitoring critical quality attributes such as the drug-to-antibody ratio (DAR), the concentration of released free payload, and the propensity for aggregation over time.
Key Parameters in ADC Stability Assessment
The stability of an ADC in plasma is a multifaceted characteristic. Key parameters to assess include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. A decrease in DAR over time in plasma indicates payload deconjugation.[9][10][]
-
Free Payload Concentration: The amount of unconjugated cytotoxic drug in the plasma. An increase in free payload suggests linker instability and can be a major cause of systemic toxicity.[1][6][12]
-
ADC Aggregation: The formation of high-molecular-weight species, which can impact efficacy, pharmacokinetics, and immunogenicity.[5][13][14]
-
Metabolism and Biotransformation: Changes to the ADC, including proteolytic degradation or modifications to the linker and payload, can affect its function.[15][16]
Experimental Workflow Overview
The general workflow for assessing ADC stability in human plasma involves incubating the ADC in plasma at a physiological temperature and analyzing samples at various time points.
Caption: High-level experimental workflow for ADC plasma stability assessment.
Detailed Experimental Protocols
This section provides detailed methodologies for assessing ADC stability in human plasma.
Materials and Reagents
| Reagent/Material | Recommended Supplier(s) |
| Human Plasma (Pooled, K2-EDTA) | BioIVT, Seralab |
| Test ADC | In-house or CRO |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard lab supplier |
| Protein A or G Magnetic Beads | Bio-Rad, Thermo Fisher |
| Immunoaffinity Capture Reagents (e.g., anti-human Fc antibody) | Varies |
| Elution Buffer (e.g., 20mM Glycine, 0.1% Acetic Acid) | Standard lab supplier |
| Reducing Agent (e.g., DTT) | Standard lab supplier |
| Internal Standard (e.g., MMAF for MMAE-containing ADCs) | Varies |
Protocol 1: Incubation of ADC in Human Plasma
-
Preparation of Plasma: Thaw frozen pooled human plasma at 37°C. Centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates.[10]
-
ADC Spiking: Spike the test ADC into the plasma to a final concentration (e.g., 100 µg/mL).[10] Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
Incubation: Incubate the plasma and buffer samples at 37°C over a specified time course, typically up to 7 days (168 hours).[9][10]
-
Sample Collection: At designated time points (e.g., 0, 24, 48, 72, 120, and 168 hours), collect aliquots from the incubation mixtures.[4][10]
-
Quenching: Immediately freeze the collected samples at -80°C to halt any further reactions until analysis.[4]
Protocol 2: DAR Analysis using LC-MS
This method is used to determine the average DAR and monitor its change over time.
Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis.
-
Immunoaffinity Capture: Thaw the plasma samples. Isolate the ADC from the plasma matrix using Protein A/G magnetic beads or an anti-human Fc antibody immobilized on beads.[4][9]
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.[4]
-
Elution: Elute the captured ADC from the beads using an appropriate elution buffer (e.g., 20mM glycine, 0.1% acetic acid).[4][9]
-
Sample Preparation for LC-MS: The eluted ADC can be analyzed intact or reduced with an agent like dithiothreitol (B142953) (DTT) to separate heavy and light chains.[9]
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with an HPLC system (e.g., reversed-phase or size-exclusion chromatography).[3][8][9]
-
Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species. Calculate the average DAR by taking the weighted average of the drug load of all detected species.[10][17]
Protocol 3: Free Payload Analysis using LC-MS/MS
This method quantifies the amount of cytotoxic drug that has been released from the ADC.
-
Protein Precipitation: To the plasma sample, add a threefold excess of cold acetonitrile (B52724) to precipitate the proteins.[1]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the free payload.
-
LC-MS/MS Analysis: Quantify the amount of free payload in the supernatant using a sensitive LC-MS/MS method, often with a multiple reaction monitoring (MRM) approach.[6][18] An internal standard is typically used for accurate quantification.[9]
Protocol 4: Aggregation Analysis using Size Exclusion Chromatography (SEC)
This method assesses the formation of high-molecular-weight species.
-
Sample Preparation: Dilute the plasma samples in a suitable mobile phase.
-
SEC Analysis: Inject the samples onto an SEC column to separate monomers from aggregates and fragments.[4]
-
Detection: Monitor the elution profile using UV detection (e.g., at 280 nm).[4]
-
Quantification: Calculate the percentage of aggregates and fragments relative to the monomeric ADC. An increase in the percentage of high-molecular-weight species over time indicates aggregation.[4]
Data Presentation
Quantitative data from the stability assessment should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Change in Average DAR Over Time in Human Plasma at 37°C
| Time (hours) | Average DAR (Test ADC in Plasma) | Average DAR (Control ADC in PBS) | % DAR Loss in Plasma |
| 0 | 3.98 | 4.00 | 0.0 |
| 24 | 3.85 | 3.99 | 3.3 |
| 48 | 3.71 | 3.98 | 6.8 |
| 72 | 3.55 | 3.98 | 10.8 |
| 120 | 3.29 | 3.97 | 17.3 |
| 168 | 3.01 | 3.96 | 24.4 |
Table 2: Free Payload Concentration Over Time in Human Plasma at 37°C
| Time (hours) | Free Payload (ng/mL) in Plasma | Free Payload (ng/mL) in PBS |
| 0 | < LOQ | < LOQ |
| 24 | 15.2 | < LOQ |
| 48 | 28.9 | < LOQ |
| 72 | 45.1 | 1.2 |
| 120 | 72.5 | 2.5 |
| 168 | 98.6 | 3.1 |
| LOQ: Limit of Quantitation |
Table 3: Aggregation Analysis by SEC in Human Plasma at 37°C
| Time (hours) | % Monomer (Plasma) | % Aggregate (Plasma) | % Monomer (PBS) | % Aggregate (PBS) |
| 0 | 99.5 | 0.5 | 99.6 | 0.4 |
| 24 | 99.3 | 0.7 | 99.5 | 0.5 |
| 48 | 99.1 | 0.9 | 99.5 | 0.5 |
| 72 | 98.8 | 1.2 | 99.4 | 0.6 |
| 120 | 98.2 | 1.8 | 99.3 | 0.7 |
| 168 | 97.5 | 2.5 | 99.2 | 0.8 |
ADC Degradation Pathways in Plasma
Understanding the potential degradation pathways of an ADC in plasma is crucial for interpreting stability data and for designing more stable next-generation ADCs.
Caption: Major ADC degradation pathways in human plasma.
-
Linker Cleavage: For ADCs with cleavable linkers (e.g., peptide or hydrazone linkers), enzymatic cleavage can occur in the plasma, leading to premature payload release.[2][7][19]
-
Maleimide Exchange: For ADCs conjugated via thiol-maleimide chemistry, the succinimide (B58015) ring can undergo a retro-Michael reaction, leading to deconjugation and potential transfer of the linker-payload to other plasma proteins like albumin.[2]
-
Proteolytic Degradation: The antibody component of the ADC can be subject to proteolysis by plasma enzymes.[15][16]
-
Aggregation: As previously mentioned, ADCs can form aggregates, which can alter their pharmacokinetic properties.[5]
Conclusion
The protocol described in these application notes provides a robust framework for assessing the stability of ADCs in human plasma. By systematically evaluating changes in DAR, free payload concentration, and aggregation, researchers can gain critical insights into the in-vitro performance of an ADC. This information is invaluable for selecting lead candidates, optimizing linker and conjugation chemistries, and de-risking subsequent in-vivo studies. The use of orthogonal analytical techniques, such as LC-MS and SEC, ensures a comprehensive and reliable stability assessment.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 14. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NH2-PEG1-Val-Cit-PAB-OH in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG1-Val-Cit-PAB-OH is a sophisticated, cleavable linker used extensively in the development of targeted cancer therapies, particularly Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a powerful class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs.[3] The linker component is critical, as it must remain stable in systemic circulation to prevent premature drug release and associated toxicity, yet efficiently release its payload inside the target cancer cell.[4]
The this compound linker is engineered to meet these demands. It features a dipeptide sequence (Val-Cit) that is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[5] This targeted cleavage mechanism, combined with a self-immolative spacer, ensures the controlled release of the cytotoxic agent within the cancer cell, maximizing therapeutic efficacy while minimizing off-target effects.[1] These application notes provide a comprehensive overview of the linker's mechanism, applications, and detailed protocols for its use in ADC development.
Molecular Structure and Core Components
The this compound linker is a multi-functional molecule where each component serves a distinct purpose:
-
Primary Amine (NH2): This terminal group offers a versatile point of attachment for conjugation to a monoclonal antibody, typically through reaction with activated carboxylic acids on the antibody's surface lysine (B10760008) residues.[2][6]
-
Polyethylene (B3416737) Glycol (PEG1) Spacer: The single polyethylene glycol unit is a hydrophilic spacer. It helps to improve the solubility and pharmacokinetic properties of the resulting ADC and provides spatial separation between the antibody and the payload, which can reduce the potential for aggregation.[7]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide is the core of the linker's targeting mechanism. It is specifically designed as a substrate for the lysosomal cysteine protease Cathepsin B, which is highly active in the acidic environment of tumor cell lysosomes.[5][8]
-
p-Aminobenzyl Alcohol (PAB-OH): The PAB group functions as a "self-immolative" spacer.[5] After Cathepsin B cleaves the amide bond between Citrulline and PAB, the PAB moiety becomes electronically unstable and spontaneously undergoes a 1,6-elimination reaction.[7][9] This process ensures the release of the attached drug in its unmodified, fully active form.[5] The hydroxyl (-OH) group is the attachment point for the cytotoxic payload, typically forming a carbamate (B1207046) linkage.[6][7]
Mechanism of Action: Intracellular Payload Release
The therapeutic action of an ADC utilizing the this compound linker is a sequential, multi-step process that occurs following administration.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the Val-Cit linker remains highly stable at physiological pH (~7.4), minimizing premature drug release.[1][4] The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[4]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, forming an endosome.[3][4]
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[4] The interior of the lysosome is characterized by an acidic environment (pH 4.5-5.5) and a high concentration of degradative enzymes, including Cathepsin B.[4][8]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes the Val-Cit dipeptide and enzymatically cleaves the amide bond between the C-terminus of the citrulline residue and the PAB spacer.[5] This is the rate-limiting step for drug release.
-
Self-Immolation and Payload Release: The cleavage by Cathepsin B triggers the spontaneous 1,6-elimination of the PAB spacer. This self-immolative cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aza-quinone methide byproduct.[7][9]
-
Induction of Cell Death: The liberated cytotoxic drug can then bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.[5]
Caption: ADC internalization and payload release pathway.
Data Presentation
The performance of ADCs is critically evaluated using quantitative metrics. The following tables summarize key data related to the stability and in vitro efficacy of ADCs employing Val-Cit linkers.
Table 1: Stability of Val-Cit Linkers in Plasma
| Linker Type | Plasma Source | Stability Metric | Result | Reference |
| Val-Cit (vc) | Human | % Payload Release (6 days) | < 1% | [10] |
| Val-Cit | Mouse | Susceptibility | Unstable due to Ces1c | [11][12][13] |
| Glu-Val-Cit | Mouse | Stability | Significantly Improved | [11] |
| Val-Cit | Human | Cleavage by Neutrophil Elastase | Minor | [10] |
Note: The instability of the standard Val-Cit linker in mouse plasma is a critical consideration for preclinical studies. Linker modifications, such as the addition of a glutamic acid (Glu), have been developed to mitigate this issue.[11]
Table 2: Representative In Vitro Cytotoxicity of ADCs with Val-Cit Linkers
| ADC Target | Cell Line | Linker-Payload | IC50 (pM) | Reference |
| HER2 | SK-BR-3 | Val-Cit-MMAE | 14.3 | [14] |
| - | HER2+ cells | Sulfatase-cleavable-MMAE | 61 | [14] |
| HER2 | SK-BR-3 | β-galactosidase-cleavable-MMAE | 8.8 | [15] |
IC50 (half-maximal inhibitory concentration) values indicate the potency of the ADC. Lower values represent higher potency. Data is representative and can vary significantly based on the antibody, payload, cell line, and drug-to-antibody ratio (DAR).
Experimental Protocols
Detailed and reproducible protocols are essential for the successful development and evaluation of ADCs.
Protocol 1: Synthesis of a Drug-Linker Construct (Payload Attachment)
This protocol describes the attachment of a payload (containing a primary or secondary amine) to the this compound linker via a carbamate bond, after activating the PAB-OH group.
Materials:
-
This compound
-
Cytotoxic payload with an available amine group
-
p-Nitrophenyl chloroformate (PNP-Cl) or similar activating agent
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA), Pyridine)
-
Purification system (e.g., Reverse-phase HPLC)
Procedure:
-
Activation of PAB-OH:
-
Dissolve this compound (1 eq.) in anhydrous DCM or DMF.
-
Add pyridine (B92270) or DIPEA (2-3 eq.).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.5 eq.) in anhydrous DCM.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
The resulting product is the activated linker, NH2-PEG1-Val-Cit-PAB-PNP. This intermediate can be purified or used directly in the next step.
-
-
Conjugation to Payload:
-
Dissolve the cytotoxic payload (1.2 eq.) in anhydrous DMF.
-
Add the activated linker solution from the previous step.
-
Add DIPEA (2-3 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product using reverse-phase HPLC to obtain the pure drug-linker construct.
-
Lyophilize the pure fractions to yield the final product as a solid.
-
Confirm the identity and purity of the final construct using LC-MS and NMR.
-
Protocol 2: Conjugation of Drug-Linker to a Monoclonal Antibody (mAb)
This protocol outlines a common method for conjugating a maleimide-functionalized drug-linker to a mAb via cysteine residues generated by reducing interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-functionalized drug-linker construct
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Conjugation Buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography, SEC)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the conjugation buffer.
-
Partial Reduction of mAb: Add a calculated molar excess of TCEP to the antibody solution. The amount of TCEP will determine the number of interchain disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR). Incubate at 37°C for 1-2 hours.
-
Conjugation Reaction: Add the maleimide-drug-linker (dissolved in a compatible solvent like DMSO) to the reduced antibody solution. A typical molar ratio is 5-10 fold excess of the drug-linker over the antibody. Incubate at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups on the drug-linker. Incubate for 20 minutes.
-
Purification: Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker, quenching reagent, and other byproducts. The ADC will elute in the void volume.[16]
-
Characterization: Characterize the purified ADC to determine the average DAR (e.g., by UV-Vis spectroscopy or Hydrophobic Interaction Chromatography), purity, and aggregation level (by SEC).[9]
References
- 1. Purchase Directly from Val-Cit-PAB | China Val-Cit-PAB Supplies [liwei-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. benchchem.com [benchchem.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of ADCs with Val-Cit-PAB Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker technology is critical to the efficacy and safety of an ADC. The Valine-Citrulline (Val-Cit) p-aminobenzylcarbamate (PAB) linker is a widely utilized protease-cleavable linker system. Its design allows for stable drug conjugation in circulation and efficient payload release upon internalization into target cancer cells and subsequent cleavage by lysosomal enzymes like Cathepsin B.[1][2]
The conjugation of a hydrophobic linker-payload, such as one containing the Val-Cit-PAB moiety, to an antibody increases the overall hydrophobicity of the resulting ADC. This presents unique challenges during purification, primarily concerning aggregation, removal of process-related impurities, and separation of different drug-to-antibody ratio (DAR) species.[3] A multi-step purification strategy is often necessary to obtain a homogeneous and therapeutically viable ADC product.[3]
This document provides detailed application notes and protocols for the purification of ADCs featuring Val-Cit-PAB linkers, focusing on commonly employed chromatographic techniques.
Core Purification Challenges
The primary challenges in purifying ADCs with Val-Cit-PAB linkers stem from the physicochemical properties of the conjugate:
-
Increased Hydrophobicity: The linker and payload contribute to a significant increase in the hydrophobicity of the antibody, which can lead to aggregation.[3] Aggregates are undesirable as they can reduce therapeutic efficacy and potentially elicit an immunogenic response.[3]
-
Process-Related Impurities: The purification process must effectively remove unconjugated antibody, free linker-payload, and residual solvents from the conjugation reaction.[3]
-
DAR Heterogeneity: The conjugation process typically results in a heterogeneous mixture of ADC species with varying numbers of drug molecules per antibody (DAR 0, 2, 4, 6, 8, etc.). Isolating a more homogeneous product with a specific DAR is often a key objective.[3][4]
-
Linker Instability: The Val-Cit linker is designed for enzymatic cleavage. Purification conditions must be mild to avoid premature cleavage.[3]
Recommended Purification Workflow
A typical multi-step purification workflow is employed to address the challenges associated with Val-Cit-PAB ADC purification. This workflow is designed to sequentially remove different types of impurities, leading to a final product with high purity and homogeneity.
References
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecule drugs.[1] This targeted delivery approach has revolutionized cancer therapy by enabling the selective destruction of tumor cells while minimizing systemic toxicity.[2][3] The complex, heterogeneous nature of ADCs, however, presents significant analytical challenges.[1][4] Meticulous characterization of Critical Quality Attributes (CQAs) is essential to ensure the safety, efficacy, and consistency of these therapeutic agents.[1][2]
These application notes provide a comprehensive overview of the key analytical methods for ADC characterization, complete with detailed experimental protocols and data presentation guidelines. The methods covered include a suite of orthogonal techniques necessary for a thorough analysis of ADC structure, purity, and function.[1]
Core Analytical Techniques for ADC Characterization
A multi-faceted analytical approach is required to fully characterize ADCs.[1] The primary techniques can be categorized into chromatography, mass spectrometry, electrophoresis, and immunoassays.[1] Each method provides unique insights into different CQAs of the ADC.
Physicochemical Characterization
Physicochemical characterization involves the analysis of the structural and chemical properties of ADCs. Techniques such as chromatography and mass spectrometry are employed to assess attributes like the drug-to-antibody ratio (DAR), aggregation, fragmentation, and charge variants.[5]
Key Physicochemical Attributes and Corresponding Analytical Methods:
| Critical Quality Attribute (CQA) | Primary Analytical Method | Orthogonal/Confirmatory Methods | Key Performance Aspects |
| Drug-to-Antibody Ratio (DAR) & Drug Distribution | Hydrophobic Interaction Chromatography (HIC-HPLC)[1] | Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS)[1][6] | HIC provides robust separation of different drug-loaded species under native conditions, yielding a distribution profile.[7][8] RP-HPLC, often performed after reduction of the ADC, gives information on the drug load on light and heavy chains.[6] MS delivers accurate mass information for DAR calculation.[4][9] |
| Aggregation & Fragmentation | Size-Exclusion Chromatography (SEC-HPLC)[1] | Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), Dynamic Light Scattering (DLS)[1] | SEC is the industry standard for quantifying high molecular weight species (aggregates) and low molecular weight fragments.[10][11] |
| Purity & Identity | Mass Spectrometry (MS)[1] | Peptide Mapping, Amino Acid Analysis[1] | Intact mass analysis by MS confirms the molecular weight of the ADC and its various drug-loaded forms.[9] Peptide mapping following enzymatic digestion confirms the amino acid sequence and identifies conjugation sites.[12] |
| Charge Heterogeneity | Capillary Zone Electrophoresis (CZE)[13] | Cation Exchange Chromatography (CEX)[13] | CZE is effective for separating charge variants of both mAbs and ADCs.[13][14] |
Biological Functionality
Functional assays are critical to ensure that the ADC retains its biological activity after conjugation. These assays assess the binding affinity of the antibody component and the cytotoxic potency of the payload.
Key Functional Attributes and Corresponding Analytical Methods:
| Critical Quality Attribute (CQA) | Primary Analytical Method | Orthogonal/Confirmatory Methods | Key Performance Aspects |
| Potency & Biological Activity | Cell-Based Cytotoxicity Assays[1] | Binding Assays (ELISA, SPR), Internalization Assays[1] | Cytotoxicity assays (e.g., MTT, XTT) are crucial for determining the in vitro potency (IC50) of the ADC.[1] Binding and internalization assays confirm the functional integrity of the antibody component.[15] |
| Antigen Binding | Enzyme-Linked Immunosorbent Assay (ELISA)[15] | Surface Plasmon Resonance (SPR), Flow Cytometry[15][16] | ELISA is a widely used method to confirm and quantify the binding of the ADC to its target antigen.[15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To separate and quantify the different drug-loaded species of an ADC to determine the average DAR and the distribution of drug loads.[1]
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[17]
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)[1]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[1]
-
HPLC System Setup:
-
Injection: Inject 10-20 µL of the prepared ADC sample.[1]
-
Chromatographic Separation: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[1]
-
Data Analysis:
Representative Data:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 10.2 | 15.3 |
| DAR2 | 12.5 | 35.8 |
| DAR4 | 14.1 | 40.1 |
| DAR6 | 15.8 | 7.5 |
| DAR8 | 17.2 | 1.3 |
Protocol 2: Analysis of Aggregates and Fragments by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample.[17]
Materials:
-
ADC sample
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[17]
-
SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)[17]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[17]
-
HPLC System Setup:
-
Chromatographic Separation: Inject 10 µL of the prepared ADC sample and run the separation isocratically for 20 minutes.[17]
-
Data Analysis:
Representative Data:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 6.8 | 1.5 |
| Monomer | 8.1 | 98.0 |
| Fragment | 9.5 | 0.5 |
Protocol 3: Intact Mass Analysis by Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
Objective: To determine the molecular weight of the entire ADC, providing an overview of the drug load distribution and the average DAR.[9] This method is particularly suitable for lysine-conjugated ADCs.[9][18]
Materials:
-
ADC sample
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
RP-LC Column (e.g., Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm)[9]
-
LC-MS System (e.g., Agilent 1290 Infinity LC System with a Q-TOF mass spectrometer)[9]
-
PNGase F (for deglycosylated analysis, optional)[9]
Procedure:
-
Sample Preparation:
-
LC-MS System Setup:
-
Equilibrate the RP-LC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the column temperature to 80°C.
-
Set the flow rate to 0.4 mL/min.
-
-
Chromatographic Separation: Inject the sample and apply a linear gradient to 95% Mobile Phase B over 10 minutes.
-
Mass Spectrometry: Acquire data in the m/z range of 800-4000.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass spectrum of the ADC species. This will reveal a distribution of peaks corresponding to the antibody with different numbers of conjugated drugs.
Representative Data:
| Species | Observed Mass (Da) | Relative Abundance (%) |
| mAb + 0 Drugs | 148,050 | 10 |
| mAb + 1 Drug | 149,020 | 25 |
| mAb + 2 Drugs | 150,000 | 40 |
| mAb + 3 Drugs | 150,980 | 20 |
| mAb + 4 Drugs | 151,960 | 5 |
Protocol 4: Target Binding Affinity by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To confirm and quantify the binding of the ADC to its target antigen.[15]
Materials:
-
ADC sample
-
Recombinant target antigen
-
96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (anti-human IgG)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add serial dilutions of the ADC sample to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the ADC concentrations and determine the EC50 value.
Visualizations
Experimental Workflow for ADC Characterization
Caption: Workflow for the comprehensive characterization of ADCs.
Signaling Pathway Inhibition by an ADC Targeting a Receptor Tyrosine Kinase
Many ADCs target receptor tyrosine kinases (RTKs) that are overexpressed on cancer cells.[3] Upon binding and internalization, the released cytotoxic payload can interfere with downstream signaling pathways, such as the PI3K/AKT pathway, leading to apoptosis.[3][19]
Caption: ADC-mediated inhibition of the PI3K/AKT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. sciex.com [sciex.com]
- 13. Validation of Capillary Zone Electrophoretic Method for Evaluating Monoclonal Antibodies and Antibody-Drug Conjugates [jstage.jst.go.jp]
- 14. Characterization of Intact Antibody Drug Conjugate Variants Using Microfluidic Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Target Binding Affinity Measurement - Creative Biolabs [creative-biolabs.com]
- 16. ADC表征 [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic Targeting of Signaling Pathways Related to Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Valine-Citrulline (Val-Cit) Antibody-Drug Conjugates (ADCs) in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component of an ADC's design and function. Valine-Citrulline (Val-Cit) is a widely used dipeptide linker that is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic window.[3]
However, a key consideration for preclinical studies is the observed instability of the Val-Cit linker in mouse plasma due to the activity of the carboxylesterase Ces1c.[4][5][6] This can lead to premature payload release and may not accurately reflect the ADC's behavior in humans.[4][5] Modifications to the linker, such as the development of the glutamic acid-valine-citrulline (EVCit) tripeptide linker, have been shown to enhance stability in mouse models.[4][5]
These application notes provide a comprehensive guide to the in vivo experimental design for Val-Cit ADCs in mouse models, covering efficacy, pharmacokinetic, biodistribution, and tolerability studies.
Signaling Pathway and Mechanism of Action
The efficacy of a Val-Cit ADC relies on a multi-step process that begins with binding to a target antigen on the surface of a cancer cell and culminates in the induction of apoptosis.
Caption: Mechanism of action of a Val-Cit ADC.
Data Presentation
Table 1: Example In Vivo Efficacy of a PNU-159682-based ADC in Human Cancer Xenograft Models[9]
| Mouse Model | Cell Line | Treatment | Dose (mg/kg) | Dosing Schedule | Outcome |
| NSCLC Xenograft | NCI-H292 | hCD46-19 PNU-159682 ADC | 1.0 | Single Dose | Complete tumor regression and durable responses |
| Colorectal Cancer Xenograft | COLO 205 | hCD46-19 PNU-159682 ADC | 1.0 | Single Dose | Complete tumor regression and durable responses |
Table 2: Comparative Plasma Stability of Val-Cit and EVCit Linkers in Mice[6][7]
| Linker Type | ADC | Half-life (t½β) in BALB/c mice |
| Valine-Citrulline (VCit) | VCit ADC | ~2.0 days |
| Glutamic acid-Valine-Citrulline (EVCit) | EVCit ADC | ~12.0 days |
Table 3: Pharmacokinetic Parameters of an Anti-HER2 ADC in BALB/c Mice[6]
| Analyte | ADC | Dose (mg/kg) | t½β (days) |
| Total mAb | N297A anti-HER2 mAb | 3 | 14.9 |
| Total mAb | VCit ADC | 3 | Similar to parental mAb |
| Total mAb | EVCit ADC | 3 | Similar to parental mAb |
| Intact ADC | VCit ADC | 3 | 2.0 |
| Intact ADC | EVCit ADC | 3 | 12.0 |
Experimental Workflows
In Vivo Efficacy Study Workflow
Caption: Workflow for an in vivo efficacy study.
Pharmacokinetic (PK) Study Workflow
Caption: Workflow for a pharmacokinetic study.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Xenograft Mouse Models
Objective: To evaluate the anti-tumor efficacy of a Val-Cit ADC in a mouse model bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude, SCID)
-
Human tumor cell line of interest
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Val-Cit ADC, vehicle control, and any other control articles
-
Sterile syringes and needles
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Preparation: Culture the selected human tumor cell line under appropriate conditions. On the day of inoculation, harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, to the desired concentration.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin measuring tumor dimensions with calipers two to three times per week once tumors are palpable.[7] Tumor volume can be calculated using the formula: Volume = ½ (Length × Width²).
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC treatment group).
-
Treatment Administration: Administer the Val-Cit ADC and control articles to the respective groups, typically via intravenous (IV) injection.[4] The dosing schedule can be a single dose or multiple doses over a period of time.
-
Monitoring: Continue to monitor tumor volume and body weight two to three times per week.[7] Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period. Euthanize the mice and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
Protocol 2: Pharmacokinetic (PK) Analysis
Objective: To determine the pharmacokinetic profile of a Val-Cit ADC in mice, including the clearance rates of the total antibody and the intact ADC.
Materials:
-
Mice (e.g., BALB/c)
-
Val-Cit ADC
-
Sterile syringes and needles
-
Blood collection tubes (e.g., containing an anticoagulant)
-
Centrifuge
-
ELISA plates and reagents for total antibody and intact ADC quantification
Procedure:
-
ADC Administration: Administer a single intravenous (IV) bolus injection of the Val-Cit ADC to each mouse.[4]
-
Blood Collection: Collect blood samples from the mice at various time points post-injection (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 96, and 168 hours). Blood can be collected via the tail vein or another appropriate method.[4]
-
Plasma Preparation: Process the collected blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentrations of total antibody (conjugated and unconjugated) and intact ADC (conjugated only) in the plasma samples using a validated sandwich ELISA method.[4]
-
Data Analysis: Plot the mean plasma concentration of total antibody and intact ADC versus time. Calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Protocol 3: Biodistribution Study
Objective: To determine the tissue distribution and tumor targeting of a Val-Cit ADC in tumor-bearing mice.
Materials:
-
Tumor-bearing mice
-
Radiolabeled or fluorescently-labeled Val-Cit ADC
-
Imaging system (e.g., PET, SPECT, or fluorescence imaging) or gamma counter
-
Anesthesia
-
Surgical tools for tissue collection
Procedure:
-
Labeled ADC Administration: Administer the labeled Val-Cit ADC to tumor-bearing mice, typically via IV injection.
-
In Vivo Imaging (Optional): If using a labeled ADC suitable for imaging, perform whole-body imaging at various time points post-injection (e.g., 6, 24, 48, 96, and 144 hours) to visualize the distribution of the ADC in real-time.[8]
-
Biodistribution Analysis:
-
At predetermined time points, euthanize a cohort of mice.
-
Collect blood and various organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart).
-
Weigh each tissue sample.
-
Measure the amount of radioactivity or fluorescence in each sample using a gamma counter or fluorescence reader.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[8]
-
-
Data Analysis: Compare the %ID/g in the tumor to that in other tissues to assess tumor targeting and specificity.
Protocol 4: Tolerability Assessment
Objective: To evaluate the safety and tolerability of a Val-Cit ADC in mice.
Materials:
-
Mice
-
Val-Cit ADC
-
Animal balance
-
Blood collection supplies for hematology and clinical chemistry analysis
Procedure:
-
Dose Range Finding: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of the Val-Cit ADC. Administer increasing doses of the ADC to different groups of mice.
-
Clinical Observations: Monitor the mice daily for clinical signs of toxicity, such as changes in appearance, behavior, and activity levels.
-
Body Weight Measurement: Record the body weight of each mouse at regular intervals (e.g., daily or two to three times per week). Significant weight loss can be an indicator of toxicity.
-
Hematology and Clinical Chemistry: At the end of the study, or at selected time points, collect blood samples for complete blood counts (CBC) and clinical chemistry analysis to assess potential effects on hematological parameters and organ function.
-
Histopathology: At necropsy, collect major organs for histopathological examination to identify any tissue-level toxicities.
-
Data Analysis: Summarize the observed toxicities, changes in body weight, and any significant alterations in hematological or clinical chemistry parameters for each dose group to determine the MTD.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Safety and Tolerability of Antibody-Drug Conjugates in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Imaging the distribution of an antibody-drug conjugate constituent targeting mesothelin with 89Zr and IRDye 800CW in mice bearing human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Conjugation with Amine-Terminated Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific conjugation of proteins, particularly antibodies, with therapeutic or imaging agents has become a cornerstone of modern biopharmaceutical development. The ability to control the location and stoichiometry of payload attachment leads to more homogeneous, stable, and efficacious conjugates with improved therapeutic indices. Amine-terminated linkers are versatile tools in this context, offering a nucleophilic handle for various enzymatic and chemical ligation strategies. These application notes provide an overview of key site-specific conjugation methods that utilize amine-terminated linkers, complete with detailed protocols and comparative data to guide researchers in selecting the optimal strategy for their specific application.
I. Enzymatic Conjugation Methods
Enzymatic methods offer high specificity and mild reaction conditions, making them ideal for complex protein modifications.
Transglutaminase-Mediated Conjugation
Microbial transglutaminase (MTGase) catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine (Q) residue and a primary amine.[1][2] This method can be applied to native antibodies by targeting a specific glutamine residue (Q295) in the Fc region after deglycosylation, or by engineering glutamine-containing tags into the protein sequence.[1][3][4]
Workflow for Transglutaminase-Mediated Conjugation:
Caption: Workflow for MTGase-mediated conjugation.
Experimental Protocol: MTGase-Mediated Conjugation of an Antibody
-
Antibody Preparation:
-
If targeting the native Q295, deglycosylate the antibody using an appropriate glycosidase (e.g., PNGase F).
-
If using an engineered glutamine tag, express and purify the antibody mutant.
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0). The final antibody concentration should be between 1-10 mg/mL.
-
-
Reaction Setup:
-
Add the amine-terminated linker-payload to the antibody solution at a molar excess (typically 10-50 fold).
-
Initiate the reaction by adding MTGase to a final concentration of 10-50 units/mg of antibody.
-
-
Incubation:
-
Incubate the reaction mixture at 25-37°C for 2-16 hours with gentle agitation. Monitor the reaction progress by LC-MS or SDS-PAGE.
-
-
Purification:
-
Remove unreacted linker-payload and enzyme by size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Analysis:
-
Characterize the final conjugate for drug-to-antibody ratio (DAR), purity, and aggregation using mass spectrometry, HIC, and SEC.
-
Sortase-Mediated Ligation
Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine (B1666218).[5][6] The resulting acyl-enzyme intermediate can be resolved by a nucleophilic attack from an N-terminal oligoglycine (G)n motif on another molecule, forming a new peptide bond.[5][7] This allows for the ligation of a payload functionalized with an N-terminal glycine to a protein engineered with a C-terminal LPXTG tag.
Workflow for Sortase-Mediated Ligation:
Caption: Workflow for Sortase A-mediated ligation.
Experimental Protocol: Sortase-Mediated Ligation
-
Protein and Payload Preparation:
-
Express and purify the target protein containing a C-terminal LPXTG tag.
-
Synthesize or procure the payload functionalized with an N-terminal oligoglycine (typically GGG) linker.
-
Buffer exchange both components into a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
-
Reaction Setup:
-
Combine the LPXTG-tagged protein and the (G)n-payload in a 1:5 to 1:20 molar ratio.
-
Add purified Sortase A (often His-tagged for easy removal) to a final concentration of 10-50 µM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by observing the shift in molecular weight on an SDS-PAGE gel.
-
-
Purification:
-
Remove the His-tagged Sortase A using Ni-NTA affinity chromatography.
-
Separate the conjugated protein from the excess payload and unconjugated protein using SEC.
-
-
Analysis:
-
Confirm the identity and purity of the conjugate by ESI-MS and SDS-PAGE.
-
II. Chemoenzymatic Conjugation
This approach combines the specificity of enzymatic modification with the versatility of chemical ligation.
Formylglycine-Generating Enzyme (FGE) System
The FGE system utilizes a genetically encoded "aldehyde tag," a short peptide sequence (e.g., LCTPSR) that is recognized by the formylglycine-generating enzyme (FGE).[8][9][10] FGE oxidizes the cysteine residue within the tag to a Cα-formylglycine (fGly), which contains a reactive aldehyde group.[8][11] This aldehyde can then be specifically targeted by amine-containing linkers, such as those with aminooxy or hydrazide functionalities, to form stable oxime or hydrazone bonds, respectively.[12][13]
Workflow for FGE-Based Conjugation:
Caption: FGE-based chemoenzymatic conjugation workflow.
Experimental Protocol: Aldehyde Tag Conjugation
-
Protein Expression and FGE Conversion:
-
Clone the gene of interest with an aldehyde tag sequence (e.g., LCTPSR) at a desired location (N-terminus, C-terminus, or internal loop).
-
Co-express the tagged protein and FGE in a suitable expression system (e.g., E. coli or mammalian cells). Mammalian cells often have sufficient endogenous FGE activity.[12]
-
Purify the aldehyde-tagged protein.
-
-
Ligation Reaction:
-
Buffer exchange the purified protein into an acidic buffer (e.g., 100 mM sodium acetate (B1210297), pH 4.5-5.5) for oxime ligation or a near-neutral buffer (pH 6.5-7.5) for hydrazone ligation.
-
Add a 10- to 50-fold molar excess of the aminooxy- or hydrazide-functionalized linker-payload.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours.
-
-
Purification and Analysis:
-
Purify the conjugate using standard chromatography techniques (e.g., SEC) to remove excess linker-payload.
-
Analyze the conjugate by mass spectrometry to confirm successful ligation and determine the DAR.
-
III. Genetic Code Expansion
Incorporating unnatural amino acids (UAAs) with bioorthogonal functional groups into proteins provides a powerful tool for site-specific conjugation.
Unnatural Amino Acid (UAA) Incorporation
By evolving an orthogonal aminoacyl-tRNA synthetase/tRNA pair, a UAA with a desired functional group (e.g., a ketone or an azide) can be incorporated in response to a nonsense codon (e.g., the amber stop codon, TAG) during protein translation.[14][15] The incorporated UAA then serves as a chemical handle for conjugation with a linker containing a complementary reactive group. For instance, a p-acetylphenylalanine (pAcF) residue, containing a ketone group, can be selectively reacted with an aminooxy-terminated linker to form a stable oxime bond.[14][15]
Workflow for UAA-Based Conjugation:
Caption: Workflow for UAA incorporation and conjugation.
Experimental Protocol: UAA Conjugation via Oxime Ligation
-
Protein Expression with UAA:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of interest via site-directed mutagenesis.
-
Co-transform the expression host with the plasmid containing the gene of interest and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
Grow the cells in media supplemented with the unnatural amino acid (e.g., p-acetylphenylalanine).
-
Induce protein expression and purify the UAA-containing protein.
-
-
Oxime Ligation:
-
Buffer exchange the purified protein into a reaction buffer (e.g., 100 mM acetate buffer, pH 4.5).
-
Add the aminooxy-functionalized linker-payload at a 20- to 100-fold molar excess.
-
Incubate the reaction at 37°C for 16-48 hours.[14]
-
-
Purification and Analysis:
-
Remove excess linker-payload by SEC or dialysis.
-
Analyze the conjugate by ESI-MS to confirm the mass of the conjugate and by SDS-PAGE to visualize the shift in molecular weight.
-
IV. Data Presentation
Table 1: Comparison of Site-Specific Conjugation Methods with Amine-Terminated Linkers
| Method | Recognition Site | Linker Functional Group | Bond Formed | Key Advantages | Key Considerations |
| Transglutaminase (MTGase) | Glutamine (native or engineered tag) | Primary Amine | Isopeptide | High efficiency, stable bond, can use native glutamines.[1][2] | May require deglycosylation for native antibodies, potential for off-target reaction with other accessible glutamines. |
| Sortase A (SrtA) | C-terminal LPXTG tag | N-terminal (G)n-Amine | Peptide | High specificity, robust reaction.[5][6] | Requires protein engineering for both recognition motif and payload. Reversibility of the reaction can be an issue.[16] |
| FGE System (Aldehyde Tag) | Cysteine in a CxPxR motif | Aminooxy, Hydrazide | Oxime, Hydrazone | Bioorthogonal aldehyde handle, high conversion efficiency.[8][9][10] | Requires co-expression of FGE, potential for lower stability of hydrazone bond at acidic pH. |
| Unnatural Amino Acid (UAA) | Amber stop codon (TAG) | Aminooxy (for pAcF) | Oxime | Precise control over conjugation site, bioorthogonal reactivity.[14][15] | Requires specialized expression system, can have lower protein expression yields. |
V. Concluding Remarks
The choice of a site-specific conjugation strategy depends on several factors, including the nature of the protein, the desired properties of the final conjugate, and the available molecular biology and chemistry resources. Enzymatic methods like transglutaminase and sortase A ligation offer high specificity with minimal protein engineering in some cases. Chemoenzymatic approaches such as the FGE system provide a versatile platform for introducing a bioorthogonal handle. Genetic code expansion for UAA incorporation represents the pinnacle of precision, allowing for the placement of a chemical handle at virtually any position within the protein. By understanding the principles and protocols outlined in these application notes, researchers can make informed decisions to generate well-defined, homogeneous bioconjugates for a wide range of applications in research and drug development.
References
- 1. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein Ligation in Living Cells Using Sortase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formylglycine-generating enzymes for site-specific bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme-mediated Modification and Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 10. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]
- 11. US20160230205A1 - Activated Formylglycine-Generating Enzymes and Methods of Producing and Using the Same - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 14. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein conjugation with genetically encoded unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Val-Cit-PAB Linked Payloads
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Val-Cit-PAB linked payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in Val-Cit-PAB linked ADCs?
A1: The primary driver of poor solubility and aggregation in Val-Cit-PAB ADCs is the inherent hydrophobicity of the linker-payload complex.[1][2] Many potent cytotoxic payloads, such as auristatins (e.g., MMAE), are highly hydrophobic.[1] When multiple of these hydrophobic molecules are conjugated to an antibody, the overall hydrophobicity of the ADC increases significantly, leading to a tendency for the ADC molecules to self-associate and form aggregates.[1][3]
Several factors can exacerbate this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody directly increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][4][5] ADCs with a high DAR are more likely to form both soluble and insoluble aggregates.[5]
-
Inherent Hydrophobicity of the Linker: The maleimidocaproyl (MC) group often used with the Val-Cit-PAB linker contributes to its hydrophobic nature.[2]
-
Formulation Conditions: Suboptimal buffer conditions, such as pH, ionic strength, and the absence of stabilizing excipients, can induce conformational changes in the antibody, exposing hydrophobic patches and promoting aggregation.[1][6]
-
Storage and Handling: Temperature fluctuations, freeze-thaw cycles, and mechanical stress (e.g., agitation) can lead to protein unfolding and subsequent aggregation.[1]
Q2: How does poor solubility and aggregation impact the efficacy and safety of an ADC?
A2: ADC aggregation can have significant detrimental effects on both the efficacy and safety of the therapeutic:
-
Reduced Efficacy: Aggregates may possess altered binding affinity for the target antigen and are often cleared more rapidly from circulation, which reduces the amount of active ADC that reaches the tumor.[1]
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to the formation of anti-drug antibodies (ADAs).[1]
-
Altered Pharmacokinetics (PK): Aggregation can lead to faster clearance of the ADC from the bloodstream, reducing its half-life and overall exposure.[1][7]
-
Safety Concerns: Insoluble aggregates can form visible and sub-visible particles, which are a major safety concern for injectable biologics.[1]
Q3: What are the main strategies to improve the solubility of Val-Cit-PAB linked payloads?
A3: A multi-faceted approach is typically required to mitigate solubility issues with hydrophobic ADCs. The key strategies include:
-
Linker Modification: Introducing hydrophilic moieties into the linker is a primary strategy to counteract the hydrophobicity of the payload.[2][3]
-
Formulation Optimization: Carefully selecting buffers, pH, and excipients can significantly stabilize the ADC and prevent aggregation.[1][2]
-
Payload Modification: In some cases, modifying the payload itself to increase its hydrophilicity can be a viable option.
-
Controlled Conjugation and Purification: Optimizing the conjugation process to control the DAR and efficiently remove aggregates during purification is crucial.[1]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues related to the solubility of Val-Cit-PAB linked payloads encountered during experiments.
Issue 1: Immediate precipitation or visible aggregation is observed upon conjugation or formulation.
| Potential Cause | Recommended Solution |
| High local concentration of the hydrophobic drug-linker during conjugation. | Add the drug-linker solution to the antibody solution slowly and with gentle, continuous mixing.[1] |
| Presence of organic solvent from the drug-linker stock solution. | Minimize the amount of organic co-solvent (e.g., DMSO) introduced into the aqueous antibody solution.[8] Consider performing a buffer exchange step immediately after conjugation to remove residual organic solvent.[1] |
| Suboptimal buffer conditions (pH, ionic strength). | Screen different buffer formulations. Maintaining a stable pH is critical to minimize conformational changes in the antibody.[1][2] The pH should be kept away from the isoelectric point of the antibody where it has the least aqueous solubility.[6] |
| High Drug-to-Antibody Ratio (DAR). | Decrease the molar excess of the linker-drug used in the conjugation reaction.[8] Perform the conjugation at a lower antibody concentration (e.g., 1-5 mg/mL) to reduce intermolecular crosslinking.[8] |
Issue 2: A gradual increase in aggregation is observed during storage (e.g., by Size Exclusion Chromatography - SEC).
| Potential Cause | Recommended Solution |
| Inadequate formulation for long-term stability. | Incorporate stabilizing excipients into the formulation buffer. This can include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20, polysorbate 80).[1][2] |
| Headspace-induced aggregation at the air-liquid interface. | For liquid formulations, consider filling vials to minimize the air-liquid interface.[1] Alternatively, lyophilization can be an effective strategy to improve long-term stability.[9] |
| Temperature fluctuations or freeze-thaw stress. | Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles.[1] If freezing is necessary, use a controlled-rate freezing process. |
Experimental Protocols
Protocol 1: General Method for Size Exclusion Chromatography (SEC) to Quantify ADC Aggregation
This protocol provides a general method for analyzing ADC aggregation and should be optimized for your specific ADC and HPLC system.
-
Objective: To separate and quantify monomeric ADC from high molecular weight (HMW) species (aggregates).[10]
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: A silica-based SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).[10]
-
Mobile Phase: A typical mobile phase is 100 mM Sodium Phosphate (B84403), 150 mM Sodium Chloride, pH 6.8. The high salt concentration helps to minimize non-specific interactions with the stationary phase.[10]
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and monitor the chromatogram. The monomeric ADC will elute as the main peak, while aggregates will elute earlier as HMW species. The percentage of aggregate can be calculated by integrating the peak areas.
Data Presentation: Strategies to Enhance Solubility
The following tables summarize key strategies and components used to improve the solubility of Val-Cit-PAB linked ADCs.
Table 1: Linker Modification Strategies
| Modification Strategy | Description | Key Advantages |
| PEGylation | Incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker.[2][3] | Increases hydrophilicity, can provide a "stealth" effect to prolong plasma half-life.[7] |
| Charged Residues | Addition of charged amino acids like glutamic acid (e.g., EVCit linker).[11][12] | Improves aqueous solubility and can confer resistance to certain plasma enzymes.[11] |
| Hydrophilic Spacers | Use of alternative hydrophilic linkers or spacers. | Can significantly reduce the propensity for aggregation.[3] |
| Exo-cleavable Linkers | Repositions the cleavable peptide linker to mask payload hydrophobicity.[13][14] | Shows superior hydrophilic properties and significantly reduced aggregation.[13] |
| Phosphate-based Linkers | Replacement of the Val-Cit-PAB moiety with a phosphate diester structure.[15] | High hydrophilicity and excellent plasma stability.[15] |
Table 2: Formulation Components for ADC Stabilization
| Excipient Class | Example(s) | Mechanism of Action | Recommended Concentration |
| Buffers | Histidine, Citrate, Phosphate | Maintain a stable pH to minimize conformational changes.[1] | 10-50 mM |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | Act as cryoprotectants and lyoprotectants, stabilize protein structure.[16] | 5-10% (w/v) |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation at interfaces (air-liquid, solid-liquid).[1] | 0.01-0.1% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation and improve solubility. | 100-250 mM |
Visualizations
Caption: Troubleshooting workflow for observed ADC solubility issues.
Caption: Linker modification strategies to improve ADC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Troubleshooting Premature Linker Cleavage in Mouse Plasma
This technical support center is designed for researchers, scientists, and drug development professionals encountering premature linker cleavage of antibody-drug conjugates (ADCs) in mouse plasma. Below you will find frequently asked questions and troubleshooting guides to help you identify and resolve these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my ADC's linker stable in human plasma but shows significant cleavage in mouse plasma?
A1: A primary reason for this discrepancy is the presence of carboxylesterase 1c (Ces1c) in mouse plasma, which is known to cleave certain peptide linkers, such as valine-citrulline (Val-Cit).[1][2][3][4] This enzyme is not present in human plasma, leading to the observed difference in stability.[1][3]
Q2: What is the intended mechanism for Val-Cit linker cleavage?
A2: Val-Cit linkers are designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside target tumor cells.[1][5][6] This allows for the specific release of the cytotoxic payload within the cancer cells.[1]
Q3: Besides enzymatic cleavage by Ces1c, what other factors can contribute to premature drug release in mouse plasma?
A3: Several factors can influence linker stability:
-
Linker Chemistry: The inherent chemical stability of the linker is a primary determinant.[7][8] For example, hydrazone and disulfide linkers can be more susceptible to hydrolysis or reduction in the bloodstream.[7][8]
-
Conjugation Site: The location of the linker-payload on the antibody can impact its stability.[1][7][9] Linkers at more solvent-exposed sites may be more susceptible to enzymatic cleavage.[1][10]
-
Drug-to-Antibody Ratio (DAR): Higher DAR values can sometimes increase the hydrophobicity of the ADC, potentially leading to aggregation and faster clearance, which can be perceived as instability.[1][9][11][12]
-
Hydrophobicity: Highly hydrophobic payloads and linkers can lead to ADC aggregation, which may affect stability and pharmacokinetic properties.[1][13][14]
Q4: How does the choice of preclinical animal model impact the assessment of linker stability?
A4: The choice of animal model is critical. As mentioned, mouse plasma contains Ces1c, which can lead to premature cleavage of certain linkers.[1][2] This can complicate the interpretation of preclinical efficacy and toxicity studies.[13] It is important to consider these species-specific differences. In some cases, using a different rodent model, a Ces1c knockout mouse model, or evaluating stability in human plasma in vitro is necessary to accurately assess ADC stability for clinical translation.[1][3]
Q5: What strategies can I employ to improve the stability of my ADC linker in mouse plasma?
A5: Several strategies can be explored:
-
Linker Modification: Modifying the linker chemistry is a common approach. For instance, adding a glutamic acid residue to a Val-Cit linker (EVCit) has been shown to dramatically improve stability in mouse plasma.[4]
-
Alternative Linker Chemistries: Exploring linkers that are not susceptible to Ces1c cleavage, such as certain non-cleavable linkers or novel cleavable linkers like sulfatase-cleavable linkers, can be effective.[1][14]
-
Site-Specific Conjugation: Utilizing site-specific conjugation methods can create more homogeneous ADCs and potentially shield the linker from enzymatic degradation.[8][13]
-
Use of Ces1c Knockout Mice: For linkers known to be susceptible to Ces1c, conducting in vivo studies in Ces1c knockout mice can provide a more accurate assessment of the ADC's stability and efficacy.[2][3]
Troubleshooting Guide
If you are observing a rapid decrease in the drug-to-antibody ratio (DAR) or high levels of free payload in your mouse plasma experiments, follow these steps to diagnose and address the issue.
Issue: Rapid Decrease in Average DAR in Mouse Plasma
Symptoms:
-
LC-MS analysis shows a significant decrease in the average DAR over a time course.
-
ELISA-based methods indicate a loss of conjugated payload.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting / Mitigation Strategy |
| Enzymatic Cleavage by Ces1c | - Confirm Ces1c Sensitivity: Incubate the ADC in both mouse and human plasma in parallel. Significant cleavage only in mouse plasma points to Ces1c activity. - Use Ces1c Knockout Mice: Perform in vivo studies in Ces1c knockout mice to eliminate this variable.[2] - Modify Linker: Consider linker designs known to be resistant to Ces1c.[4] |
| Chemical Instability of the Linker | - Evaluate Linker Chemistry: Review the stability of your chosen linker type (e.g., hydrazone, disulfide) at physiological pH. - Alternative Linkers: Explore more stable linker technologies, such as non-cleavable linkers or stabilized cleavable linkers.[11] |
| Suboptimal Conjugation Site | - Site-Specific Conjugation: If using stochastic conjugation, consider moving to a site-specific method to assess if a more protected site improves stability.[8] - Analyze Different Sites: If possible, compare the stability of ADCs conjugated at different sites.[10] |
| ADC Aggregation | - SEC Analysis: Use size exclusion chromatography (SEC) to check for the presence of high molecular weight species (aggregates).[15] - Formulation Optimization: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation.[11][13] |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing ADC stability in plasma.
Materials:
-
Test ADC
-
Mouse and Human Plasma (e.g., from BioIVT)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Elution Buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)
-
Quenching/Precipitation Solution (e.g., Acetonitrile)
-
LC-MS/MS system
-
ELISA plates and reagents
Protocol:
-
Preparation: Prepare a stock solution of your ADC in PBS.
-
Incubation: Thaw frozen plasma at 37°C. In microcentrifuge tubes, add the ADC stock solution to the plasma to a final concentration (e.g., 100 µg/mL). Include a control with the ADC in PBS. Incubate at 37°C.[15]
-
Time Points: Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72, 144 hours).[16] Immediately freeze samples at -80°C to stop the reaction.[15]
-
Sample Analysis:
-
To Measure Average DAR (LC-MS):
-
Thaw plasma samples.
-
Isolate the ADC using Protein A/G magnetic beads.[15]
-
Wash the beads with PBS to remove non-specifically bound proteins.[15]
-
Elute the ADC from the beads.[15]
-
Analyze the eluted ADC by LC-MS to determine the relative abundance of different DAR species and calculate the average DAR. A decrease over time indicates payload loss.[15]
-
-
To Measure Free Payload (LC-MS/MS):
-
Thaw plasma samples.
-
Add a protein precipitation agent like acetonitrile (B52724) to the plasma sample to pellet plasma proteins.[15]
-
Centrifuge the samples.
-
Collect the supernatant containing the free payload.
-
Quantify the free payload using a sensitive LC-MS/MS method.[15]
-
-
To Measure Conjugated Antibody (ELISA):
-
Use a sandwich ELISA to measure the total antibody and the antibody-conjugated drug to determine the degree of drug loss over time.[12]
-
-
Visualizations
Caption: Mechanism of premature linker cleavage in mouse plasma by Ces1c.
Caption: Troubleshooting decision tree for premature linker cleavage.
Caption: Experimental workflow for an in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Drug-to- Antibody Ratio (DAR) for Val-Cit ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of the drug-to-antibody ratio (DAR) for Val-Cit antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a Val-Cit ADC?
A1: The optimal DAR is a critical quality attribute that balances efficacy and toxicity, and it is highly dependent on the specific antibody, target antigen, and the cytotoxic payload.[1] Generally, a DAR of 2 to 4 is considered a good starting point.[1] Higher DAR values can lead to increased hydrophobicity, which may cause aggregation, faster clearance from circulation, and increased off-target toxicity.[2][3] Conversely, lower DAR values might result in reduced potency and therapeutic efficacy.[4]
Q2: How does the Val-Cit linker work and what are its advantages?
A2: The Val-Cit (valine-citrulline) linker is a dipeptide that is designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[5] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome.[5] The acidic environment of the lysosome provides the optimal conditions for Cathepsin B to cleave the linker, releasing the cytotoxic payload.[5] This targeted release mechanism enhances the therapeutic window by minimizing off-target toxicity in systemic circulation.[5][6] The Val-Cit linker is known for its high stability in human plasma, preventing premature drug release.[6]
Q3: My Val-Cit ADC shows instability and premature payload release in mouse models. What is the cause and how can I address this?
A3: A common issue with Val-Cit linkers is their susceptibility to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human or primate plasma.[2][7][8] This leads to premature drug release, increased off-target toxicity, and reduced efficacy in mouse preclinical models.[2][9] To address this, consider modifying the linker by adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) tripeptide linker.[2][7] The EVCit linker has been shown to significantly improve stability in mouse plasma by reducing susceptibility to Ces1C cleavage, without compromising the desired intracellular cleavage by Cathepsin B.[2][7][8]
Q4: How does a high DAR contribute to ADC aggregation?
A4: A higher DAR increases the overall surface hydrophobicity of the ADC because both the Val-Cit linker and many potent cytotoxic payloads are inherently hydrophobic.[3][10][11] These hydrophobic patches on the surface of different ADC molecules can interact, leading to self-association and the formation of aggregates.[10] ADC aggregation can negatively impact solubility, pharmacokinetics, efficacy, and may also lead to immunogenicity.[2][10]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, purification, and characterization of Val-Cit ADCs, with a focus on achieving the optimal DAR.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of antibody interchain disulfide bonds. | Optimize the concentration of the reducing agent (e.g., TCEP) and the incubation time. Confirm complete reduction by SDS-PAGE analysis.[1] |
| Insufficient molar excess of the Val-Cit linker-drug. | Increase the molar ratio of the linker-drug to the antibody. A 5- to 10-fold molar excess is a typical starting point.[1] | |
| Hydrolysis of the maleimide (B117702) group on the linker. | Prepare the linker-drug solution immediately before use. Ensure all buffers are free of primary amines and thiols. Maintain a pH between 6.5 and 7.5 during the conjugation reaction.[1] | |
| High Drug-to-Antibody Ratio (DAR) / Aggregation | Excessive molar excess of the Val-Cit linker-drug. | Decrease the molar ratio of the linker-drug to the antibody.[1] |
| High antibody concentration during conjugation. | Perform the conjugation reaction at a lower antibody concentration (e.g., 1-5 mg/mL) to minimize intermolecular cross-linking.[1] | |
| Hydrophobicity of the payload. | Add a small percentage of an organic co-solvent (e.g., up to 10% DMSO) to the reaction buffer to improve the solubility of the linker-drug.[1] | |
| Inherent hydrophobicity of the Val-Cit linker and payload. | Consider using a more hydrophilic linker, such as one incorporating polyethylene (B3416737) glycol (PEG) spacers, or a more hydrophilic payload if possible.[2] | |
| Inconsistent DAR Between Batches | Variability in conjugation reaction conditions. | Tightly control and document all reaction parameters, including temperature, pH, reaction time, and reagent concentrations.[9] |
| Inconsistent quality of the antibody starting material. | Ensure consistent antibody production and purification to maintain a consistent number of available conjugation sites.[9] | |
| Degradation of the linker-payload reagent. | Use high-quality, pure linker-payload reagents and store them under appropriate conditions to prevent degradation.[9] | |
| Low In Vitro Potency (High IC50) | Poor antibody binding to the target antigen. | Verify the binding affinity of the unconjugated antibody using methods like ELISA or flow cytometry.[9] |
| Inefficient ADC internalization. | Assess ADC internalization using fluorescently labeled ADCs with microscopy or flow cytometry.[9] | |
| Inefficient linker cleavage within target cells. | The target cells may have low levels of Cathepsin B. Measure the enzymatic activity in cell lysates to confirm.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and characterization of Val-Cit ADCs.
Table 1: Impact of DAR on ADC Properties
| DAR Value | Efficacy | Toxicity/Clearance | Aggregation Potential |
| < 2 | Reduced potency | Lower off-target toxicity | Low |
| 2 - 4 | Often optimal balance [1] | Acceptable therapeutic window | Manageable |
| > 4 | May not significantly increase efficacy | Increased off-target toxicity, faster clearance[3][12] | High, especially with hydrophobic payloads[2] |
Table 2: Comparison of Linker Stability in Plasma
| Linker Type | Human Plasma Stability | Mouse Plasma Stability | Key Considerations |
| Val-Cit (VCit) | High stability[6][7] | Susceptible to cleavage by carboxylesterase 1c (Ces1C)[2][7] | May lead to inaccurate preclinical data in mouse models. |
| Glu-Val-Cit (EVCit) | High stability | Significantly improved stability compared to VCit[2][7] | Recommended for preclinical studies in mice to better predict human outcomes. |
| Val-Ala (VAla) | High stability | More stable than Val-Cit in some contexts | Lower hydrophobicity compared to Val-Cit, which can reduce aggregation at high DARs.[13][14][15] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the reproducible assessment of DAR and ADC functionality.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR and drug load distribution.[16][17]
Materials:
-
ADC sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[16]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)[16]
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)[16]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[16]
-
HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A. Set the flow rate to 0.5 mL/min and UV detection at 280 nm.[16]
-
Chromatographic Separation: Inject the prepared ADC sample. Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species based on increasing hydrophobicity (unconjugated antibody elutes first, followed by DAR2, DAR4, etc.).[16][17]
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100[17]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC in killing target cancer cells.[18][19]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[18]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment.[18]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Add the ADC dilutions to the cells and include untreated cells as a control.[18]
-
Incubation: Incubate the plates for a period sufficient to assess cytotoxicity, typically 72 to 120 hours.[18]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.[18]
-
Data Acquisition: Measure the absorbance at 570 nm.[18]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability data against the ADC concentration and determine the IC50 value using non-linear regression analysis.[18]
Protocol 3: In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[20]
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[20]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, Val-Cit ADC).[20]
-
ADC Administration: Administer the ADCs and controls, typically via intravenous injection, at one or more dose levels.[20]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to Val-Cit ADCs.
Caption: Intracellular trafficking and payload release pathway for a Val-Cit ADC.
Caption: Experimental workflow for optimizing the Drug-to-Antibody Ratio (DAR).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Overcoming instability of Val-Cit linker to carboxylesterase Ces1C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of the Valine-Citrulline (Val-Cit) linker in the presence of carboxylesterase Ces1c.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with using Val-Cit linkers in preclinical mouse models?
A1: The Val-Cit dipeptide linker, while designed for selective cleavage by lysosomal proteases like cathepsin B within tumor cells, exhibits significant instability in mouse plasma.[1][2] This is due to premature cleavage by the murine carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma but not at the same activity level in human plasma.[3] This premature payload release in the systemic circulation of mice can lead to off-target toxicity, reduced therapeutic efficacy, and inaccurate estimations of the antibody-drug conjugate's (ADC's) therapeutic window, complicating the translation of preclinical data to human trials.[2][4]
Q2: Why is the Val-Cit linker stable in human plasma but not in mouse plasma?
A2: The discrepancy in stability is primarily due to the species-specific activity of carboxylesterase 1c (Ces1c).[1] This enzyme is present at higher concentrations in mouse plasma and is capable of hydrolyzing the amide bond within the Val-Cit linker.[4][5] In contrast, human plasma lacks a comparable level of this enzymatic activity, rendering the Val-Cit linker highly stable in human circulation.[6]
Q3: What are the most effective strategies to overcome Val-Cit linker instability in mice?
A3: Several strategies have been developed to enhance the stability of Val-Cit-based linkers in mouse plasma:
-
Peptide Sequence Modification: The most common and effective approach is the addition of a glutamic acid residue at the P3 position, creating a Glu-Val-Cit (EVCit) linker.[4][5] This modification confers resistance to Ces1c-mediated cleavage without compromising its susceptibility to intracellular cathepsin B.[5]
-
Exo-Linkers: This novel approach repositions the cleavable peptide linker to the "exo-position" of the PAB moiety, which can improve stability and mitigate challenges related to hydrophobicity.[7]
-
Tandem-Cleavage Linkers: These linkers incorporate a second cleavable group, such as a β-glucuronide, that sterically shields the Val-Cit sequence from premature cleavage in circulation.[8]
-
Conjugation Site Optimization: The site of linker-drug conjugation on the antibody can influence stability.[4][5] Less solvent-exposed sites may offer some protection against enzymatic degradation.[5]
-
Use of Ces1c-Knockout Mice: For preclinical studies, employing genetically engineered mice lacking the Ces1c enzyme can provide a more accurate assessment of an ADC's pharmacokinetic profile and efficacy.[5][9]
Q4: Can the hydrophobicity of the Val-Cit linker and its payload affect my ADC?
A4: Yes, the hydrophobic nature of the Val-Cit para-aminobenzylcarbamate (PABC) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[3][10] This aggregation can negatively impact the ADC's manufacturing feasibility and pharmacokinetic properties.[3]
Troubleshooting Guides
Issue 1: High levels of free payload are detected in mouse plasma shortly after ADC administration in a preclinical study.
-
Potential Cause: Premature cleavage of the Val-Cit linker by murine carboxylesterase Ces1c.[3]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Perform an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma. A significant difference in payload release indicates Ces1c susceptibility.[11]
-
Quantify Intact ADC: Use techniques like ELISA to specifically measure the concentration of intact, payload-conjugated ADC over time in plasma samples.
-
Modify the Linker: Synthesize and test an ADC with a more stable linker, such as the Glu-Val-Cit (EVCit) linker, which has demonstrated significantly increased stability in mouse plasma.[4]
-
Consider a Different Preclinical Model: If linker modification is not feasible, consider using a Ces1c-knockout mouse model for in vivo studies to better predict human pharmacokinetics.[12]
-
Issue 2: Inconsistent or lower-than-expected efficacy in mouse xenograft models despite potent in vitro cytotoxicity.
-
Potential Cause: Reduced delivery of the cytotoxic payload to the tumor site due to premature linker cleavage in the bloodstream.[2]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic (PK) study in mice to measure the levels of intact ADC, total antibody, and free payload over time. This will help determine if the ADC is clearing too rapidly or if the payload is being prematurely released.
-
Evaluate Alternative Linkers: Compare the in vivo efficacy of your Val-Cit ADC with an ADC containing a more stable linker, such as an EVCit linker or a non-cleavable linker.[4][13]
-
Assess Tumor Penetration: While not a direct linker stability issue, the hydrophobicity of the linker-payload can affect tumor penetration. Consider using more hydrophilic linkers to improve the ADC's pharmacokinetic properties.[14]
-
Data Presentation
Table 1: Comparative Stability of Val-Cit and Modified Linkers
| Linker Type | Species | Incubation Time | % Intact ADC / % Payload Release | Reference |
| Val-Cit ADC | Human | 28 days | No significant degradation | [5] |
| Val-Cit ADC | Mouse | 14 days | >95% loss of conjugated drug | [5] |
| Val-Cit-PABC-MMAE | Human | 6 days | <1% released MMAE | [1] |
| Val-Cit-PABC-MMAE | Mouse | 6 days | >20% released MMAE | [1] |
| Glu-Val-Cit (EVCit) ADC | Mouse | 14 days | Almost no linker cleavage | [5] |
| SVCit ADC | Mouse | 14 days | ~70% loss of conjugated drug | [5] |
Table 2: Half-life of Val-Cit Linker in Different Plasma
| Linker Type | Species | Half-life | Reference |
| Val-Cit | Human | 230 days | [1] |
| Val-Cit | Mouse | 80 hours | [1] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload release from an ADC in plasma from different species over time.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit linker
-
Control ADC with a stable linker (e.g., Glu-Val-Cit or non-cleavable linker)
-
Human plasma (citrate-anticoagulated)
-
Mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
Analytical system (e.g., LC-MS/MS or HPLC)
Methodology:
-
Preparation: Pre-warm human and mouse plasma to 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC into the pre-warmed plasma at a final concentration of 100 µg/mL.[15] Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate plasma proteins.
-
Analysis: Analyze the supernatant for the presence of free payload using a validated LC-MS/MS method.
-
Data Interpretation: Plot the concentration of the released payload over time to determine the stability of the ADC in each plasma type.
Protocol 2: Quantification of Intact ADC by ELISA
Objective: To measure the concentration of intact, payload-conjugated ADC in plasma.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate overnight at 4°C and then wash.
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding. Incubate for 1-2 hours at room temperature and then wash.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells. Incubate for 2 hours at room temperature to allow the intact ADC to bind to the coated antigen. Wash thoroughly.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate for 1 hour at room temperature and then wash.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a reaction that produces a colorimetric signal.
-
Data Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. Calculate the concentration of intact ADC in the samples by comparing the signal to the standard curve.[11]
Visualizations
Caption: Intended vs. premature cleavage pathway of a Val-Cit linked ADC.
Caption: Troubleshooting workflow for premature payload release in mouse plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Reducing Off-Target Toxicity of Val-Cit ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) antibody-drug conjugates (ADCs). Our goal is to help you understand and mitigate off-target toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of cleavage for a Val-Cit linker?
A1: The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2] Upon internalization of the ADC into the target cancer cell and its trafficking to the lysosome, Cathepsin B cleaves the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[1][3][4] This cleavage initiates a cascade that releases the cytotoxic payload directly inside the target cell.[5][6]
Q2: What are the primary causes of off-target toxicity with Val-Cit ADCs?
A2: The main drivers of off-target toxicity for Val-Cit ADCs are premature payload release in systemic circulation and non-specific uptake by healthy tissues.[7][8] Key contributing factors include:
-
Enzymatic Cleavage in Plasma: The Val-Cit motif is susceptible to cleavage by proteases present in the bloodstream, such as human neutrophil elastase, leading to premature payload release and potential systemic toxicity like neutropenia.[2][7][9]
-
Hydrophobicity and High Drug-to-Antibody Ratio (DAR): Val-Cit linkers, especially with hydrophobic payloads like MMAE, increase the ADC's overall hydrophobicity.[7][10] This can lead to aggregation, rapid clearance from circulation, and non-specific uptake by organs like the liver, causing hepatotoxicity.[7][11][12] Higher DARs are often associated with increased hydrophobicity and toxicity.[7][13]
-
Fc-Mediated Uptake: The Fc domain of the antibody can be recognized by Fc gamma receptors (FcγRs) on immune cells, leading to target-independent uptake and toxicity.[7]
-
Bystander Effect in Healthy Tissues: If the released payload is membrane-permeable (e.g., MMAE), its premature release can allow it to diffuse into and kill healthy bystander cells.[7][14][15][16]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence off-target toxicity?
A3: The DAR is a critical parameter influencing both the efficacy and toxicity of an ADC. While a higher DAR can increase potency, it often leads to greater off-target toxicity.[13][17] This is primarily because a higher DAR increases the ADC's hydrophobicity, which can cause:
-
Aggregation: Increased hydrophobicity promotes the formation of ADC aggregates, which can be immunogenic and lead to faster clearance.[7][12][17]
-
Faster Plasma Clearance: Hydrophobic ADCs are more rapidly cleared from circulation, reducing their therapeutic window.[11][13][17]
-
Increased Non-Specific Uptake: Hydrophobicity can enhance non-specific uptake by healthy tissues, particularly the liver, leading to toxicity.[7][12][15] For many payloads, an optimal DAR is in the range of 2 to 4 to balance efficacy and safety.[13]
Q4: What is the "bystander effect" and how does the Val-Cit linker contribute to it?
A4: The bystander effect is the killing of neighboring antigen-negative tumor cells by the payload released from an ADC that has targeted an antigen-positive cell.[1][18] The Val-Cit linker contributes to this effect when paired with a membrane-permeable payload (like MMAE).[1][7] After the payload is released inside the target cell, it can diffuse out and kill adjacent cancer cells.[7][16][18] This can be advantageous for treating heterogeneous tumors where not all cells express the target antigen.[1][15][16] However, if the payload is released prematurely in healthy tissues, this same mechanism can lead to off-target toxicity.[7][14][15]
Troubleshooting Guides
Issue 1: High off-target toxicity (e.g., neutropenia, hepatotoxicity) in preclinical models.
| Potential Cause | Troubleshooting Steps |
| Premature payload release in circulation. | 1. Assess Plasma Stability: Conduct an in vitro plasma stability assay to quantify the rate of payload release in plasma from the relevant species (human, mouse, rat).[7] A high rate of release indicates linker instability. 2. Modify the Linker: Consider using a more stable linker. For example, introducing a glutamic acid to create a Glu-Val-Cit linker can increase stability against certain plasma proteases.[6][7][10] Alternative linker chemistries, such as non-cleavable linkers or those with different cleavage mechanisms (e.g., glucuronide-based), can also be explored.[19] 3. Optimize Conjugation Site: The location of linker-drug conjugation on the antibody can impact stability. Site-specific conjugation may shield the linker from plasma proteases.[13][20][21] |
| High hydrophobicity leading to non-specific uptake. | 1. Measure Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to determine the hydrophobicity profile of your ADC.[7] 2. Optimize DAR: Aim for a lower DAR (e.g., 2-4) to reduce overall hydrophobicity.[13] 3. Introduce Hydrophilic Moieties: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker to mask the hydrophobicity of the payload.[11][17][22] 4. Consider a More Hydrophilic Payload: If possible, explore alternative payloads with more favorable hydrophilicity. |
| Fc-mediated uptake by immune cells. | 1. Antibody Engineering: Modify the Fc domain of the antibody to reduce its binding to FcγRs on immune cells.[] |
Issue 2: ADC shows significant instability and premature payload release specifically in mouse models.
| Potential Cause | Troubleshooting Steps |
| Susceptibility of the Val-Cit linker to cleavage by mouse carboxylesterase 1C (Ces1C). | 1. Confirm Ces1C Sensitivity: Perform an in vitro plasma stability assay using mouse plasma. Compare the stability to that in human plasma. Significant instability in mouse plasma is indicative of Ces1C cleavage.[1][21][24] If available, use Ces1C knockout mice for in vivo studies to confirm this mechanism.[1][25] 2. Modify the Linker: The most effective solution is to engineer the linker to be resistant to Ces1C. Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to dramatically improve stability in mouse plasma without compromising Cathepsin B-mediated cleavage in tumor cells.[1][6][26] 3. Explore Alternative Linkers: Consider peptide sequences less prone to cleavage by mouse enzymes, such as Val-Ala, though this may also have some susceptibility.[5] Non-peptide-based cleavable linkers or non-cleavable linkers are also options. |
Issue 3: ADC shows aggregation during formulation or storage.
| Potential Cause | Troubleshooting Steps |
| High hydrophobicity of the ADC construct. | 1. Optimize DAR: A lower DAR can significantly reduce the propensity for aggregation.[17] 2. Modify the Linker: Incorporate hydrophilic spacers like PEG into the linker design.[11][17] 3. Formulation Development: Screen different buffer conditions, including pH, excipients, and other stabilizers, to improve the colloidal stability of the ADC.[1][17] 4. Protein Concentration: Perform conjugation and formulation at a lower antibody concentration to reduce the likelihood of aggregation.[17] |
Data Presentation
Table 1: Comparative Analysis of Different Linker Technologies
| Linker Type | Mechanism of Cleavage | Key Advantages | Key Disadvantages | Representative Examples |
| Val-Cit | Cathepsin B in lysosomes; also susceptible to neutrophil elastase and other plasma proteases.[7] | Well-established; efficient payload release in tumors.[7] | Prone to premature payload release, leading to hematological and other off-target toxicities.[7][10] | Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin)[7] |
| Glu-Val-Cit | Cathepsin B.[6] | High plasma stability, particularly in mice, due to resistance to carboxylesterases (e.g., Ces1C).[6][7] | Investigational. | Investigational[7] |
| Val-Ala | Cathepsin B.[5] | Lower hydrophobicity compared to Val-Cit, which can reduce aggregation at high DARs.[5] | Also susceptible to cleavage by mouse carboxylesterase 1c.[5] | Investigational |
| Glucuronide | β-glucuronidase (abundant in lysosomes and some tumors).[19] | High hydrophilicity, leading to reduced ADC aggregation; stable.[19] | Payload release may be less efficient in tumors with low β-glucuronidase levels. | Investigational |
| Sulfatase-cleavable | Sulfatase. | High plasma stability (>7 days).[7][25] | Investigational. | Investigational[7] |
| Non-cleavable | Proteolytic degradation of the antibody backbone in the lysosome. | High plasma stability; reduced bystander effect can lead to lower off-target toxicity.[7][15] | Efficacy may be limited in heterogeneous tumors due to lack of bystander effect; released payload is charged and cannot diffuse across cell membranes.[14][15] | Kadcyla® (T-DM1) |
Table 2: Impact of DAR on ADC Properties
| DAR Level | In Vitro Potency | Plasma Clearance | Hydrophobicity | Off-Target Toxicity | Therapeutic Index |
| Low (e.g., 2) | Moderate | Slower | Lower | Lower | Potentially higher |
| Intermediate (e.g., 4) | High | Moderate | Moderate | Moderate | Often optimal[13] |
| High (e.g., 8) | Very High | Faster[13][17] | Higher[7][13] | Higher[7][17] | Often reduced[13] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.[7]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, rat, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
Immediately stop the reaction by protein precipitation (e.g., with acetonitrile) or by freezing at -80°C.
-
Analyze the samples using methods such as liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and/or released payload.
-
Plot the percentage of intact ADC or released payload against time to determine the ADC's half-life (t½) in plasma.[7]
Protocol 2: Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the hydrophobicity profile of an ADC, which is often correlated with its propensity for aggregation and off-target uptake.[7]
Methodology:
-
Use a HIC column with a stationary phase that has hydrophobic ligands.
-
Equilibrate the column with a high-salt mobile phase (e.g., Mobile Phase A: sodium phosphate (B84403) buffer with high ammonium (B1175870) sulfate) to promote binding of the ADC.
-
Inject the ADC sample onto the column.
-
Elute the ADC by applying a reverse salt gradient (decreasing salt concentration) using a low-salt mobile phase (e.g., Mobile Phase B: sodium phosphate buffer).
-
Monitor the elution profile using UV detection at 280 nm.
-
ADCs with higher hydrophobicity will be retained on the column longer and elute at a lower salt concentration.
Protocol 3: Bystander Effect Assay
Objective: To determine if the ADC's payload can kill neighboring antigen-negative cells.
Methodology:
-
Co-culture target antigen-positive cancer cells with antigen-negative cells (these can be from a different cell line and labeled with a fluorescent marker for identification).
-
Treat the co-culture with the ADC at various concentrations. Include control groups: untreated co-culture, and each cell line cultured separately with and without the ADC.
-
After a defined incubation period (e.g., 72-96 hours), assess the viability of both cell populations using methods like flow cytometry or high-content imaging.
-
Quantify the percentage of dead cells in the antigen-negative population in the co-culture to determine the extent of the bystander effect.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Off-Target Toxicity of Antibody-Drug Conjugates (ADCs): How to Break Through the Efficacy-Safety Balance Challenge?- [bio-equip.cn]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 24. communities.springernature.com [communities.springernature.com]
- 25. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. air.unimi.it [air.unimi.it]
Technical Support Center: Enhancing Val-Cit Linker Stability and Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) utilizing valine-citrulline (Val-Cit) linkers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the stability and efficacy of your ADCs.
Troubleshooting Guides
This section addresses specific issues that may arise during the development and experimental evaluation of ADCs with Val-Cit linkers.
Issue 1: Premature Payload Release in Preclinical Mouse Models
Question: My ADC with a Val-Cit linker is showing significant instability and premature payload release in mouse plasma, leading to off-target toxicity and reduced efficacy in my mouse models. What is the likely cause and how can I address this?
Answer: This is a well-documented issue often caused by the susceptibility of the Val-Cit linker to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not at the same activity level in human plasma.[1][2][3][4][5][6][7] This premature cleavage can compromise preclinical evaluation.[4]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct an in vitro plasma stability assay using mouse plasma.
-
Compare the stability of your Val-Cit ADC to a control ADC with a known stable linker (e.g., a non-cleavable linker).
-
If available, utilize Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[1]
-
-
Modify the Linker:
-
Introduce a Hydrophilic Group: Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to dramatically improve stability in mouse plasma by reducing susceptibility to Ces1C cleavage, without compromising cleavage by the intended lysosomal protease, Cathepsin B.[2][5][8][9][10]
-
Explore "Exo-Linker" Technology: This approach repositions the cleavable peptide linker to the "exo" position of the PAB moiety, which can enhance stability against enzymes like carboxylesterases.[11][12]
-
-
Optimize Conjugation Site:
Issue 2: Off-Target Toxicity and Neutropenia Observed
Question: My Val-Cit ADC is causing off-target toxicity, particularly neutropenia, in preclinical models. What could be the underlying mechanism?
Answer: Besides Ces1C in mice, the Val-Cit linker is also known to be susceptible to cleavage by human neutrophil elastase (NE).[10][11][12][13][14] This can lead to premature payload release in the bloodstream, causing systemic toxicity, with hematopoietic cells being particularly sensitive.[3]
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity:
-
Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase.
-
Monitor for the release of the payload over time.[2]
-
-
Linker Modification:
Issue 3: ADC Aggregation, Especially at High Drug-to-Antibody Ratios (DAR)
Question: My Val-Cit linked ADC, especially at a higher DAR, is showing signs of aggregation. How does this affect my ADC and what can I do to mitigate it?
Answer: The Val-Cit p-aminobenzylcarbamate (PAB) linker, particularly when combined with hydrophobic payloads like MMAE, increases the overall hydrophobicity of the ADC.[2][3][11][12][13] This can lead to aggregation, which negatively impacts manufacturing, stability, and pharmacokinetics.[2][3]
Troubleshooting Steps:
-
Optimize Drug-to-Antibody Ratio (DAR):
-
Higher DAR values often correlate with increased aggregation.[1] Experiment with producing ADCs with a lower average DAR.
-
-
Increase Hydrophilicity:
-
Formulation Development:
-
Optimize the formulation buffer by screening different pH values, excipients, and stabilizers to improve the colloidal stability of the ADC.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of cleavage for a Val-Cit linker?
A1: The Val-Cit linker is designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][2][15][16][][18][] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, Cathepsin B cleaves the amide bond between the citrulline and the PABC self-immolative spacer.[15] This initiates a 1,6-elimination reaction of the PABC spacer, releasing the active cytotoxic payload inside the cell.[18]
Q2: Why is my Val-Cit ADC stable in human plasma but not in mouse plasma?
A2: This discrepancy is primarily due to the presence of carboxylesterase 1c (Ces1c) in rodent plasma, which can prematurely cleave the Val-Cit linker.[2][3][4][7] This enzyme is not present at the same activity level in human plasma, leading to the observed difference in stability.[2][3]
Q3: Can modifications to the PABC spacer improve stability?
A3: Yes, modifications to the p-aminobenzylcarbamate (PABC) spacer can influence stability. The "Exo-Linker" technology, which repositions the peptide linker on the PABC moiety, is one such strategy designed to enhance stability and resistance to premature enzymatic cleavage.[11][12]
Q4: How does the bystander effect relate to Val-Cit linkers?
A4: If the released payload is membrane-permeable (e.g., MMAE), its premature release in circulation can allow it to diffuse into and kill healthy bystander cells, contributing to off-target toxicities.[13] However, within the tumor microenvironment, this bystander effect can be beneficial, as the released payload can kill adjacent antigen-negative tumor cells.
Data Presentation
Table 1: Comparative Stability of Different Linker Modifications
| Linker Type | ADC Example | Assay Condition | Stability Metric (% Intact ADC or Half-life) | Reference(s) |
| Val-Cit-PABC | Trastuzumab-vc-MMAE | Incubation in C57BL/6 mouse plasma for 7 days | ~40% DAR loss | [20] |
| Val-Cit-PABC | Site F-conjugated linker | Incubation in mouse plasma | Half-life of ~2 days | [5] |
| Glu-Val-Cit (EVCit) | Site F-conjugated linker | Incubation in mouse plasma | Half-life of ~12 days | [5] |
| Ser-Val-Cit (SVCit) | Site F-conjugated linker | Incubation in mouse plasma | Half-life of ~5.4 hours | [8] |
| Tandem-Cleavage Linker | Anti-CD79b ADC | Incubation in rat serum at 37°C for 7 days | >80% conjugate stability | [20][21] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
Materials:
-
ADC construct
-
Freshly collected plasma (e.g., human, mouse, rat) with anticoagulant (e.g., heparin, citrate)[1][2]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical system for quantification (e.g., LC-MS, HIC-HPLC, RP-HPLC)[1]
Methodology:
-
Dilute the ADC to a final concentration of approximately 1 mg/mL in plasma.[1]
-
Incubate the samples at 37°C.[1]
-
At various time points (e.g., 0, 6, 24, 48, 96 hours), take an aliquot of the reaction mixture.[1]
-
Immediately stop the reaction by freezing the sample at -80°C.[1]
-
Analyze the samples to determine the percentage of intact ADC remaining and to quantify the amount of released payload. This can be done by:
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To confirm that the modified Val-Cit linker is susceptible to its intended cleavage enzyme.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)[2]
-
Incubator at 37°C
-
HPLC system for analysis
Methodology:
-
Activate the Cathepsin B according to the manufacturer's instructions.[2]
-
In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.[2]
-
Initiate the cleavage reaction by adding the activated Cathepsin B (e.g., 100 nM final concentration).[2]
-
Incubate the reaction at 37°C.[2]
-
At various time points, quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analyze the samples by RP-HPLC to quantify the released payload.
Protocol 3: Cell-Based Cytotoxicity Assay (IC50 Determination)
Objective: To determine the potency (IC50) of the ADC on a target cancer cell line.
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)[23]
-
Microplate reader
Methodology:
-
Seed cells into 96-well plates at an optimal density and allow them to attach overnight.[23]
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.[23]
-
Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol.[23]
-
Measure the absorbance or luminescence using a microplate reader.[23]
-
Calculate the percentage of cell viability relative to untreated controls and plot the results against the logarithm of the concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Intended pathway of ADC internalization and payload release.
Caption: Troubleshooting workflow for Val-Cit ADC stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. adcreview.com [adcreview.com]
- 13. benchchem.com [benchchem.com]
- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 18. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Neutropenia from Premature Payload Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with premature payload release from antibody-drug conjugates (ADCs) and its associated toxicity, specifically neutropenia.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: We are observing significant neutropenia in our in vivo models, which we suspect is due to premature payload release. How can we confirm this and what are the initial steps to address it?
Potential Causes:
-
Linker Instability: The chemical linker connecting the antibody to the payload may be unstable in the plasma, leading to early cleavage and systemic release of the cytotoxic agent.[1][2][3][4][5] This is a primary driver of off-target toxicity.[1][6][7]
-
Enzymatic Cleavage: Specific enzymes present in the plasma of the animal model might be cleaving the linker. For instance, some linkers are susceptible to cleavage by plasma carboxylesterases, which can vary between species.[8]
-
Off-Target Uptake: The ADC might be taken up by non-target cells, such as hematopoietic cells, through mechanisms like non-specific endocytosis or binding to Fc receptors.[1][9][10][11]
Troubleshooting Steps:
-
Conduct an In Vitro Plasma Stability Assay: This is a critical first step to assess the stability of your ADC in plasma from the relevant species (e.g., mouse, rat, human).[8][12][13] This assay will help quantify the rate of payload release over time.
-
Analyze Payload in Plasma: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of free payload in the plasma of your in vivo models at different time points after ADC administration.[14][15]
-
Evaluate Linker Chemistry: Re-evaluate the linker used in your ADC. If you are using a cleavable linker, consider if its cleavage mechanism is susceptible to enzymes present in plasma.[2][3][4] Non-cleavable linkers generally offer higher plasma stability.[5][16]
-
Characterize Drug-to-Antibody Ratio (DAR): A high or heterogeneous DAR can sometimes lead to instability and aggregation.[8] Ensure your ADC batches are well-characterized with a consistent DAR.
Q2: Our in vitro plasma stability assay shows a discrepancy between ELISA and LC-MS data for payload release. What could be causing this?
Potential Causes:
-
ELISA Specificity: The ELISA format may not be specific enough to distinguish between the intact ADC and aggregated forms, or it might not differentiate between conjugated and unconjugated antibodies effectively.[17]
-
Payload Migration: For certain linker chemistries, particularly those involving maleimide, the payload can detach from the antibody and subsequently bind to other plasma proteins like albumin.[8][18] LC-MS would detect a decrease in conjugated payload, while some ELISA formats might still register the payload as being present in the plasma fraction.
Troubleshooting Steps:
-
Refine ELISA Design: Design an ELISA that uses a capture antibody targeting the monoclonal antibody and a detection antibody targeting the payload. This "sandwich" format ensures that only intact ADC is detected.[17]
-
Incorporate Size-Exclusion Chromatography (SEC): Use SEC to separate monomeric ADC from aggregates before performing the ELISA. This will provide a more accurate measurement of the stable, non-aggregated ADC concentration.[17]
-
Analyze for Payload Adducts: Use LC-MS to specifically look for the payload conjugated to other plasma proteins, such as albumin.[18] This can confirm if payload migration is occurring.
Q3: We are using a cleavable linker designed to be stable in circulation, but still observe significant off-target toxicity. What other factors could be at play?
Potential Causes:
-
"Bystander Effect" in Healthy Tissues: If the released payload is membrane-permeable, it can diffuse out of the target tumor cells and affect neighboring healthy cells, including those in the bone marrow, leading to neutropenia.[1]
-
Non-specific Endocytosis: Intact ADCs can be taken up by healthy cells through non-specific pinocytosis, leading to intracellular payload release and toxicity.[1]
-
Fc-Mediated Uptake: Healthy cells expressing Fc receptors can bind to the antibody portion of the ADC, leading to its internalization and subsequent payload release.[1][19]
-
Mannose Receptor Uptake: The glycan profile of the antibody can influence off-target uptake. High mannose content can lead to uptake by mannose receptors expressed on various cells, including those in the liver and spleen.[9][10][11]
Troubleshooting Steps:
-
Evaluate Payload Permeability: Assess the membrane permeability of your payload. If it is highly permeable, consider designing payloads with reduced permeability to limit the bystander effect.[20]
-
Engineer the Antibody's Fc Region: To reduce Fc-mediated uptake, you can engineer the Fc region of the antibody to have a lower affinity for Fc receptors.[8][20]
-
Control Glycosylation: Analyze and control the glycosylation profile of your antibody during production to minimize high-mannose glycoforms.
-
Consider Alternative Payloads: If the payload itself is contributing significantly to off-target toxicity, exploring alternative payloads with different mechanisms of action or toxicity profiles may be necessary.
Frequently Asked Questions (FAQs)
What is the primary cause of neutropenia related to ADC administration?
Neutropenia associated with ADCs is often a result of off-target toxicity, where the cytotoxic payload affects healthy cells, particularly the rapidly dividing hematopoietic stem and progenitor cells in the bone marrow.[1][7] A major contributor to this is the premature release of the payload from the ADC while it is in systemic circulation, often due to linker instability.[1][2][3]
How do cleavable and non-cleavable linkers differ in their contribution to premature payload release?
-
Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes that are more abundant in tumor cells.[2][4] However, some cleavable linkers can be susceptible to cleavage by enzymes present in the plasma, leading to premature payload release.[1][3]
-
Non-cleavable linkers are generally more stable in plasma as they rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[4][5] This typically results in lower premature payload release compared to some first-generation cleavable linkers.[16]
What are the key components of an in vitro plasma stability assay?
An in vitro plasma stability assay is a crucial experiment to predict the in vivo behavior of an ADC.[8][12] The core components are:
-
Incubation: The ADC is incubated in plasma (from relevant species like human, mouse, or rat) at 37°C for a defined time course (e.g., 0, 6, 24, 48, 72 hours).[8][12]
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed to quantify the amount of free payload released (typically by LC-MS) and to determine the change in the drug-to-antibody ratio (DAR) over time (often using techniques like ELISA or hydrophobic interaction chromatography).[12][13][14]
How can the design of an ADC be optimized to reduce the risk of neutropenia?
Several design strategies can be employed:
-
Linker Optimization: Select a linker with high plasma stability to minimize premature payload release.[2][5][21] This may involve using more stable cleavable linkers or non-cleavable linkers.[13][22]
-
Site-Specific Conjugation: Using site-specific conjugation methods can produce more homogeneous ADCs with a defined DAR, which can improve stability and predictability.[8]
-
Payload Selection: Choose payloads with a favorable therapeutic index and consider using less membrane-permeable payloads to limit the bystander effect.[20]
-
Antibody Engineering: Modify the Fc region of the antibody to reduce binding to Fc receptors on healthy cells, thereby decreasing off-target uptake.[8]
Are there clinical strategies to manage ADC-induced neutropenia?
Yes, in a clinical setting, ADC-induced neutropenia is typically managed through:
-
Dose Adjustments: This can include dose delays or reductions to allow for neutrophil recovery.[23][24]
-
Prophylactic Treatments: The use of granulocyte colony-stimulating factors (G-CSFs) can be considered for patients at high risk of developing severe neutropenia.[23][25]
-
Patient Monitoring: Regular monitoring of absolute neutrophil counts (ANC) is crucial for early detection and management.[25]
Quantitative Data Summary
The following tables summarize key quantitative data related to ADC stability and payload release.
Table 1: Comparison of Linker Stability in Plasma
| Linker Type | ADC Example | Payload Loss in Plasma | Time Period | Reference |
| Non-cleavable | Kadcyla (T-DM1) | 18.4% | 4 days | [16] |
| Cleavable | Enhertu (T-DXd) | 2.1% | 21 days | [16] |
Table 2: Example of Payload Release Over Time in an In Vitro Plasma Stability Assay
| Time (hours) | Released Payload (ng/mL) | % of Initial Conjugated Payload |
| 0 | 5 | 1.8% |
| 24 | 25 | 8.9% |
| 48 | 48 | 17.1% |
| 72 | 65 | 23.2% |
| 144 | 110 | 39.3% |
| Note: This is example data synthesized from descriptions of typical plasma stability assays. Actual results will vary depending on the specific ADC. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To quantify the rate of payload release from an ADC when incubated in plasma.[8][12]
Methodology:
-
Preparation:
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Thaw frozen plasma (e.g., human, mouse, rat) at 37°C. It is recommended to use plasma from the same species as your planned in vivo studies.
-
-
Incubation:
-
Time Points:
-
Collect aliquots at various time points, for example: 0, 6, 24, 48, 72, and 168 hours.[12]
-
-
Sample Processing:
-
At each time point, immediately stop the reaction by placing the sample on ice.
-
For free payload analysis, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile) and centrifuge to collect the supernatant.[26]
-
For DAR analysis, the ADC can be separated from plasma proteins using methods like immuno-affinity capture.[12]
-
-
Analysis:
-
Quantify Free Payload: Analyze the supernatant using a validated LC-MS method to quantify the concentration of the released payload.[12][14]
-
Determine DAR: Measure the amount of total antibody and conjugated antibody using an appropriate method (e.g., ELISA, HIC) to calculate the average DAR at each time point.[12][13]
-
-
Data Interpretation:
-
A stable ADC will exhibit minimal payload release and a small change in DAR over the incubation period.[12]
-
Visualizations
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. xtalks.com [xtalks.com]
- 8. benchchem.com [benchchem.com]
- 9. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Off-Target Toxicity of Antibody-Drug Conjugates (ADCs): How to Break Through the Efficacy-Safety Balance Challenge?- [bio-equip.cn]
- 21. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. targetedonc.com [targetedonc.com]
- 25. Risk-Stratified Management of ADC drug-Related Neutropenia: Integrating Clinical Trial Meta-Summary and Existing Guideline Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Linker design to overcome steric hindrance for cathepsin binding
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in designing linkers to overcome steric hindrance for effective cathepsin binding.
Frequently Asked Questions (FAQs)
Q1: Why is my inhibitor showing low potency despite having a high-affinity warhead for the cathepsin active site?
A1: Low potency in the presence of a high-affinity warhead often points to issues with steric hindrance, preventing the inhibitor from properly orienting within the cathepsin's active site. Several factors related to the linker can contribute to this:
-
Inappropriate Linker Length: The linker may be too short, causing a clash between the inhibitor's scaffold or other bulky groups and the surface residues of the enzyme near the active site cleft. Conversely, a linker that is too long and flexible might adopt an unfavorable conformation, leading to an entropic penalty upon binding.[1]
-
Lack of Flexibility: A rigid linker may lock the inhibitor in a conformation that is not optimal for binding to the cathepsin's active site, especially if the enzyme undergoes conformational changes upon binding.[1]
-
Unfavorable Physicochemical Properties: A highly hydrophobic linker can lead to aggregation or non-specific binding, reducing the effective concentration of the inhibitor available to bind to the cathepsin.
Q2: How can I rationally design a linker to overcome steric hindrance in the cathepsin binding pocket?
A2: A systematic approach to linker design is crucial. Consider the following strategies:
-
Varying Linker Length and Composition: Systematically synthesize a series of linkers with varying lengths and compositions (e.g., alkyl chains, polyethylene (B3416737) glycol (PEG) chains) to find the optimal distance and flexibility for productive binding.[1][2][3][4]
-
Incorporate Specific Cleavage Sites: For applications like antibody-drug conjugates (ADCs) or PROTACs, incorporating cathepsin-cleavable dipeptides like Val-Cit can ensure release of the active molecule in the desired cellular compartment.[][6] The design of these peptide linkers should also consider the substrate specificity of the target cathepsin.[7][8][9]
-
Computational Modeling: Utilize structure-based drug design and molecular dynamics simulations to model the inhibitor-linker-cathepsin complex.[10][11][12] This can help predict potential steric clashes and guide the design of linkers that can navigate the binding pocket more effectively.
-
Introducing Steric Hindrance for Stability: In some cases, introducing steric hindrance within the linker itself, for example by adding methyl groups, can improve plasma stability and prevent non-specific cleavage.
Q3: My results from cathepsin inhibition assays are inconsistent. What are the common causes and how can I troubleshoot this?
A3: Inconsistent results in cathepsin inhibition assays are a common problem. Here are some key areas to investigate:
-
Inhibitor Solubility and Degradation: Ensure your inhibitor is fully dissolved in a suitable solvent like DMSO and that the final concentration in the assay does not exceed recommended levels (typically ≤1%).[13][14] Repeated freeze-thaw cycles can degrade the compound, so it's best to use fresh dilutions or single-use aliquots.[13][15]
-
Enzyme Activity and Stability: Cathepsins are sensitive enzymes. Confirm that the enzyme has been stored correctly at low temperatures (-20°C or -80°C) and that freeze-thaw cycles have been minimized.[13] The assay buffer conditions are also critical; most cathepsins are optimally active in a slightly acidic pH (4.5-6.8) and may require a reducing agent like DTT.[13][15]
-
Assay Conditions: Inconsistent pipetting, incorrect incubation times, and fluctuations in temperature can all contribute to variability.[13] If using a fluorogenic or chromogenic substrate, ensure it has been stored properly and is protected from light.[13]
-
Pre-incubation Time: Some inhibitors, particularly covalent ones, may require a pre-incubation period with the enzyme before adding the substrate to achieve maximal inhibition.[13]
Troubleshooting Guides
Problem 1: Low or No Inhibition Observed
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | Synthesize and test a series of linkers with varying lengths and flexibility.[1][2] |
| Utilize computational modeling to predict and avoid potential steric clashes.[10][12] | |
| Incorrect Inhibitor Concentration | Verify dilution calculations and perform a dose-response curve to determine the IC50 value.[13][15] |
| Inhibitor Degradation | Prepare fresh inhibitor solutions for each experiment and avoid repeated freeze-thaw cycles.[13][15] |
| Inactive Enzyme | Check the storage conditions and handling of the cathepsin. Run a positive control with a known inhibitor.[13] |
| Inappropriate Assay Buffer | Ensure the pH of the assay buffer is optimal for the specific cathepsin and that all necessary co-factors (e.g., reducing agents) are present.[13][15] |
Problem 2: High Background Signal in No-Enzyme Control
| Possible Cause | Troubleshooting Steps |
| Autohydrolysis of Substrate | Prepare fresh substrate for each experiment and store it according to the manufacturer's instructions. |
| Compound Interference | Test the inhibitor alone at the highest concentration used in the assay to check for intrinsic fluorescence or absorbance.[14] |
| Contaminated Reagents | Use high-purity reagents and sterile techniques to prepare all solutions. |
Quantitative Data Summary
The following table summarizes key quantitative data related to cathepsin inhibitors and their linkers from various studies. This data can serve as a reference for designing and evaluating new inhibitors.
| Inhibitor/Linker Type | Target Cathepsin | Potency (IC50/Ki) | Key Findings | Reference |
| Dipeptide Nitriles | Cathepsin K | 0.2 nM (IC50) | Introduction of an NH linker between P3 aryl and P2 leucinamide enhanced interaction with Gly66. | [16] |
| Azadipeptide Nitrile | Cathepsin K | 0.29 nM (Ki) | Lacked a P2-P3 amide linker, showing a good balance of potency and selectivity. | [16] |
| Acylguanidine-based | Cathepsin D | 4 nM - 45 nM (IC50) | Optimization of a hit compound led to improved microsomal stability while retaining high potency. | [17] |
| cBu-Cit-PABC Linker | Cathepsin B | >75% drug release inhibition by Cathepsin B inhibitor | Designed for improved selectivity for Cathepsin B over other cathepsins. | [][18] |
| Val-Cit Linker | Multiple Cathepsins | N/A | Broadly sensitive to various cathepsins including B, K, and L. | [] |
| Val-Ala Linker | Cathepsin B | N/A | Effective dipeptide trigger, but increased hydrophobicity limited its utility in some linker contexts. | [6] |
Experimental Protocols
Cathepsin K Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the potency (IC50) of inhibitors against Cathepsin K using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin K
-
Assay Buffer: 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5
-
Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC)
-
Test Inhibitor
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO in Assay Buffer).[15]
-
Enzyme Preparation: Dilute the recombinant Cathepsin K to its working concentration in pre-warmed (37°C) Assay Buffer.
-
Incubation: Add 50 µL of the appropriate inhibitor dilution to each well of the 96-well plate. Add 50 µL of the diluted enzyme solution to each well. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[19]
-
Reaction Initiation: Add 100 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Monitoring: Immediately place the plate in a microplate reader and monitor the increase in fluorescence over time (e.g., Excitation: 360 nm, Emission: 460 nm).[19]
-
Data Analysis:
-
Calculate the initial reaction velocities (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.[19]
-
Visualizations
Caption: Overcoming Steric Hindrance with Optimal Linker Design.
Caption: Workflow for Determining Inhibitor IC50 using a Fluorometric Assay.
Caption: Iterative Strategy for Rational Linker Design.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 6. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody–drug conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. hzdr.de [hzdr.de]
- 8. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 11. Deep Generative Models for 3D Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and structure-activity relationship studies of small molecule inhibitors of the human cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing ADC Stability During Storage and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the storage and analysis of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve specific stability issues you may encounter during your experiments.
Issue 1: High Levels of Aggregation Detected
Symptom: An increase in high-molecular-weight (HMW) species is observed during size exclusion chromatography (SEC) analysis of your ADC sample.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity | 1. Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase surface hydrophobicity, leading to aggregation. Aim for a lower, more homogenous DAR, typically in the range of 2-4, through controlled conjugation chemistry.[1][2]2. Introduce Hydrophilic Linkers: Incorporate polyethylene (B3416737) glycol (PEG)-based linkers of varying lengths (e.g., PEG4, PEG8, PEG12) to increase the overall solubility of the ADC.[3] |
| Suboptimal Formulation | 1. pH Screening: Evaluate the stability of your ADC across a pH range (e.g., 5.0-7.5) to identify the pH of maximum stability, avoiding the isoelectric point (pI) where solubility is minimal.[3][4]2. Excipient Screening: Test the effect of stabilizing excipients. Sugars like sucrose (B13894) and trehalose, and surfactants such as polysorbate 20/80, can be effective.[3] |
| Environmental Stress | 1. Control Temperature: Avoid repeated freeze-thaw cycles and exposure to high temperatures, as thermal stress can accelerate aggregation.[1][5][6]2. Minimize Mechanical Stress: Gentle handling is crucial. Avoid vigorous shaking or agitation during transport and sample preparation.[1][7] |
| Disulfide Bond Scrambling | 1. Optimize Conjugation pH: Neutral to alkaline pH conditions used in some conjugation processes can promote disulfide bond rearrangement. Evaluate if adjusting the pH can mitigate this.[1] |
Experimental Protocol: Screening for Optimal Formulation to Reduce Aggregation
-
Objective: To identify a buffer system and excipients that minimize ADC aggregation under thermal stress.
-
Materials:
-
ADC stock solution
-
Buffers at various pH values (e.g., acetate, histidine, phosphate)
-
Stock solutions of excipients (e.g., sucrose, trehalose, L-arginine, polysorbate 20)
-
96-well plates or microcentrifuge tubes
-
Incubator set to a stress temperature (e.g., 40°C)[2]
-
Size Exclusion Chromatography (SEC-HPLC) system
-
-
Methodology:
-
Formulation Preparation: Prepare a matrix of ADC formulations by diluting the ADC stock into different buffers containing various excipients at several concentrations. Include a control formulation with no added excipients.
-
Stress Application: Aliquot each formulation into two sets. Analyze one set immediately (T=0) for a baseline measurement. Incubate the second set at the stress temperature for a defined period (e.g., 1-4 weeks).
-
Aggregation Analysis: After the stress period, allow the samples to equilibrate to room temperature.
-
Analyze both the T=0 and stressed samples by SEC-HPLC to quantify the percentage of high-molecular-weight (HMW) species.
-
Data Interpretation: Compare the increase in %HMW in the stressed samples. Formulations showing the least increase in aggregation are considered more stable.
-
Troubleshooting Workflow for ADC Aggregation
Caption: Troubleshooting workflow for addressing ADC aggregation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding ADC stability during storage and analysis.
Storage and Handling
Q1: What are the recommended storage temperatures for ADCs?
A1: To maintain stability and efficacy, ADCs should generally be stored at ultra-cold temperatures, ranging from -20°C to -80°C, depending on the specific formulation.[8] For short-term storage (a few weeks to months), 4°C may be acceptable for some ADCs, but long-term freezer storage is preferred.[9][10] Lyophilization (freeze-drying) is often used to enhance long-term stability.[5] It is critical to prevent temperature fluctuations during storage and transport.[8]
Q2: Why are repeated freeze-thaw cycles detrimental to ADC stability?
A2: Repeated freeze-thaw cycles can induce physical stress on the ADC, leading to the formation of aggregates.[1][7][11] This can compromise the efficacy and potentially increase the immunogenicity of the therapeutic. To avoid this, it is highly recommended to aliquot the ADC into smaller, single-use volumes upon receipt.[1]
Q3: How should I handle ADCs in the laboratory to ensure safety and stability?
A3: Due to the cytotoxic nature of the payload, ADCs must be handled with extreme caution.[8][12] This includes using appropriate personal protective equipment (PPE) and working in a contained environment, such as a high-performance aseptic isolator, especially when handling ADC powders.[13][14][15] For stability, gentle handling is key; avoid vigorous vortexing or shaking.[1] Protect ADCs from light, especially those with photosensitive payloads, by using dark or amber vials.[1][16]
ADC Degradation Pathways
Q4: What are the common chemical degradation pathways for ADCs?
A4: Besides physical aggregation, ADCs can undergo several chemical degradations:
-
Drug Deconjugation: The premature release of the payload from the antibody can occur, particularly if the linker is unstable in circulation.[17][18] This can reduce efficacy and lead to off-target toxicity.
-
Fragmentation: The antibody component itself can break into smaller fragments, which can diminish biological activity and reduce the ADC's half-life.[19]
-
Payload/Linker Degradation: The linker or the payload can be susceptible to hydrolysis or oxidation, especially with exposure to light or suboptimal pH conditions.[16][20][21] For instance, thio-succinimide linkers are susceptible to hydrolysis.[20]
ADC Degradation Pathways Overview
Caption: Common degradation pathways affecting ADC stability.
Analytical Methods
Q5: What analytical techniques are essential for monitoring ADC stability?
A5: A suite of orthogonal analytical methods is crucial for comprehensively assessing ADC stability.[22][23] Key techniques include:
| Analytical Technique | Parameter Measured |
| Size Exclusion Chromatography (SEC) | Detects and quantifies aggregates (HMW species) and fragments (LMW species).[7][24] |
| Hydrophobic Interaction Chromatography (HIC) | Assesses the hydrophobicity profile and can separate species with different DARs.[3] |
| Reverse-Phase HPLC (RP-HPLC) | Can be used to determine the average DAR and detect changes in drug load distribution.[24] |
| Mass Spectrometry (MS) | Provides detailed information on the intact mass, DAR distribution, and identification of degradation products.[3][25] |
| Dynamic Light Scattering (DLS) | A high-throughput method to assess colloidal stability and the early onset of aggregation.[6][24] |
| Differential Scanning Calorimetry (DSC) | Measures the thermal stability (melting temperature, Tm) of the ADC, providing insights into conformational stability.[3][22] |
Experimental Workflow for ADC Stability Testing
Caption: General experimental workflow for an ADC stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. susupport.com [susupport.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. susupport.com [susupport.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. dam.lonza.com [dam.lonza.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 15. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 24. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Minimizing ADC Degradation During Analytical Procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing Antibody-Drug Conjugate (ADC) degradation during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for ADCs during analytical procedures?
A1: ADCs can degrade through several pathways, including aggregation, fragmentation of the antibody, deconjugation or premature release of the payload, and chemical modifications to the antibody, linker, or payload.[1][2] The conjugation of hydrophobic drugs can increase the propensity for aggregation.[3][4]
Q2: Which analytical techniques are most likely to induce ADC degradation?
A2: Techniques that expose the ADC to harsh conditions such as extreme pH, high temperatures, or organic solvents can induce degradation. For instance, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often uses denaturing conditions that can lead to the breakdown of the ADC's tertiary structure.[5] Care must also be taken during sample preparation to avoid introducing conditions that promote degradation.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability during analysis?
A3: A higher DAR often correlates with increased hydrophobicity, which can enhance the tendency for aggregation, a common degradation pathway.[6] This increased hydrophobicity can also lead to stronger interactions with chromatographic stationary phases, potentially causing peak broadening or recovery issues.[7]
Q4: What are the best practices for sample handling and storage to minimize degradation before analysis?
A4: To minimize degradation, ADCs should be stored at recommended temperatures (often refrigerated or frozen) and protected from light.[8] Use of appropriate buffers that maintain a stable pH is crucial.[9] For analysis, it is advisable to use freshly prepared samples and minimize the time samples spend at room temperature or in the autosampler.
Troubleshooting Guides
Troubleshooting Unexpected Peaks in Size Exclusion Chromatography (SEC)
| Problem | Potential Cause | Troubleshooting Steps |
| Early Eluting Peaks | Aggregation of the ADC. | - Confirm the presence of aggregates using a complementary technique like Dynamic Light Scattering (DLS).- Optimize the mobile phase by adjusting ionic strength or pH to minimize non-ideal interactions.[7][10] |
| Late Eluting Peaks | Fragmentation of the antibody. | - Analyze the sample using a denaturing technique like SDS-PAGE to confirm fragmentation.- Use LC-MS to identify the fragments. |
| Peak Tailing | Secondary hydrophobic interactions between the ADC and the SEC stationary phase. | - Add a small percentage of an organic modifier (e.g., isopropanol (B130326) or acetonitrile) to the mobile phase to disrupt hydrophobic interactions.[7] |
Troubleshooting Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution Between DAR Species | Suboptimal gradient or mobile phase composition. | - Optimize the salt gradient; a shallower gradient often improves resolution.- Adjust the pH of the mobile phase to alter the surface charge of the ADC and its interaction with the stationary phase.[7] |
| Broad Peaks | Heterogeneity of the ADC, such as positional isomers of the conjugated drug. | - Consider using a higher-resolution column.- On-column aggregation can also cause peak broadening; try lowering the starting salt concentration.[10] |
| No Elution of High DAR Species | The ADC is too hydrophobic and binds irreversibly to the column. | - Lower the initial salt concentration in the mobile phase.- Add an organic modifier to the mobile phase to reduce hydrophobic interactions.[7] |
Troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Interaction with residual silanols on the stationary phase or use of a sample solvent stronger than the mobile phase. | - Use a mobile phase with a low pH (e.g., containing 0.1% TFA) to suppress silanol (B1196071) activity.- Dissolve the sample in the initial mobile phase. |
| Variable Retention Times | Fluctuations in temperature or inconsistent mobile phase preparation. | - Use a column oven to maintain a consistent temperature.- Ensure accurate and reproducible preparation of the mobile phase. |
| Low Analyte Recovery | Irreversible binding of the ADC to the column or precipitation in the mobile phase. | - Use a guard column to protect the analytical column.- Try a different stationary phase with lower hydrophobicity. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
Column: Select a silica-based SEC column suitable for protein analysis (e.g., 300 Å pore size).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate (B84403) buffer with physiological pH and ionic strength (e.g., 150 mM sodium phosphate, 150 mM sodium chloride, pH 6.8).[7] For hydrophobic ADCs, the addition of 10-15% isopropanol may be necessary to reduce peak tailing.[7]
-
Flow Rate: Set the flow rate to approximately 0.5 mL/min.
-
Temperature: Maintain the column at a constant temperature, typically 25 °C.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: Inject 10-20 µL of the sample.
-
Detection: Monitor the eluent at 280 nm.
-
Analysis: Quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the main monomer peak.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
-
Column: Choose a HIC column with a suitable stationary phase (e.g., Butyl or Phenyl), depending on the hydrophobicity of the ADC.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[7]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.[7]
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Flow Rate: Set the flow rate to 0.5 - 1.0 mL/min.[7]
-
Temperature: Maintain the column at a constant temperature, typically 25 °C.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection Volume: Inject 10-20 µL of the sample.
-
Detection: Monitor the eluent at 280 nm.
-
Analysis: Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.
Protocol 3: Forced Degradation Study
-
Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in a suitable buffer.
-
Stress Conditions: Subject the aliquots to various stress conditions, including:
-
Acid/Base Hydrolysis: Incubate with 0.1 M HCl or 0.1 M NaOH at 40°C for 24 hours.
-
Oxidation: Incubate with 0.3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Incubate at 50°C for 7 days.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, neutralize the acid- and base-stressed samples. Analyze all stressed samples, along with an unstressed control, using stability-indicating methods like SEC, HIC, and RP-HPLC. The goal is to achieve 5-20% degradation to ensure that the analytical methods can effectively detect and resolve the degradation products.
Quantitative Data Summaries
Table 1: Effect of pH on ADC Aggregation
| ADC | pH | Incubation Temperature (°C) | Incubation Time (days) | Aggregation (%) |
| Trastuzumab | 5.0 | 50 | 7 | Minimal |
| Trastuzumab | 7.0 | 50 | 7 | Significant |
| Trastuzumab | 9.0 | 50 | 7 | High |
Note: This table presents a generalized trend. The optimal pH is highly dependent on the specific antibody and its isoelectric point (pI). Human IgGs are generally most stable at pH 5.0-5.5.[9]
Table 2: Effect of Temperature on ADC Stability
| ADC Species | Degradation Onset Temperature (°C) | Primary Degradation Pathway |
| Unconjugated mAb | ~70 | Unfolding/Aggregation |
| Low DAR ADC | ~65 | Unfolding/Aggregation |
| High DAR ADC | ~40-50 | Aggregation |
Note: Higher drug loading can decrease the thermal stability of an ADC, particularly affecting the CH2 domain of the antibody.[11]
Visualizations
References
- 1. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards understanding polyol additive effects on the pH shift-induced aggregation of a monoclonal antibody using high throughput screening and quantitative structure-activity modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 8. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Val-Cit-PAB and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic index by dictating stability, mechanism of drug release, and ultimately, efficacy and safety.[1] This guide provides an objective, data-driven comparison of two predominant linker strategies: the enzymatically cleavable valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PAB) linker and non-cleavable linkers.
The fundamental distinction between these two approaches lies in their payload release mechanisms. The Val-Cit-PAB linker is engineered for controlled, intracellular drug release triggered by specific enzymes, whereas non-cleavable linkers rely on the complete degradation of the antibody backbone for payload liberation.[2] This difference gives rise to significant variations in their performance characteristics, which are explored in detail throughout this guide.
At a Glance: Key Differences
| Feature | Val-Cit-PAB Linker (Cleavable) | Non-Cleavable Linkers (e.g., SMCC) |
| Mechanism of Release | Enzymatic cleavage of the Val-Cit dipeptide by lysosomal proteases (e.g., Cathepsin B).[2] | Proteolytic degradation of the entire antibody backbone within the lysosome.[2] |
| Released Payload | Unmodified, potent cytotoxic drug.[1] | Cytotoxic drug attached to the linker and an amino acid residue.[1] |
| Plasma Stability | Generally considered to have a higher potential for premature drug release compared to non-cleavable linkers.[1] | Generally higher, leading to a more stable ADC in circulation.[1] |
| Bystander Effect | High potential, as the released payload is often membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells.[3] | Low to negligible, as the released payload-amino acid complex is typically charged and less membrane-permeable.[1] |
| Off-Target Toxicity | Higher potential due to the possibility of premature payload release and the bystander effect.[3] | Lower potential due to greater stability and localized payload release.[1] |
| Therapeutic Window | Can be narrower due to potential for off-target toxicity.[3] | Generally wider due to high plasma stability and reduced off-target effects.[3] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Payload Release
The intracellular journey of an ADC and the subsequent release of its cytotoxic payload differ significantly between cleavable and non-cleavable linker strategies.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Experimental Workflow for ADC Comparison
A systematic approach is crucial for the head-to-head evaluation of ADCs with different linker technologies.
Caption: A typical workflow for the comparative evaluation of ADC linkers.
Quantitative Data Comparison
Direct head-to-head comparisons of ADCs with cleavable and non-cleavable linkers using the same antibody and payload are limited in publicly available literature.[3] The following tables summarize representative data compiled from various sources to provide a comparative overview. Note: These values should be interpreted with caution as experimental conditions may vary between studies.
In Vitro Cytotoxicity (IC₅₀)
Lower IC₅₀ values indicate higher potency.
| ADC Construct | Linker Type | Payload | Target Antigen | Cell Line | IC₅₀ (pmol/L) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | HER2 | SK-BR-3 | 14.3 | [4] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-cleavable (Thioether) | DM1 | HER2 | SK-BR-3 | 33 | [4] |
| Anti-HER2-Sulfatase-cleavable | Cleavable | MMAE | HER2 | HER2+ cells | 61 and 111 | [4] |
| Anti-HER2-Non-cleavable | Non-cleavable | MMAE | HER2 | HER2+ cells | 609 | [4] |
Plasma Stability
Longer half-life indicates greater stability in circulation.
| ADC Construct | Linker Type | Plasma Source | Half-life (t₁/₂) | Reference |
| Silyl ether linker-MMAE | Cleavable | Human | > 7 days | [4][5] |
| Hydrazine linker-payload | Cleavable | Human | ~2 days | [4][5] |
| Carbonate linker-payload | Cleavable | Human | 36 hours | [4][5] |
| Sulfatase-cleavable linker-conjugate | Cleavable | Mouse | > 7 days | [4] |
| Val-Cit linker-conjugate | Cleavable | Mouse | < 1 hour | [4] |
| CX-DM1-containing ADC | Cleavable | Mouse | 9.9 days | [4] |
| SMCC-DM1-containing ADC | Non-cleavable | Mouse | 10.4 days | [4] |
In Vivo Efficacy (Tumor Growth Inhibition)
Higher TGI indicates greater anti-tumor activity.
| ADC Construct | Linker Type | Payload | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-β-galactosidase-cleavable | Cleavable | MMAE | Xenograft Mouse | 1 mg/kg (single dose) | 57-58% reduction in tumor volume | [4] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-cleavable | DM1 | Xenograft Mouse | 1 mg/kg (single dose) | Not statistically significant | [4] |
| cBu-Cit linker-containing ADC | Cleavable | MMAE | Xenograft Mouse | 3 mg/kg | Greater tumor suppression than Val-Cit | [4] |
| Val-Cit linker-containing ADC | Cleavable | MMAE | Xenograft Mouse | 3 mg/kg | Efficacious in inhibiting tumor growth | [4] |
| Anti-CD22-Disulfide-DM1 | Cleavable | DM1 | Human Lymphoma Xenograft | 3 mg/kg (single dose) | Induced tumor regression | [4] |
| CX-DM1-containing ADC | Cleavable | DM1 | EGFR and EpCAM Xenograft | 3 mg/kg | More active than 15 mg/kg SMCC-DM1 ADC | [4] |
| SMCC-DM1-containing ADC | Non-cleavable | DM1 | EGFR and EpCAM Xenograft | 15 mg/kg | - | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different ADC constructs.
Synthesis of Drug-Linker Constructs
Mc-Val-Cit-PAB-MMAE (Cleavable)
This synthesis involves the formation of the dipeptide linker followed by conjugation to the payload.
-
Synthesis of Fmoc-Val-Cit-PAB: Dissolve Fmoc-Val-Cit in a solvent mixture (e.g., dichloromethane (B109758) and methanol). Add 4-aminobenzyl alcohol and a coupling agent like EEDQ. Stir at room temperature overnight. Purify the product.[6]
-
Fmoc Deprotection: Dissolve the Fmoc-protected intermediate in DMF and add piperidine. Stir at room temperature to remove the Fmoc group.[7]
-
Conjugation to Maleimidocaproyl (MC) group: React the deprotected Val-Cit-PAB with an activated form of 6-maleimidohexanoic acid (e.g., Mc-OSu) to yield Mc-Val-Cit-PAB.[8]
-
Conjugation to MMAE: Activate the Mc-Val-Cit-PAB linker (e.g., with PNP) and react it with MMAE in the presence of HOBt in a solvent like DMF and pyridine. Purify the final Mc-Val-Cit-PAB-MMAE construct using semi-preparative HPLC.[7]
Maleimidocaproyl-MMAF (mc-MMAF) (Non-Cleavable)
This involves directly linking the maleimidocaproyl spacer to the MMAF payload.
-
Activation of Maleimidocaproyl group: The maleimidocaproyl (mc) moiety is typically activated as an NHS ester (mc-OSu).
-
Conjugation to MMAF: React mc-OSu with MMAF in a suitable solvent system. The primary amine of MMAF displaces the NHS group to form a stable amide bond, yielding mc-MMAF.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium.
-
ADC constructs, unconjugated antibody, and free payload for controls.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and controls. Add the solutions to the respective wells and include untreated controls.[10]
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm.[10]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
-
Materials:
-
Ag+ cancer cell line.
-
Ag- cancer cell line engineered to express a fluorescent protein (e.g., GFP).
-
Other materials as listed for the MTT assay.
-
-
Procedure:
-
Cell Seeding: Co-culture the Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5) and incubate overnight.[3]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC constructs.[3]
-
Incubation: Incubate the plate for 72-120 hours.[3]
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled Ag- cells. A decrease in the number of these cells in the presence of the ADC indicates a bystander effect.[3]
-
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma.
-
Materials:
-
ADC constructs.
-
Human and/or other species' plasma.
-
Incubator at 37°C.
-
Analytical method to measure intact ADC or released payload (e.g., ELISA, LC-MS).
-
-
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.[3]
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[3]
-
Analysis:
-
Intact ADC Measurement (ELISA): Use a sandwich ELISA to quantify the amount of intact ADC.
-
Released Payload Measurement (LC-MS): Precipitate plasma proteins and analyze the supernatant using LC-MS to quantify the amount of free payload.[3]
-
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker and calculate its half-life.[3]
In Vivo Xenograft Efficacy Study
This assay evaluates the anti-tumor efficacy of the ADCs in a preclinical animal model.
-
Materials:
-
Immunocompromised mice.
-
Human cancer cell line for tumor implantation.
-
ADC constructs and vehicle control.
-
-
Procedure:
-
Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.[3]
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).[3]
-
Treatment: Randomize mice into treatment groups and administer the treatments (typically intravenously).[3]
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).[3]
-
Endpoint: Conclude the study when tumors in the control group reach a specified size or at a predetermined time point.[3]
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.[3]
Conclusion
The choice between a cleavable Val-Cit-PAB linker and a non-cleavable linker is a critical decision in ADC design, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability and a higher risk of off-target toxicity.[3] Non-cleavable linkers provide enhanced stability and a potentially wider therapeutic window but lack the bystander effect, and their efficacy is highly dependent on target expression levels and efficient lysosomal degradation of the antibody.[3] A thorough in vitro and in vivo evaluation, following detailed experimental protocols, is essential to identify the optimal linker strategy for a given antibody, payload, and therapeutic indication.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. rsc.org [rsc.org]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Val-Cit and Phe-Lys Linker Plasma Stability in Antibody-Drug Conjugates
A critical determinant of an antibody-drug conjugate's (ADC) therapeutic index is the stability of the linker connecting the antibody to the cytotoxic payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. This guide provides a detailed comparison of the plasma stability of two commonly employed dipeptide linkers: Valine-Citrulline (Val-Cit) and Phenylalanine-Lysine (Phe-Lys), supported by experimental data and protocols.
Executive Summary
The Val-Cit linker is renowned for its exceptional stability in human plasma, a key factor in its widespread adoption in clinically approved and investigational ADCs. In contrast, while the Phe-Lys linker also demonstrates stability, available data suggests it may be more susceptible to enzymatic cleavage, particularly in preclinical mouse models. The choice between these linkers necessitates a careful consideration of the intended preclinical species and the desired therapeutic window.
Quantitative Comparison of Plasma Stability
The following table summarizes the available quantitative data on the plasma stability of Val-Cit and Phe-Lys linkers.
| Linker | Species | Assay Conditions | Stability Metric | Result | Reference |
| Val-Cit-PABC | Human | 37°C Incubation | Half-life (t1/2) | 230 days | [1] |
| Phe-Lys-PABC | Human | 37°C Incubation | Half-life (t1/2) | 30 days | [1] |
| Val-Cit-PABC | Mouse | 37°C Incubation | Half-life (t1/2) | 80 hours | [1] |
| Phe-Lys-PABC | Mouse | 37°C Incubation | Half-life (t1/2) | 12.5 hours | [1] |
| vc-MMAE (15 different ADCs) | Human | 37°C Incubation for 6 days | % Payload Release | < 1% (average) | [2] |
| Val-Cit, Ser-Val-Cit, Glu-Val-Cit | Human | 37°C Incubation for 28 days | Degradation | No significant degradation | [2][3] |
| Val-Cit ADC | Mouse (BALB/c) | 37°C Incubation for 14 days | % Conjugated MMAF lost | > 95% | [3] |
| Glu-Val-Cit ADC | Mouse (BALB/c) | 37°C Incubation for 14 days | Linker Cleavage | Almost none | [3] |
Mechanisms of Linker Cleavage in Plasma
The stability of these dipeptide linkers is dictated by their susceptibility to plasma proteases.
Val-Cit Linker: The Val-Cit linker is designed for cleavage by lysosomal proteases, primarily Cathepsin B, which is abundant in the tumor microenvironment.[4] In human plasma, the Val-Cit linker exhibits high stability.[2] However, minor payload release can be mediated by human neutrophil elastase.[2] A significant consideration for preclinical studies is the susceptibility of the Val-Cit linker to cleavage by the mouse carboxylesterase 1c (Ces1c), leading to premature drug release in murine models.[5][6] This discrepancy between human and mouse plasma stability is a critical factor in the translation of preclinical data.[5] To address this, modifications such as the addition of a glutamic acid residue to create a Glu-Val-Cit linker have been shown to enhance stability in mouse plasma.[3][5]
Phe-Lys Linker: Similar to Val-Cit, the Phe-Lys linker is also designed to be cleaved by Cathepsin B.[7] Studies have shown that incorporating Lysine at the P1 position and a hydrophobic amino acid like Phenylalanine at the P2 position enhances the cleavage rate by Cathepsin B.[7] While it demonstrates good stability in human plasma, it appears to be more labile than Val-Cit, particularly in mouse plasma.[1][7]
Experimental Protocols
The assessment of ADC linker stability in plasma is a crucial step in preclinical development. The following is a generalized protocol for an in vitro plasma stability assay.
In Vitro Plasma Stability Assay Protocol
-
Preparation:
-
Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS).
-
Thaw frozen plasma (human, mouse, rat, etc.) at 37°C.
-
-
Incubation:
-
Incubate the ADC sample in plasma at a specified concentration (e.g., 1 mg/mL) at 37°C.[8]
-
-
Time Points:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).[8]
-
-
Sample Processing:
-
Analysis:
-
Quantification of Free Payload: Analyze the plasma supernatant using liquid chromatography-mass spectrometry (LC-MS) to determine the amount of released cytotoxic drug.[8][9]
-
Determination of Drug-to-Antibody Ratio (DAR): Measure the amount of total antibody and conjugated antibody using methods like enzyme-linked immunosorbent assay (ELISA) or hydrophobic interaction chromatography (HIC) to calculate the change in DAR over time.[8][10]
-
-
Data Interpretation:
-
A stable ADC will exhibit minimal release of the free payload and a negligible change in the DAR over the incubation period.[8]
-
Visualizing Experimental Workflow and Cleavage Mechanisms
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing plasma stability and the comparative cleavage pathways of Val-Cit and Phe-Lys linkers.
Caption: Workflow for assessing ADC plasma stability.
Caption: Comparative cleavage pathways of Val-Cit and Phe-Lys linkers.
Conclusion
The Val-Cit linker stands out for its exceptional stability in human plasma, making it a robust choice for clinical ADC development. However, its instability in mouse plasma necessitates careful consideration and potential modification for preclinical evaluation. The Phe-Lys linker, while also demonstrating stability in human plasma, appears to be more susceptible to premature cleavage, particularly in murine systems. The selection between these two linkers should be guided by a thorough evaluation of the specific ADC, the intended preclinical models, and the overall therapeutic strategy. Rigorous in vitro plasma stability studies are paramount to de-risk ADC candidates and predict their in vivo performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Head-to-Head Battle in Targeted Cancer Therapy: Val-Cit-PAB vs. Glucuronide Linkers in Vivo
For researchers, scientists, and drug development professionals at the forefront of oncology, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts therapeutic efficacy and safety. This guide provides an objective, data-driven comparison of two prominent cleavable linkers: the protease-sensitive valine-citrulline-p-aminobenzyloxycarbonyl (Val-Cit-PAB) linker and the β-glucuronidase-cleavable glucuronide linker, focusing on their in vivo performance.
The linker, a seemingly simple bridge, is a master regulator of ADC activity. It must remain steadfast in the systemic circulation to prevent premature release of the potent cytotoxic payload, which could lead to off-target toxicity. However, upon internalization into the target tumor cell, it must efficiently release the payload to exact its cancer-killing effect. This delicate balance of stability and controlled cleavage is where the distinct chemistries of Val-Cit-PAB and glucuronide linkers offer different advantages and disadvantages.
Mechanism of Payload Release: A Tale of Two Enzymes
The fundamental difference between these two linkers lies in their cleavage mechanism, which dictates where and how the cytotoxic drug is unleashed.
The Val-Cit-PAB linker is a dipeptide-based system designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[1][2] Following the ADC's internalization, it is trafficked to the lysosome, where the acidic environment and high concentration of proteases lead to the cleavage of the peptide bond between valine and citrulline.[1] This enzymatic cleavage initiates a self-immolative cascade of the PAB spacer, ultimately releasing the active drug.[3]
In contrast, the glucuronide linker utilizes a different enzymatic trigger: β-glucuronidase.[4] This enzyme is highly active within the lysosomal compartment and can also be found in the tumor microenvironment of certain cancers.[4] The linker incorporates a hydrophilic sugar moiety that is cleaved by β-glucuronidase. Similar to the Val-Cit-PAB system, this cleavage initiates a self-immolation of a spacer, leading to the release of the payload.
In Vivo Performance: A Comparative Analysis
The ultimate litmus (B1172312) test for any ADC linker is its performance in a living system. In vivo studies provide crucial insights into efficacy, tolerability, and pharmacokinetics. While direct head-to-head comparative studies are not always available, a synthesis of data from various preclinical models reveals key differences.
| Feature | Val-Cit-PAB Linker | Glucuronide Linker | Key Considerations |
| Primary Cleavage Enzyme | Cathepsin B and other lysosomal proteases[1][2] | β-glucuronidase[4] | Efficacy is dependent on the expression levels of the respective enzymes in the target tumor tissue.[5] |
| Plasma Stability | Generally high in human plasma, but can show instability in mouse plasma due to carboxylesterase activity.[5][6] | Demonstrates high stability in plasma across different species, including human and mouse.[5][7] | The species-specific instability of the Val-Cit linker is a critical factor for preclinical evaluation in rodent models.[5] |
| In Vivo Efficacy | Has demonstrated potent anti-tumor activity in numerous preclinical models and is used in several FDA-approved ADCs.[6] | Has shown robust in vivo efficacy, with some studies suggesting greater efficacy compared to Val-Cit-PAB counterparts, though potentially with lower tolerability.[7] | Efficacy can be influenced by the "bystander effect," where the released payload can kill neighboring antigen-negative cells.[8] |
| Tolerability | Generally well-tolerated, but off-target cleavage by other proteases can lead to toxicities like myelosuppression.[5][9] | Can exhibit lower tolerability in some models compared to Val-Cit-PAB, potentially due to more rapid or efficient payload release. | Linker and payload hydrophobicity can impact aggregation and overall ADC tolerability.[10][11] |
| Hydrophilicity & Aggregation | The Val-Cit-PAB moiety is relatively hydrophobic, which can contribute to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[5] | The glucuronide moiety is highly hydrophilic, which can improve the solubility of the ADC and reduce the tendency for aggregation.[5][10][11] | Increased hydrophilicity can lead to improved pharmacokinetics and a wider therapeutic window.[5] |
Experimental Protocols: Evaluating In Vivo Efficacy
The assessment of in vivo efficacy for ADCs with different linkers typically involves xenograft or patient-derived xenograft (PDX) mouse models. Below is a generalized protocol for such a study.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate and compare the anti-tumor efficacy of ADCs equipped with Val-Cit-PAB and glucuronide linkers in a living organism.
Methodology:
-
Cell Line and Animal Model Selection:
-
Select a human cancer cell line that expresses the target antigen for the ADC's monoclonal antibody.
-
Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
Subcutaneously inoculate the selected cancer cells into the flank of the mice.
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Randomization and Treatment Groups:
-
Randomize the mice into various treatment groups, including:
-
Vehicle control (e.g., saline or buffer).
-
ADC with Val-Cit-PAB linker.
-
ADC with glucuronide linker.
-
Non-targeting ADC control (an ADC with the same linker and payload but an antibody that doesn't recognize the tumor antigen).
-
-
Administer the treatments, typically via intravenous injection, at a specified dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes (e.g., using calipers) and body weights of the mice two to three times per week.
-
Monitor the general health and behavior of the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study is typically concluded when tumors in the control group reach a maximum allowed size or after a predetermined period.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group.
-
Calculate metrics such as tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment groups.
-
Conclusion: Selecting the Optimal Linker
The choice between a Val-Cit-PAB and a glucuronide linker is not a one-size-fits-all decision. The Val-Cit-PAB linker is a well-established and clinically validated platform, offering a good balance of stability and efficient payload release.[12] However, its susceptibility to cleavage by mouse carboxylesterases presents a challenge for preclinical evaluation.[5][6]
The glucuronide linker offers several compelling advantages, including high plasma stability across species and increased hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads.[5][11] While some studies suggest superior in vivo efficacy, this can sometimes be accompanied by lower tolerability.
Ultimately, the optimal linker choice will depend on a multitude of factors, including the specific antibody and payload, the target antigen, the tumor type and its enzymatic profile, and the desired therapeutic window. Careful consideration of the preclinical data and a thorough understanding of the distinct in vivo behaviors of these two linker technologies are paramount for the successful development of next-generation antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 12. Purchase Directly from Val-Cit-PAB | China Val-Cit-PAB Supplies [liwei-peptide.com]
In Vitro Validation of Cathepsin B Cleavage of the Val-Cit Sequence: A Comparative Guide
The valine-citrulline (Val-Cit) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs), enabling the targeted release of cytotoxic payloads within cancer cells.[1] This linker's efficacy is largely due to its specific susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[2][3] This guide provides a comprehensive comparison of the in vitro performance of the Val-Cit linker against other alternatives, supported by experimental data and detailed protocols for validation.
The mechanism of action for ADCs with a Val-Cit linker begins with the ADC binding to a target antigen on a cancer cell's surface, leading to its internalization.[4] The ADC is then trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes, including Cathepsin B.[4][5] Inside the lysosome, Cathepsin B recognizes the Val-Cit dipeptide and cleaves the amide bond between citrulline and the p-aminobenzylcarbamate (PABC) self-immolative spacer, which in turn releases the active drug payload.[5]
Comparative Performance of Cleavable Linkers
The effectiveness of the Val-Cit linker is often benchmarked against other dipeptide linkers. Key performance indicators for in vitro validation include the rate of cleavage by Cathepsin B and the stability of the linker in plasma.[2] While Val-Cit is a widely used standard, several alternatives have been developed to address some of its limitations, such as hydrophobicity and susceptibility to premature cleavage by other enzymes.[6]
| Linker | Key Features | In Vitro Performance Highlights | Primary Cleaving Enzyme |
| Val-Cit | Dipeptide linker, widely used as a benchmark.[2][7] | High cleavage efficiency by Cathepsin B.[2] | Cathepsin B and other lysosomal proteases.[8][9] |
| Val-Ala | Dipeptide linker with lower hydrophobicity.[2] | Cleaved by Cathepsin B at approximately half the rate of Val-Cit.[2][7] | Cathepsin B. |
| Phe-Lys | Dipeptide linker. | Cleavage by isolated Cathepsin B is significantly faster than Val-Cit, but rates are similar in lysosomal extracts, suggesting the involvement of other proteases.[9][10] | Cathepsin B and other lysosomal enzymes.[10] |
| Glu-Val-Cit | Tripeptide linker. | Offers increased stability in mouse plasma compared to Val-Cit.[2][10] | Cathepsin B.[10] |
| cBu-Cit | Peptidomimetic linker with a cyclobutane (B1203170) modification.[2] | Demonstrates enhanced specificity for Cathepsin B compared to Val-Cit.[2][11] | Cathepsin B.[11] |
| Disulfide Linkers | Cleaved by glutathione. | Provides an alternative intracellular cleavage mechanism independent of lysosomal proteases.[2][7] | Glutathione.[2] |
| pH-Sensitive Linkers (e.g., Hydrazone) | Cleaved in acidic environments. | Offers a non-enzymatic cleavage mechanism triggered by lower pH.[2][7] | Acid hydrolysis.[2] |
Experimental Protocols
Accurate in vitro assessment of linker cleavage is crucial for the development of effective ADCs. Below are detailed methodologies for key experiments.
This assay directly measures the release of the payload from an ADC in the presence of purified Cathepsin B, providing a quantitative measure of linker cleavage.[1]
Objective: To quantify the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.[1][2]
Materials and Reagents:
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock)[1]
-
Recombinant Human Cathepsin B[1]
-
Assay Buffer (e.g., 50 mM Sodium Acetate or Sodium Citrate, 5 mM DTT, pH 5.0-5.5)[1][2]
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[6]
-
Quenching Solution (e.g., Acetonitrile with 0.1% TFA or an internal standard)[1][2]
-
96-well microplate[2]
-
Incubator[2]
-
HPLC or LC-MS/MS system[2]
Procedure:
-
Enzyme Activation: Prepare an active enzyme solution by incubating a stock solution of Cathepsin B with the Activation Buffer for 15-30 minutes at 37°C.[2][6]
-
Reaction Setup: In a 96-well plate, add the ADC solution to the Assay Buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the wells containing the ADC. Typical final concentrations are in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar range for the ADC (e.g., 1 µM).[2]
-
Incubation: Incubate the plate at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[2]
-
Stop Reaction: At each time point, stop the reaction by adding the Quench Solution.[2]
-
Sample Preparation: Centrifuge the samples to pellet any precipitated protein and collect the supernatant.[1]
-
Analysis: Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.[2][3]
-
Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[5]
This high-throughput method is useful for screening the susceptibility of different peptide sequences to Cathepsin B cleavage using a model substrate.[6]
Objective: To rapidly assess the cleavage of a peptide linker by Cathepsin B using a fluorogenic substrate.[1][6]
Materials and Reagents:
-
Fluorogenic Peptide Substrate (e.g., Z-Arg-Arg-AMC, Z-Phe-Arg-AMC, or a custom Val-Cit-fluorophore conjugate)[6][12]
-
Recombinant Human Cathepsin B[6]
-
Assay Buffer: 25 mM MES, pH 5.0[6]
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[6]
-
96-well black microplate[6]
-
Fluorescence microplate reader[6]
Procedure:
-
Enzyme Activation: Dilute Cathepsin B in the Activation Buffer and incubate at room temperature for 15 minutes. Further dilute the activated enzyme in the Assay Buffer.[6][13]
-
Substrate Preparation: Prepare a working solution of the fluorogenic substrate in the Assay Buffer. Protect from light.
-
Reaction Setup: In a 96-well black microplate, add the activated Cathepsin B solution to each well. Include a substrate blank containing only Assay Buffer.[13]
-
Initiate Reaction: Start the reaction by adding the fluorogenic substrate solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity in kinetic mode for at least 5 minutes at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 348/440 nm for AMC).[13]
-
Data Analysis: Calculate the rate of cleavage (Δ Fluorescence Intensity/min) for both the test samples and the blank. Subtract the blank rate from the test rate to determine the specific enzyme activity.
Visualizations
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for an in vitro ADC cleavage assay.
Caption: Workflow for a fluorogenic substrate cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cleavable ADC Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties dictate the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[1] This allows for the release of the payload in its free, unmodified form. This guide provides an objective, data-driven comparison of the major cleavable linker technologies to inform rational ADC development.
The primary categories of cleavable linkers include those sensitive to pH, proteases, and the reducing environment of the cell.[2]
Quantitative Data Summary
The stability of a linker in systemic circulation and its efficiency of cleavage at the target site are paramount for a successful ADC. Premature payload release can lead to off-target toxicity, while inefficient cleavage can diminish therapeutic efficacy. The following tables summarize available quantitative data on the performance of different cleavable linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, ADC constructs, and analytical methods.[3]
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | ADC Model/Example | Species/Matrix | Stability Metric | Value/Result | Reference(s) |
| Hydrazone (pH-sensitive) | Generic Hydrazone Linker | Human Plasma | Half-life (t½) | ~2-3 days | [3] |
| Carbonate Linker (acid-labile) | Human Plasma | Half-life (t½) | ~48 hours | [3] | |
| Disulfide (Redox-sensitive) | SPDB-DM4 | Mouse Plasma | % Payload Loss after 7 days | ~10% | [4] |
| Peptide (Protease-sensitive) | Trastuzumab-vc-MMAE | Human Plasma | % Intact ADC after 144h | >95% | [2] |
| anti-CD79b-MMAE | Rat Plasma | % Payload Loss | Rapid payload loss | [2] | |
| EVCit-ADC | BALB/c Mouse Plasma | % MMAE Conjugate Loss after 14 days | Almost no cleavage | [5] | |
| VCit-ADC | BALB/c Mouse Plasma | % MMAE Conjugate Loss after 14 days | ~74% | [5] | |
| β-Glucuronide | Glucuronide-linked ADC | In vivo (mouse) | Stability | High degree of stability | [6] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
| Linker Type | ADC Target & Payload | Cell Line | IC50 (ng/mL) | Reference(s) |
| Peptide (Val-Cit) | Anti-HER2-MMAE | SK-BR-3 (HER2 high) | 10 | [7] |
| Peptide (Val-Cit) | Anti-CD79b-MMAE | BJAB (CD79b+) | ~1 | [7] |
| β-Glucuronide | h1F6-Psymberin A | Caki-1 (CD70-positive) | <1 nM | [6] |
Table 3: In Vivo Efficacy of ADCs with Cleavable Linkers in Xenograft Models
| Linker Type | ADC Model | Tumor Model | Key Efficacy Finding | Reference(s) |
| Peptide (Val-Cit) | Trastuzumab-vc-MMAE | JIMT-1 Breast Cancer | Demonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates. | [8] |
| Peptide (Tandem-cleavage) | 1-CD79b | Jeko-1 Xenograft | Superior efficacy compared to a similar ADC with a different tandem-cleavage linker modification. | [1] |
| Exo-Linker (Novel Peptide) | Trastuzumab-exo-EVC-exatecan | NCI-N87 Gastric Cancer | Demonstrated comparable tumor inhibition to T-DXd. | [9] |
Cleavage Mechanisms and Signaling Pathways
The distinct cleavage mechanisms of these linkers are fundamental to their function. The following diagrams illustrate these processes.
Caption: Cleavage mechanisms of different cleavable linkers in ADCs.
Experimental Workflows
Robust and standardized experimental protocols are essential for the accurate assessment and comparison of ADC linkers.
Caption: General experimental workflow for ADC evaluation.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma over time by measuring the average drug-to-antibody ratio (DAR). A decrease in DAR indicates linker instability.
Methodology:
-
Incubation: The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[3]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]
-
Analysis: The samples are analyzed to quantify the amount of intact ADC.
-
LC-MS-Based Method: Use immuno-affinity capture to isolate the ADC from the plasma. Analyze the captured ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates linker cleavage.[10]
-
HIC-HPLC Method: Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different DARs. The weighted average DAR is calculated from the peak areas of the different species.[11]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.
Methodology:
-
Cell Seeding: Seed target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration to determine the IC50 value.
Cathepsin B Cleavage Assay
Objective: To determine the rate of cleavage of a protease-sensitive linker by cathepsin B.
Methodology:
-
Reagent Preparation: Pre-warm the ADC solution and assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5) to 37°C.[12]
-
Enzyme Activation: Activate recombinant human Cathepsin B according to the manufacturer's instructions.[12]
-
Reaction Initiation: Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC solution.
-
Incubation: Incubate the reaction at 37°C.[12]
-
Time Points and Quenching: Collect aliquots at various time points and quench the reaction with a suitable solution (e.g., acetonitrile (B52724) with an internal standard).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload. Plot the concentration of the released payload over time to determine the cleavage rate.[12]
Conclusion
The choice of a cleavable linker is a critical, context-dependent decision in ADC design. Protease-sensitive linkers, particularly the valine-citrulline dipeptide, are widely used and generally exhibit good plasma stability, though species-specific differences can exist.[2][5] Hydrazone linkers offer the advantage of pH-dependent cleavage but can be prone to premature hydrolysis.[13] Disulfide linkers leverage the differential reducing environments between the bloodstream and the cell interior, with stability being tunable through steric hindrance.[4] β-glucuronide linkers are stable in circulation and are cleaved by an enzyme often overexpressed in the tumor microenvironment.[6][14] A thorough evaluation of the target antigen, tumor microenvironment, and payload characteristics is essential for selecting the optimal linker strategy to maximize the therapeutic success of an ADC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Assessing the Bystander Killing Effect of Val-Cit Linked ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of an effective antibody-drug conjugate (ADC) hinges on the careful selection of its components: the antibody, the cytotoxic payload, and the linker that connects them. The valine-citrulline (Val-Cit) linker has become a cornerstone in ADC development, prized for its stability in circulation and its susceptibility to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[1][2] A critical feature of ADCs utilizing the Val-Cit linker, particularly when paired with membrane-permeable payloads, is the "bystander killing effect." This phenomenon, where the released payload kills not only the target antigen-positive cancer cell but also adjacent antigen-negative cells, is crucial for overcoming tumor heterogeneity.[3][]
This guide provides an objective comparison of the bystander effect of Val-Cit linked ADCs with other alternatives, supported by experimental data. We will delve into the underlying mechanisms, present quantitative data for comparison, and provide detailed experimental protocols for assessing this crucial ADC attribute.
Mechanism of Action: The Val-Cit Linker and the Bystander Effect
The efficacy of a Val-Cit linked ADC in mediating bystander killing is a multi-step process that begins with the ADC binding to its target antigen on a cancer cell.[2] The process unfolds as follows:
-
Binding and Internalization: The ADC selectively binds to the target antigen on the surface of an antigen-positive (Ag+) tumor cell and is internalized, typically through endocytosis.[2]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in proteases.[2]
-
Enzymatic Cleavage: Within the lysosome, cathepsin B cleaves the Val-Cit dipeptide linker.[1] This cleavage initiates the release of the cytotoxic payload. For linkers containing a p-aminobenzylcarbamate (PABC) spacer, this enzymatic cleavage triggers a self-immolative cascade that ensures the release of the payload in its active form.[1][2]
-
Payload Diffusion and Bystander Killing: If the released payload is membrane-permeable, it can diffuse out of the target Ag+ cell and into the tumor microenvironment.[5] This diffused payload can then penetrate and kill neighboring Ag- cells, thereby amplifying the ADC's antitumor activity.[][5]
The physicochemical properties of the payload are a key determinant of the bystander effect. For instance, monomethyl auristatin E (MMAE), a common payload for Val-Cit linkers, is hydrophobic and neutral, allowing it to readily cross cell membranes and induce a potent bystander effect.[3][6] In contrast, monomethyl auristatin F (MMAF), which has a charged C-terminal phenylalanine, is less permeable and exhibits minimal to no bystander killing.[3][6][7]
Comparative Analysis of Linker and Payload Systems
The choice of both the linker and the payload significantly influences the bystander killing capacity of an ADC. While the Val-Cit linker is a popular choice for enabling this effect, other linker technologies and payloads offer different profiles.
Val-Cit vs. Other Cleavable Linkers
Direct head-to-head comparisons of Val-Cit-PAB-MMAE with other cleavable linkers like disulfide and hydrazone linkers are not extensively available in the public domain under identical experimental conditions.[8] However, we can compare their general characteristics. The Val-Ala linker, for example, is also cleaved by cathepsin B, but at a slower rate than Val-Cit.[5] This could lead to a slower initiation of the bystander effect.[5]
Impact of the Payload on Bystander Effect
The payload's ability to permeate the cell membrane is paramount for the bystander effect. The following table summarizes the key differences between MMAE and MMAF, two structurally similar auristatin derivatives.
| Property | MMAE | MMAF | Rationale and Impact on Bystander Effect |
| Cell Membrane Permeability | High (more permeable)[3][6] | Low (less permeable)[3][6] | High permeability allows MMAE to diffuse out of the target cell and kill neighboring cells. The low permeability of MMAF traps it within the target cell. |
| Bystander Killing Effect | Potent[3][6] | Minimal to none[3][6] | The ability to diffuse into the tumor microenvironment dictates the potency of the bystander effect. |
| Molecular Characteristic | More hydrophobic, neutral[3] | Hydrophilic, negatively charged at physiological pH[3][6] | The neutral charge and hydrophobicity of MMAE facilitate its passage through the lipid bilayer of the cell membrane. |
| In Vitro Potency (IC50) | Generally lower (more potent) than MMAF[3][6] | Generally higher (less potent) than MMAE[3][6] | MMAE's higher potency contributes to its effectiveness in both target and bystander cells. |
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies, highlighting the differences in bystander killing potential.
Table 1: In Vivo Bystander Killing of cAC10 ADCs in an Admixed Tumor Model [7][9]
| ADC | Payload | Outcome in Admixed Tumor Model (CD30+ and CD30- cells) |
| cAC10-vc-MMAE | MMAE | Complete tumor remission, indicating killing of both CD30+ and CD30- cells. |
| cAC10-vc-MMAF | MMAF | Elimination of most CD30+ cells, but continuous tumor growth due to the inability to kill CD30- cells. |
Table 2: Comparison of Val-Cit and Val-Ala Linker Properties [5]
| Property | Val-Cit Linker | Val-Ala Linker | Impact on Bystander Effect |
| Cleavage Rate by Cathepsin B | Faster | Slower | A faster cleavage rate may lead to a more rapid release of the payload and a quicker onset of the bystander effect. |
| Hydrophobicity | Higher | Lower | Lower hydrophobicity of the Val-Ala linker can reduce ADC aggregation, which is beneficial for manufacturing and safety but does not directly impact the bystander mechanism. |
| Plasma Stability | Generally stable, but can be susceptible to cleavage by enzymes like carboxylesterase 1C in mouse plasma. | Generally stable, but can be susceptible to cleavage by certain plasma enzymes. | Linker stability is crucial for minimizing off-target toxicity and ensuring the ADC reaches the tumor intact. |
Experimental Protocols
Accurate assessment of the bystander effect is critical for ADC development. The following are detailed protocols for key in vitro assays.
In Vitro Co-Culture Bystander Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.[5][10]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 cells).
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP-labeled HER2-negative MCF7 cells).[10][11]
-
Complete cell culture medium.
-
ADC of interest, isotype control ADC, and vehicle control.
-
96-well plates.
-
High-content imager or fluorescence plate reader.
-
Nuclear stain (e.g., Hoechst 33342) and dead cell stain (e.g., Propidium Iodide).[10]
Procedure:
-
Cell Seeding: Seed a constant number of Ag- cells (e.g., 3,000 cells/well) and varying numbers of Ag+ cells to achieve different Ag+:Ag- ratios (e.g., 1:1, 3:1, 9:1) in a 96-well plate.[10] Include control wells with only Ag- cells.
-
ADC Treatment: After 24 hours, treat the cells with serial dilutions of the ADC.[8]
-
Viability Assessment: Stain the cells with nuclear and dead cell markers.[10] Acquire images using a high-content imager to quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) Ag- cells.[10]
-
Data Analysis: Calculate the percentage of viable Ag- cells in the co-cultures relative to the Ag- cells in the monoculture control wells treated with the same ADC concentration.[10] A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[8]
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium to kill bystander cells.[5][12]
Materials:
-
Ag+ and Ag- cell lines.
-
Complete cell culture medium.
-
ADC of interest.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
Procedure:
-
Preparation of Conditioned Medium: Seed Ag+ cells and treat them with the ADC at a cytotoxic concentration for a specific duration (e.g., 72 hours).[5] Collect the culture supernatant, which is now the "conditioned medium."
-
Treatment of Bystander Cells: Seed Ag- cells in a new 96-well plate. After allowing the cells to attach, replace the medium with the conditioned medium collected in the previous step.
-
Incubation: Incubate the Ag- cells with the conditioned medium for 72-120 hours.
-
Viability Assessment: Measure the viability of the Ag- cells using a suitable assay like CellTiter-Glo.
-
Data Analysis: A decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, indicates that the payload was released into the medium and is capable of inducing bystander killing.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma to predict its in vivo behavior.[8]
Materials:
-
ADC of interest.
-
Human and other species' plasma.
-
Incubator at 37°C.
-
Analytical method to measure intact ADC or released payload (e.g., ELISA, LC-MS).[8]
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.[8]
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[8]
-
Analysis:
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker.[8]
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Val-Cit ADC mechanism of action and bystander killing pathway.
Caption: Experimental workflow for the in vitro co-culture bystander assay.
Conclusion
The Val-Cit linker is a robust and widely used component in ADCs that can facilitate a potent bystander killing effect, a critical attribute for treating heterogeneous tumors.[8] The efficacy of this effect is highly dependent on the membrane permeability of the conjugated payload, with hydrophobic, neutral molecules like MMAE being significantly more effective than charged, hydrophilic molecules like MMAF.[3][6] While alternative linkers exist, the Val-Cit system offers a well-validated platform with a balance of plasma stability and efficient payload release.[8] The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of the bystander effect of different ADC candidates, enabling the rational design of more effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
Val-Cit Linker Plasma Stability: A Cross-Species Comparison Between Human and Mouse Models
A critical evaluation of the differential stability of valine-citrulline (Val-Cit) linkers in human and mouse plasma is essential for the preclinical development of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals in the design and interpretation of their studies.
The Val-Cit dipeptide linker is a widely utilized component in ADCs, designed for selective cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells. This targeted release mechanism aims to minimize systemic toxicity. However, significant differences in plasma stability between species, particularly between mice and humans, can impact the translation of preclinical findings.
Executive Summary: A Tale of Two Plasmas
Numerous studies have established that Val-Cit linkers exhibit high stability in human plasma but are considerably less stable in mouse plasma.[1][2][3] This discrepancy arises from the activity of the enzyme carboxylesterase 1c (Ces1c) present in rodent plasma, which prematurely cleaves the linker.[1][4][5] This premature payload release in murine models can lead to off-target toxicity and diminished efficacy, complicating the evaluation of ADC candidates.[1] In contrast, human plasma lacks the same level of this enzymatic activity, contributing to the linker's stability in circulation.[5] While generally stable in human plasma, minor cleavage can be mediated by human neutrophil elastase.[6][7]
Quantitative Data Comparison: Val-Cit Linker Stability
The following table summarizes quantitative data from various studies comparing the stability of Val-Cit containing ADCs in human and mouse plasma.
| Linker Type | Species | Incubation Time | % Payload Release / ADC Degradation | Reference |
| Val-Cit-MMAE | Human | 6 days | < 1% | [8][9] |
| Val-Cit-MMAE | Mouse (CD1) | 6 days | ~25% | [8][10] |
| Val-Cit-MMAE | Rat | 6 days | ~2.5% | [8] |
| Val-Cit-MMAE | Cynomolgus Monkey | 6 days | < 1% | [8] |
| Val-Cit ADC | Human | 28 days | No significant degradation | [2][11] |
| Val-Cit ADC | Mouse (BALB/c) | 14 days | > 95% loss of conjugated MMAF | [2][11] |
| Ser-Val-Cit ADC | Mouse (BALB/c) | 14 days | ~70% loss of conjugated MMAF | [2] |
| Glu-Val-Cit ADC | Mouse (BALB/c) | 14 days | Almost no linker cleavage | [2] |
| 15 different Val-Cit-MMAE ADCs (average) | Human | 6 days | < 1% | [12] |
| 15 different Val-Cit-MMAE ADCs (average) | Mouse | 6 days | > 20% | [12] |
Enzymatic Cleavage Pathways
The differential stability of the Val-Cit linker is dictated by distinct enzymatic pathways in human and mouse plasma.
Figure 1. Differential enzymatic cleavage of Val-Cit linkers in human vs. mouse plasma.
The intended cleavage mechanism for Val-Cit linkers is within the lysosome of target tumor cells, a process facilitated by the enzyme Cathepsin B.
Figure 2. Intended intracellular cleavage of the Val-Cit linker by Cathepsin B.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro plasma stability of an ADC.
Objective: To determine the rate of payload release from an ADC in human and mouse plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC) with a Val-Cit linker
-
Human plasma (citrate-anticoagulated)
-
Mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical system (e.g., LC-MS/MS or HPLC)
Methodology:
-
Preparation: Pre-warm human and mouse plasma to 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Dilute the ADC to a final concentration of 1 mg/mL in the pre-warmed plasma from each species in separate tubes.
-
Sampling: Incubate the samples at 37°C. At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the enzymatic reaction by diluting the aliquot in a cold quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to determine the percentage of intact ADC and the amount of released payload. The average drug-to-antibody ratio (DAR) can be calculated at each time point to assess stability.[5]
Experimental Workflow Diagram
Figure 3. Workflow for in vitro plasma stability assessment of ADCs.
Conclusion and Recommendations
The pronounced instability of the Val-Cit linker in mouse plasma due to the activity of carboxylesterase 1c is a critical factor to consider during the preclinical development of ADCs.[1][2][3] This can lead to an overestimation of toxicity and an underestimation of efficacy in murine models. Researchers should be aware of this species-specific difference and may consider the following:
-
Utilize human plasma for in vitro stability studies to better predict clinical performance.
-
Consider alternative linker technologies , such as the glutamic acid-valine-citrulline (EVCit) linker, which has demonstrated enhanced stability in mouse plasma while retaining susceptibility to cathepsin B cleavage.[2][5]
-
Employ Ces1c knockout mouse models for in vivo studies to mitigate the premature cleavage of the Val-Cit linker.[4]
By understanding the cross-species differences in Val-Cit linker stability, researchers can design more robust preclinical studies and improve the translation of their findings to the clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Exo-Cleavable Linkers: A Superior Alternative to the Val-Cit-PAB Moiety in Antibody-Drug Conjugates
For Immediate Release
In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of both efficacy and safety. For years, the gold standard has been the cathepsin B-cleavable valine-citrulline-p-aminobenzyl carbamate (B1207046) (Val-Cit-PAB) linker. However, emerging research highlights the significant advantages of a novel platform: exo-cleavable linkers. This guide provides a comprehensive comparison of these two technologies, supported by experimental data, to inform researchers, scientists, and drug development professionals on the latest advancements in ADC design.
Exo-cleavable linkers represent a paradigm shift in ADC technology by repositioning the cleavable peptide sequence to an "exo" position on the PAB self-immolative spacer. This structural modification addresses several key limitations of the traditional Val-Cit-PAB system, leading to ADCs with enhanced stability, improved hydrophilicity, and a wider therapeutic window.
Quantitative Comparison of Linker Technologies
The superior performance of exo-cleavable linkers is evident in key physicochemical and biological parameters. The following tables summarize the quantitative advantages of exo-linker technology over the conventional Val-Cit-PAB linker.
Table 1: Physicochemical and In Vitro Stability Properties
| Parameter | Val-Cit-PAB Linker | Exo-Cleavable Linker (Exo-EVC) | Key Advantage of Exo-Cleavable Linker |
| Hydrophobicity (ClogP of linker-payload) | High | Lower | Reduced aggregation and improved solubility.[1][2] |
| Aggregation (SEC, DAR 8) | Pronounced Aggregation | No significant aggregation | Enhanced manufacturability and improved pharmacokinetic profile.[1][2] |
| Plasma Stability (Released payload in mouse plasma after 4 days) | Significant Payload Release | <5% Released Payload | Reduced off-target toxicity and more consistent therapeutic outcomes.[1][2] |
| Neutrophil Elastase (NE) Sensitivity | Susceptible to cleavage | Resistant to cleavage | Improved safety profile and targeted payload delivery.[1][3] |
Table 2: In Vivo Performance Characteristics
| Parameter | Val-Cit-PAB Linker | Exo-Cleavable Linker | Key Advantage of Exo-Cleavable Linker |
| Drug-to-Antibody Ratio (DAR) | Typically limited to 2-4 to avoid aggregation. | Can achieve high DARs (e.g., 8 or higher) with favorable properties.[3] | Higher payload delivery to target cells, potentially increasing efficacy. |
| Pharmacokinetics (PK) | Can exhibit faster clearance due to instability and aggregation.[4] | Demonstrates improved PK profiles with better payload retention in vivo.[4] | Extended efficacy and more predictable drug exposure. |
| In Vivo Efficacy | Established efficacy in multiple approved ADCs.[4] | Superior or comparable tumor suppression in xenograft models, often at lower doses.[4] | Potential for improved therapeutic potency and a broader therapeutic index. |
Mechanisms of Action and Experimental Workflow
The distinct cleavage mechanisms of Val-Cit-PAB and exo-cleavable linkers underpin their differing performance profiles. The following diagrams illustrate these mechanisms and a typical experimental workflow for comparing linker technologies.
References
A Comparative Guide to LC-MS Analysis for Intact ADC and Free Payload Levels
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy.[1] Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for confirming the structural integrity of intact ADCs, determining the drug-to-antibody ratio (DAR), and quantifying residual free payload, all of which are critical quality attributes (CQAs).[1][2] This guide provides an objective comparison of various LC-MS-based methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
The complexity of ADCs, which combine a large monoclonal antibody with a small molecule payload via a chemical linker, presents unique analytical challenges.[3][4] These molecules are inherently heterogeneous due to variations in drug load and conjugation sites.[5] LC-MS offers the high resolution and mass accuracy required to dissect this complexity.[6][7]
Comparison of Key LC-MS Techniques for ADC Analysis
The selection of an appropriate LC-MS technique depends on the specific analytical goal, the characteristics of the ADC, and the desired level of detail.[1] The following table summarizes and compares common LC-MS approaches for both intact ADC and free payload analysis.
| Analytical Goal | Technique | Primary Application | Advantages | Limitations |
| Intact ADC Analysis | Reversed-Phase LC-MS (RP-LC-MS) | Intact mass analysis of denatured ADCs, particularly lysine-conjugated ADCs.[5] | Good resolution for different DAR species. | Denaturing conditions can disrupt non-covalent interactions, which may not be suitable for all ADCs (e.g., some cysteine-linked ADCs).[8] |
| Size-Exclusion Chromatography-MS (SEC-MS) | Analysis of intact ADCs under native conditions, including DAR, glycoforms, and aggregates.[1] | Preserves the native structure of the ADC; allows for online buffer exchange.[1] | Lower resolution compared to RP-LC-MS for DAR species. | |
| Hydrophobic Interaction Chromatography (HIC-MS) | Determination of drug-to-antibody ratio (DAR).[9] | Excellent separation of different DAR species based on hydrophobicity. | Can be more complex to couple with MS due to the high salt concentrations used in the mobile phases. | |
| Subunit Analysis (Middle-Down) | Analysis of reduced light and heavy chains to determine drug load distribution.[5] | Provides more detailed information on the location of the conjugated payload.[5] | Requires sample preparation (reduction of disulfide bonds). | |
| Free Payload Analysis | Reversed-Phase LC-MS/MS (RP-LC-MS/MS) | Quantification of residual free payload in ADC preparations.[10][11] | High sensitivity and selectivity for small molecule quantification. | Requires careful method development to avoid interference from the ADC and other matrix components.[12] |
| Two-Dimensional LC-MS (2D-LC-MS) | Online sample cleanup and separation of free payload from the ADC.[2] | Automates the removal of the protein component, reducing manual sample preparation.[2] | More complex instrumentation setup. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in ADC analysis. Below are representative workflows for key LC-MS techniques.
Intact ADC Analysis by Reversed-Phase LC-MS (RP-LC-MS)
This method is suitable for determining the molecular weight of the entire ADC and assessing the overall drug load distribution under denaturing conditions.[5]
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 0.5 mg/mL in 25 mM ammonium (B1175870) bicarbonate, pH 7.9.[5]
-
For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol to remove N-linked glycans.[5]
LC-MS System:
-
LC System: Agilent 1290 Infinity LC System or equivalent.[5]
-
Column: Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm.[5]
-
Mobile Phase A: 0.1% Formic acid in water.[13]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]
-
Flow Rate: 0.2 mL/min.[13]
-
Column Temperature: 75°C.[13]
-
MS System: High-resolution time-of-flight (TOF) mass spectrometer such as the Agilent 6545XT AdvanceBio LC/Q-TOF or SCIEX X500B QTOF.[5][13]
Mass Spectrometry Parameters:
-
Ion Source: Electrospray Ionization (ESI).
-
Ion Spray Voltage: 5000 V.[13]
-
Source Temperature: 400°C.[13]
-
TOF MS Mass Range: 900–4000 m/z.[13]
Data Analysis:
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC species and determine the distribution of different DARs.[13]
Quantification of Free Payload by Reversed-Phase LC-MS/MS
This method is designed for the sensitive and selective quantification of the unconjugated small molecule payload in an ADC formulation.[10][11]
Sample Preparation:
-
Extract the free payload from the ADC sample. This can be achieved through protein precipitation with an organic solvent, liquid-liquid extraction, or solid-phase extraction (SPE).[2][12][14]
-
For the analysis of Aur0101 from the ADC PYX-201, a solid liquid extraction (SLE) method was used for samples in human plasma.[15]
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
LC-MS/MS System:
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm.[15]
-
Mobile Phase A: 0.1% v/v formic acid in water.[16]
-
Mobile Phase B: 0.1% v/v formic acid in acetonitrile.[16]
-
Flow Rate: 0.4 mL/min.[16]
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 6500+) operating in Multiple Reaction Monitoring (MRM) mode.[15]
Data Analysis:
Quantify the free payload by constructing a calibration curve using a stable isotope-labeled internal standard. The lower limit of quantitation (LLOQ) can reach pg/mL levels.[14][15]
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the LC-MS analysis of intact ADCs and the quantification of free payloads.
Caption: Workflow for Intact ADC Analysis by LC-MS.
Caption: Workflow for Free Payload Quantification by LC-MS/MS.
Alternative and Complementary Techniques
While LC-MS is a powerful tool, other techniques can provide complementary information or serve as alternatives in certain contexts.
-
Hydrophobic Interaction Chromatography with UV detection (HIC-UV): This is a widely used method for determining the average DAR and the distribution of different drug-loaded species.[9][17] It is particularly compatible with cysteine-linked ADCs.[18]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a common ligand-binding assay (LBA) used for the quantification of total antibody and conjugated ADC.[6][14] While sensitive, the development of specific reagents can be time-consuming and costly.[6]
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): This technique can be used for the rapid determination of DAR for both intact and reduced ADCs.[1][17]
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precision LC-MS Analysis for Intact Antibodies: A Powerful Solution for Biotherapeutic Characterization - Creative Proteomics [creative-proteomics.com]
- 8. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. A simple LC/MRM–MS-based method to quantify free linker-payload in antibody-drug conjugate preparations | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 13. sciex.com [sciex.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
- 17. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to ELISA Protocols for Quantifying Intact ADCs in Plasma
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ELISA Methodologies for Intact Antibody-Drug Conjugate Quantification in Plasma Samples
The accurate quantification of intact antibody-drug conjugates (ADCs) in plasma is paramount for understanding their pharmacokinetic (PK) profiles, ensuring efficacy, and monitoring safety during drug development.[1] Among the various analytical techniques, the enzyme-linked immunosorbent assay (ELISA) remains a widely adopted platform due to its high sensitivity, robustness, and cost-effectiveness.[1][2] This guide provides a detailed comparison of common ELISA protocols for quantifying intact ADCs in plasma, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate assay for their needs.
Comparing ELISA Formats for Intact ADC Quantification
The quantification of intact ADCs in plasma by ELISA primarily relies on the sandwich ELISA format.[3] The choice of capture and detection reagents is critical and defines what is being measured. Two main strategies are employed: one to quantify the "conjugated ADC" and the other to measure the "total antibody."
-
Conjugated ADC Assays: These assays are designed to specifically detect ADC molecules that have at least one drug-payload molecule attached. A common approach is to use an anti-payload monoclonal antibody as the capture reagent.[4]
-
Total Antibody Assays: These assays measure all antibody molecules, both conjugated and unconjugated.[5] This is often achieved by using a capture antibody that targets the antibody's idiotype (anti-idiotypic antibody) or the target antigen of the ADC.[6]
The selection between these assay formats depends on the specific pharmacokinetic questions being addressed. For instance, comparing the results from a conjugated ADC assay and a total antibody assay can provide insights into the in vivo stability of the ADC and the rate of drug deconjugation.
A summary of the performance characteristics of different ELISA formats is presented in the table below. Please note that the following data is a representative compilation from various sources and actual performance may vary depending on the specific ADC, reagents, and laboratory conditions.
| Assay Format | Capture Reagent | Detection Reagent | Typical LLOQ (ng/mL) | Typical Dynamic Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| Conjugated ADC | Anti-Payload mAb | Anti-Human IgG (Fc) HRP | 0.1 - 1.0 | 1 - 100 | < 15% | < 20% | ± 20% |
| Total Antibody | Anti-Idiotypic mAb | Anti-Human IgG (Fc) HRP | 0.5 - 5.0 | 5 - 500 | < 15% | < 20% | ± 20% |
| Total Antibody | Target Antigen | Anti-Human IgG (Fc) HRP | 1.0 - 10.0 | 10 - 1000 | < 15% | < 20% | ± 20% |
LLOQ: Lower Limit of Quantification; HRP: Horseradish Peroxidase; mAb: Monoclonal Antibody; CV: Coefficient of Variation.
Experimental Workflows
The general workflow for a sandwich ELISA is a multi-step process involving coating, blocking, sample incubation, detection, and signal generation. The specific reagents used in the capture and detection steps are what differentiate the assays for conjugated versus total ADC quantification.
Conjugated ADC Quantification Workflow
Caption: Workflow for Conjugated ADC ELISA.
Total Antibody Quantification Workflow
Caption: Workflow for Total Antibody ELISA.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the two main sandwich ELISA formats for quantifying intact ADCs in plasma.
Protocol 1: Sandwich ELISA for Conjugated ADC using Anti-Payload Capture
1. Plate Coating:
-
Dilute the anti-payload capture antibody to 2 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve by serially diluting a known concentration of the ADC in assay diluent (e.g., blocking buffer).
-
Dilute plasma samples in assay diluent.
-
Add 100 µL of standards and diluted plasma samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
Wash the plate five times with wash buffer.
-
Dilute the HRP-conjugated anti-human IgG (Fc) detection antibody in assay diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
5. Signal Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Sandwich ELISA for Total Antibody using Anti-Idiotypic Capture
1. Plate Coating:
-
Dilute the anti-idiotypic capture antibody to 2 µg/mL in a coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with 300 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve using a non-conjugated version of the monoclonal antibody or the ADC itself in assay diluent.
-
Dilute plasma samples in assay diluent.
-
Add 100 µL of standards and diluted plasma samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
Wash the plate five times with wash buffer.
-
Dilute the HRP-conjugated anti-human IgG (Fc) detection antibody in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
5. Signal Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm.
Concluding Remarks
The choice of ELISA protocol for quantifying intact ADCs in plasma is a critical decision in the bioanalytical strategy for ADC development. Assays specific for conjugated ADC provide valuable information on the concentration of the active drug entity, while total antibody assays offer insights into the overall disposition of the antibody component. The protocols and comparative data presented in this guide are intended to provide a foundation for researchers to develop and validate robust and reliable ELISA methods for their specific ADC candidates. It is essential to perform thorough method validation to ensure the accuracy, precision, and reliability of the data generated.[7]
References
- 1. Bioanalysis for PK for antibody drug conjugates using ligand binding assay-challenges and bioanalytical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
The Influence of PEG Spacer Length on ADC Linker Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC's) therapeutic index. The inclusion of polyethylene (B3416737) glycol (PEG) spacers within these linkers has become a key strategy to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a tunable parameter that can significantly impact an ADC's stability, pharmacokinetics, and efficacy. This guide provides a comparative analysis of different PEG spacer lengths, supported by experimental data, to inform the rational design of next-generation ADCs.
The use of potent, hydrophobic payloads in ADCs can often lead to challenges such as aggregation, poor solubility, and rapid clearance from circulation.[1] Hydrophilic linkers, particularly those containing PEG chains, are a primary strategy to overcome these issues.[1] The "hydration shell" formed by the PEG chains enhances the overall hydrophilicity of the ADC, preventing aggregation, especially at higher drug-to-antibody ratios (DARs).[1] Furthermore, the increased hydrodynamic size imparted by PEGylation can reduce renal clearance, leading to a longer circulation half-life and greater accumulation in tumor tissue.[1][2] However, the optimal PEG spacer length is a delicate balance that must be determined empirically for each specific antibody, payload, and desired therapeutic profile, as there can be a trade-off between improved in vivo pharmacokinetics and in vitro potency.[2][3]
Comparative Analysis of ADC Properties Based on PEG Spacer Length
The following tables summarize the general trends and quantitative data observed when varying PEG spacer lengths in ADCs, based on findings from multiple preclinical studies.
Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity (IC50)
| PEG Spacer Length | ADC Construct (example) | Cell Line | IC50 (nM) | General Trend & Observations |
| No PEG | Trastuzumab-MMAE | SK-BR-3 (HER2+) | ~5-10 | High in vitro potency but prone to aggregation. |
| PEG4 | Trastuzumab-MMAE | SK-BR-3 (HER2+) | ~10-20 | Often maintains high potency, with improved solubility over non-PEGylated ADCs. |
| PEG8 | Trastuzumab-MMAE | SK-BR-3 (HER2+) | ~15-30 | A slight decrease in potency is sometimes observed as spacer length increases.[4] |
| PEG12 | Trastuzumab-MMAE | SK-BR-3 (HER2+) | ~20-50 | Longer PEG chains can sometimes sterically hinder ADC-antigen binding or payload release, leading to reduced in vitro cytotoxicity.[4] |
Note: Data is synthesized from trends reported across multiple preclinical studies and is intended for comparative illustration. Actual IC50 values are dependent on the specific ADC components and experimental conditions.
Table 2: Impact of PEG Spacer Length on Pharmacokinetics (PK)
| PEG Spacer Length | Clearance (mL/day/kg) in Rats | Half-life (t½) in Mice | General Trend & Observations |
| No PEG | ~15 | Shortest | Rapid clearance due to hydrophobicity and potential aggregation.[5][6] |
| PEG2 | ~10 | Increased | A significant improvement in PK profile is observed even with short PEG chains.[5] |
| PEG4 | ~7 | Moderately Increased | Continued improvement in circulation time.[5] |
| PEG8 | ~5 | Long | Often considered an optimal length for significantly reducing clearance and maximizing exposure. The effect on clearance may start to plateau around this length.[5][6] |
| PEG12 | ~5 | Longest | Further increases in PEG length beyond PEG8 may have a minimal additional impact on clearance.[5][6] |
Note: This data represents a general trend compiled from various preclinical studies. The specific values can vary based on the ADC and animal model.
Table 3: Impact of PEG Spacer Length on In Vivo Efficacy (Tumor Growth Inhibition)
| PEG Spacer Length | Tumor Model (example) | Tumor Growth Inhibition (TGI) (%) | General Trend & Observations |
| No PEG | HER2+ Xenograft | Low to Moderate | Limited efficacy due to poor PK and lower tumor accumulation. |
| PEG4 | HER2+ Xenograft | Moderate | Improved efficacy compared to non-PEGylated ADCs due to better PK. |
| PEG8 | HER2+ Xenograft | High | Often demonstrates robust anti-tumor activity, correlating with improved PK and tumor accumulation.[4] |
| PEG12 | HER2+ Xenograft | High to Very High | The extended circulation time can lead to greater ADC accumulation in the tumor, potentially enhancing in vivo efficacy.[4] |
Note: TGI is highly dependent on the dose, tumor model, and specific ADC. The values presented are illustrative of the general trend.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the development and comparison of ADCs with different PEG spacer lengths. Below are detailed methodologies for key experiments.
ADC Synthesis and Characterization
Objective: To synthesize ADCs with varying PEG spacer lengths and characterize their drug-to-antibody ratio (DAR) and aggregation levels.
Protocol Outline:
-
Antibody Preparation: A monoclonal antibody (e.g., Trastuzumab) is prepared in a suitable buffer (e.g., PBS, pH 7.4).
-
Drug-Linker Synthesis: The cytotoxic payload (e.g., MMAE) is conjugated to PEG linkers of different lengths (e.g., PEG4, PEG8, PEG12) that are functionalized with a reactive group for antibody conjugation (e.g., maleimide).
-
Conjugation: The drug-linker construct is added to a solution of the antibody (for cysteine conjugation, the antibody is partially reduced with a reducing agent like TCEP prior to this step). The reaction conditions (e.g., temperature, incubation time, molar ratios) are optimized to achieve the desired DAR.
-
Purification: The resulting ADC is purified from unreacted drug-linkers and other impurities using techniques such as size-exclusion chromatography (SEC).
-
Characterization:
-
DAR Determination: The average DAR is determined using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Aggregation Analysis: The percentage of high molecular weight species (aggregates) is quantified by SEC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of ADCs with different PEG spacer lengths on a target cancer cell line.
Protocol Outline:
-
Cell Seeding: Target cancer cells (e.g., HER2-positive SK-BR-3 cells) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7]
-
ADC Treatment: A serial dilution of each ADC construct is prepared in cell culture medium and added to the cells.[7] Untreated cells and cells treated with the unconjugated antibody are included as controls.
-
Incubation: The plate is incubated for 72-96 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for another 2-4 hours.[7]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.[5]
In Vivo Pharmacokinetic (PK) Study
Objective: To determine and compare the pharmacokinetic profiles of ADCs with different PEG linkers in an animal model.
Protocol Outline:
-
Animal Model: Healthy rodents (e.g., Sprague-Dawley rats) are used for the study.
-
ADC Administration: A single intravenous (IV) bolus dose of each ADC construct is administered to a cohort of animals.[6]
-
Blood Sampling: Blood samples are collected at multiple time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.).[6]
-
Plasma Preparation: Plasma is isolated from the collected blood samples by centrifugation.[5]
-
ADC Quantification: The concentration of the total antibody or conjugated ADC in the plasma samples is measured using a validated ligand-binding assay (LBA), such as an ELISA.
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and half-life (t½), using pharmacokinetic modeling software.[5]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of ADCs with different PEG spacer lengths in a mouse xenograft model.
Protocol Outline:
-
Tumor Implantation: Human tumor cells (e.g., NCI-N87) are subcutaneously implanted into immunodeficient mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[8]
-
Randomization: Mice are randomized into treatment and control groups.[8]
-
ADC Administration: ADCs with different PEG linker lengths are administered, typically intravenously, at a specified dose and schedule.[8]
-
Tumor Measurement: Tumor volume and body weight are measured two to three times per week.[8]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size.[8]
-
Data Analysis: The Tumor Growth Inhibition (TGI) for each treatment group is calculated by comparing the change in tumor volume to the vehicle control group.[8]
Visualizing Key Concepts and Processes
Diagrams are essential for clarifying the complex relationships and workflows in ADC development.
Conclusion
The length of the PEG spacer is a critical design parameter in modern ADC development. By modulating hydrophilicity, PEG spacers directly influence an ADC's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic index. While longer PEG chains generally improve pharmacokinetics and in vivo efficacy, this can come at the cost of reduced in vitro potency. There is no single "best" length; the optimal choice is a carefully struck balance that is highly dependent on the specific antibody and payload, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between PEG spacer length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 8. Design of Experiments for Early-Stage Process Development of Antibody-Drug Conjugates: A CDMO Example [sartorius.com]
Illuminating the Molecular Landscape: A Comparative Guide to Validating ADC Homogeneity with Mass Spectrometry
For researchers, scientists, and drug development professionals, ensuring the homogeneity of Antibody-Drug Conjugates (ADCs) is a critical quality attribute (CQA) that directly impacts therapeutic efficacy and safety. This guide provides an objective comparison of mass spectrometry (MS) with other key analytical techniques for validating ADC homogeneity, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each method, researchers can build robust analytical strategies for the comprehensive characterization of these complex biotherapeutics.
The inherent complexity of ADCs, arising from the distribution and number of conjugated drugs—quantified as the drug-to-antibody ratio (DAR)—presents a significant analytical challenge.[1] Mass spectrometry has emerged as a powerhouse for ADC analysis, offering unparalleled detail at the molecular level.[2] However, a multi-faceted approach utilizing orthogonal techniques is often necessary for a complete picture of ADC homogeneity. This guide will delve into a side-by-side comparison of MS with Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Capillary Isoelectric Focusing (cIEF).
At a Glance: Performance Comparison of Key Analytical Techniques
The choice of analytical technique for ADC homogeneity assessment depends on the specific information required, the characteristics of the ADC, and the stage of development. While mass spectrometry provides the most detailed molecular information, other techniques offer valuable insights into different aspects of ADC quality.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Capillary Isoelectric Focusing (cIEF) |
| Primary Measurement | Mass-to-charge ratio of intact ADC, subunits, or peptides. | Hydrophobicity of the ADC. | Hydrodynamic radius (size) of the ADC. | Isoelectric point (pI) of the ADC. |
| Information Provided | Precise average DAR, drug-load distribution, localization of conjugation sites, identification of post-translational modifications (PTMs).[2][3] | Average DAR, drug-load distribution, separation of species with different numbers of drugs.[4] | Detection and quantification of aggregates and fragments.[5] | Assessment of charge heterogeneity arising from conjugation and modifications.[6] |
| Resolution | High to very high. | Moderate to high for DAR species. | Low for different DAR species, high for size variants. | High for charge variants. |
| Throughput | Moderate to high, depending on the specific MS technique. | High. | High. | High. |
| MS Compatibility | Direct. | Requires MS-compatible mobile phases or offline fractionation.[4] | Generally compatible, especially with volatile buffers.[5] | Requires specialized interfaces and MS-compatible buffers.[7] |
Quantitative Data Showdown: Mass Spectrometry vs. The Alternatives
Quantitative analysis of the average DAR is a cornerstone of ADC characterization. The following table presents a comparative analysis of average DAR values for a cysteine-linked ADC determined by various MS techniques and the widely used HIC-UV method. The data demonstrates a strong correlation between the methods, highlighting the reliability of MS for this critical measurement.
| ADC Sample | HIC-UV (Average DAR) | RPLC-MS (QToF) (Average DAR) | RPLC-MS (Orbitrap) (Average DAR) | Native MS (Average DAR) |
| ADC 1 | 3.9 | 3.9 | 3.9 | 4.0 |
| ADC 2 | 2.1 | 2.1 | 2.1 | 2.1 |
| ADC 3 | 7.8 | 7.7 | 7.7 | 7.8 |
This table summarizes representative data. Actual results may vary depending on the specific ADC and analytical conditions.[8]
Visualizing the Path to Efficacy: ADC Mechanism of Action
The therapeutic effect of an ADC is contingent on a series of molecular events, from cell surface binding to the ultimate delivery of the cytotoxic payload. Understanding this pathway is crucial for interpreting analytical data and optimizing ADC design.
Figure 1. ADC Mechanism of Action.
Experimental Workflows: A Closer Look at the Methodologies
Detailed and reproducible experimental protocols are fundamental to obtaining high-quality analytical data. The following sections provide representative workflows for the key techniques discussed in this guide.
Mass Spectrometry (Native SEC-MS) Workflow
Native SEC-MS is a powerful technique for analyzing the intact ADC under non-denaturing conditions, preserving its native structure and providing an accurate assessment of the average DAR.[9]
Figure 2. Native SEC-MS Workflow for ADC Analysis.
Experimental Protocol: Native SEC-MS
-
Sample Preparation: Dilute the ADC sample to a final concentration of 0.5-1.0 mg/mL in an MS-compatible volatile buffer, such as 50 mM ammonium acetate.[3]
-
LC System:
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm).[3]
-
Mobile Phase: Isocratic elution with 50 mM ammonium acetate.
-
Flow Rate: 0.1-0.3 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 25-30 °C).
-
-
Mass Spectrometry System:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: Acquire data in the appropriate m/z range for the intact ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR by taking the weighted average of the relative abundance of each species.
-
Hydrophobic Interaction Chromatography (HIC) Workflow
HIC is a robust method for separating ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[4]
Figure 3. HIC Workflow for ADC DAR Analysis.
Experimental Protocol: HIC
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the high-salt mobile phase A.
-
HPLC System:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol (B130326).
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Integrate the area of each peak.
-
Calculate the average DAR based on the relative peak areas.
-
Size Exclusion Chromatography (SEC) for Aggregate Analysis
SEC separates molecules based on their size in solution and is the primary method for detecting and quantifying aggregates and fragments.[5]
Experimental Protocol: SEC
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
HPLC System:
-
Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).[10]
-
Mobile Phase: A buffered saline solution, such as 150 mM sodium phosphate, pH 7.0. The addition of an organic modifier like isopropanol or acetonitrile (B52724) may be necessary for some ADCs to reduce secondary interactions.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to high-molecular-weight species (aggregates), the monomer, and low-molecular-weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Capillary Isoelectric Focusing (cIEF) for Charge Heterogeneity
cIEF separates proteins based on their isoelectric point (pI) and is a powerful tool for assessing charge heterogeneity introduced by conjugation and other modifications.[6]
Experimental Protocol: cIEF
-
Sample Preparation: Mix the ADC sample with a solution containing carrier ampholytes, pI markers, and additives to maintain solubility and prevent precipitation.
-
cIEF System:
-
Capillary: A coated capillary to minimize electroosmotic flow.
-
Anolyte and Catholyte: Acidic and basic solutions, respectively, to establish the pH gradient.
-
Focusing: Apply a high voltage to focus the protein species at their respective pIs.
-
Detection: UV absorbance, typically at 280 nm.
-
-
Data Analysis:
-
The electropherogram will show peaks corresponding to different charge variants.
-
The pI of each variant can be determined by comparison to the pI markers.
-
The relative percentage of each charge variant is calculated from the peak areas.
-
Conclusion: An Integrated Approach to ADC Homogeneity
Mass spectrometry offers an unparalleled depth of information for the characterization of ADC homogeneity, providing precise measurements of average DAR, drug-load distribution, and the location of conjugation sites.[2][3] However, a comprehensive understanding of an ADC's quality attributes is best achieved through an integrated analytical approach. HIC provides robust separation of DAR species, SEC is essential for monitoring aggregation, and cIEF is critical for assessing charge heterogeneity. By combining the strengths of these orthogonal techniques, researchers can build a complete and accurate profile of their ADC, ensuring the development of safe and effective biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. sciex.com [sciex.com]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis Strategies of Antibody Charge Variants - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Pharmacokinetic Analysis of ADCs with Different Linker Types
For Researchers, Scientists, and Drug Development Professionals
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its pharmacokinetic (PK) profile, directly influencing its efficacy and toxicity. The choice of linker—broadly categorized as cleavable or non-cleavable—governs the stability of the ADC in systemic circulation and the mechanism by which the cytotoxic payload is released at the target tumor site. This guide provides an objective comparison of the pharmacokinetic properties of ADCs featuring different linker technologies, supported by experimental data, to aid in the rational design and development of next-generation ADCs.
Impact of Linker Type on Pharmacokinetics
The stability of the linker is a key factor influencing the PK properties of an ADC.[1] Premature release of the cytotoxic payload in circulation can lead to off-target toxicity and a reduced therapeutic index.[1] Conversely, a linker that is too stable might hinder the efficient release of the payload within the target cell, diminishing the ADC's therapeutic effect.
Non-cleavable linkers , such as thioether-based linkers (e.g., MCC), form a stable bond between the antibody and the payload.[2] Payload release from these ADCs relies on the complete lysosomal degradation of the antibody after internalization into the target cell.[3][4] This results in higher stability in circulation and generally a longer half-life.
Cleavable linkers are designed to release the payload in response to specific conditions prevalent in the tumor microenvironment or within the cancer cell.[5] These include:
-
Protease-cleavable linkers (e.g., valine-citrulline): These are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[6][]
-
pH-sensitive linkers (e.g., hydrazones): These linkers are stable at the physiological pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.[6]
-
Disulfide linkers: These are cleaved in the reducing environment of the cell, where concentrations of glutathione (B108866) are significantly higher than in the bloodstream.[6]
The choice of a cleavable linker allows for a variety of payload release mechanisms, which can be modulated to control the rate of release.[1] While historically some cleavable linkers have been associated with lower plasma stability, newer generations have been engineered to exhibit high stability, comparable to non-cleavable linkers, while still ensuring efficient payload release at the target.[1]
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for ADCs with different linker types. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, animal model, and analytical methods used.[1]
| Linker Type | Specific Linker | Antibody Target | Payload | Animal Model | t1/2 (days) | CL (mL/day/kg) | AUC (µg·day/mL) | Vd (mL/kg) | Reference |
| Non-Cleavable | Thioether (MCC) | Anti-CD22 | DM1 | Rat | 6.9 | 10.3 | 971 | 100 | [1] |
| Thioether (MCC) | Anti-HER2 | DM1 | Mouse | 4.8 | 20.8 | 240 | - | [1] | |
| Thioether (SMCC) | Anti-HER2 | DM1 | Rat | 10.4 | 0.7 (mL/h/kg) | 14,370 (h·µg/mL) | - | [1] | |
| Cleavable | Disulfide (SPP) | Anti-CD22 | DM1 | Rat | 4.4 | 22.0 | 455 | 139 | [1] |
| Disulfide (SPP) | Anti-HER2 | DM1 | Mouse | 2.5 | 50.0 | 100 | - | [1] | |
| Protease (vc-PABC) | Anti-CD30 | MMAE | Rat | 3.2 | 1.3 (mL/h/kg) | 7,600 (h·µg/mL) | - | [1] | |
| Hydrazone | Anti-CD33 | Calicheamicin | Mouse | - | 1.8 (L/kg/day) | 5.6 (mg·h/L) | - | [1] |
Experimental Protocols for Pharmacokinetic Analysis
Accurate assessment of ADC pharmacokinetics relies on robust and well-defined experimental protocols. Below are representative methodologies for key experiments.
Preclinical In Vivo PK Study
-
Animal Model: Severe combined immunodeficient (SCID) mice or rats are commonly used. For tumor-bearing models, human tumor xenografts are established by subcutaneously implanting cancer cells.
-
ADC Administration: The ADC is administered as a single intravenous (IV) bolus injection, typically via the tail vein.[1]
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 72, 168, and 336 hours) post-dose.
-
Plasma Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.[8] Plasma samples are then stored at -80°C until analysis.
-
Bioanalysis: The concentrations of different ADC analytes in the plasma samples are quantified using appropriate bioanalytical methods.
Bioanalytical Methods
Due to the complex nature of ADCs, multiple bioanalytical assays are required to characterize the PK of the total antibody, conjugated antibody, and unconjugated payload.[3]
-
Total Antibody Quantification (ELISA):
-
Principle: A sandwich ELISA is used to measure the concentration of the total antibody (conjugated, partially deconjugated, and fully deconjugated).
-
Procedure:
-
Microtiter plates are coated with an antigen specific to the antibody component of the ADC.
-
Plasma samples and a standard curve of the unconjugated antibody are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
The concentration of the total antibody in the samples is determined by interpolating from the standard curve.[1]
-
-
-
Conjugated Antibody Quantification (ELISA):
-
Principle: A sandwich ELISA that uses an anti-payload antibody for capture or detection to specifically measure the concentration of the antibody with at least one drug molecule attached.
-
Procedure:
-
Similar to the total antibody ELISA, but one of the antibodies used (either for capture or detection) is specific to the payload.
-
This ensures that only conjugated ADC molecules are detected.
-
-
-
Unconjugated Payload and ADC Quantification (LC-MS/MS):
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules and can be used to measure the free payload in plasma as well as the antibody-conjugated drug after specific sample preparation steps.[9]
-
Procedure:
-
Sample Preparation: Plasma samples may undergo protein precipitation or solid-phase extraction to isolate the free payload. For conjugated payload analysis, affinity capture of the ADC followed by enzymatic digestion or chemical cleavage may be required.
-
Chromatographic Separation: The extracted analytes are separated using liquid chromatography.
-
Mass Spectrometric Detection: The separated analytes are ionized and detected by a mass spectrometer, providing high selectivity and sensitivity for quantification.
-
-
Visualizing ADC Catabolism and Experimental Workflow
The diagrams below illustrate the distinct intracellular processing of ADCs with cleavable and non-cleavable linkers and a typical experimental workflow for their pharmacokinetic analysis.
Caption: Intracellular catabolism pathways for ADCs with cleavable and non-cleavable linkers.
Caption: A typical experimental workflow for preclinical ADC pharmacokinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Guide to the Proper Disposal of NH2-PEG1-Val-Cit-PAB-OH
For researchers and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. This guide provides essential procedural information for the proper disposal of NH2-PEG1-Val-Cit-PAB-OH, a cleavable antibody-drug conjugate (ADC) linker intermediate. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
This compound is an intermediate chemical used in the synthesis of more complex molecules, particularly ADCs.[1][2][3] The disposal procedure for this linker is dictated by its state: whether it is in its pure, unconjugated form or part of a larger, biologically active conjugate, such as an ADC carrying a cytotoxic payload.
Core Disposal Principles
The fundamental principle for the disposal of this compound, as with any laboratory chemical, is to prevent harm to personnel and the environment. While the unconjugated linker itself is not classified as a highly hazardous material, its role as a component in potent biopharmaceuticals necessitates careful handling and disposal. The primary concern arises when this linker is attached to a cytotoxic or potent compound, in which case the disposal protocol for the hazardous component must be followed.
Section 1: Disposal of Unconjugated this compound
When disposing of the pure, unconjugated linker, it should be treated as a standard chemical waste product. Always consult your institution's specific environmental health and safety (EHS) guidelines.
Pre-Disposal Checklist:
-
Review Institutional Policies: Familiarize yourself with your organization's specific procedures for chemical waste disposal.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: Do not mix with incompatible waste streams.
Step-by-Step Disposal Protocol:
-
Containerization: Place the waste material in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The label should include the full chemical name, concentration, and any known hazards.
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic until collection.
-
Collection: Arrange for pickup and disposal through your institution's EHS office.
| Waste Stream Classification for Unconjugated Linker | |
| Waste Type | Non-highly hazardous chemical waste |
| Container | Labeled, sealed, chemically compatible container |
| Primary Disposal Method | Incineration via institutional hazardous waste program |
Section 2: Disposal of this compound Conjugates
When the linker is part of an ADC, the cytotoxic payload dictates the disposal procedure. The Val-Cit dipeptide within the linker is designed to be cleaved by cellular proteases, releasing the payload.[1][3] Therefore, any waste containing the ADC must be handled as cytotoxic waste.
Critical Safety Considerations for ADC Waste:
-
Potency: The attached payload is often highly potent and can be fatal if ingested or inhaled.[4]
-
Handling: All handling and disposal procedures should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent aerosolization and exposure.[4]
-
PPE: A multi-layered approach to PPE is mandatory.
| Required PPE for Handling Cytotoxic ADC Waste | |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[4] |
| Eye/Face Protection | Safety goggles or a face shield.[4] |
| Lab Coat | Impermeable, long-sleeved, disposable gown.[4] |
| Respiratory Protection | Advised if there is a risk of aerosol or dust generation.[4] |
Step-by-Step Disposal Protocol for ADC Waste:
-
Decontamination: All surfaces and equipment that come into contact with the ADC must be decontaminated. A common decontamination solution is a fresh 10% bleach solution followed by a rinse with 70% ethanol.
-
Segregation: All waste, including solids (e.g., contaminated tips, tubes, vials) and liquids, must be segregated into designated cytotoxic waste containers. These are typically color-coded (e.g., yellow or red).
-
Containerization: Use puncture-resistant containers for sharps and leak-proof containers for liquids. All containers must be clearly labeled as "Cytotoxic Waste."
-
Storage: Store sealed cytotoxic waste containers in a designated, secure, and isolated area.
-
Final Disposal: Cytotoxic waste must be disposed of through your institution's official hazardous waste management program. The standard method for the final destruction of cytotoxic compounds is high-temperature incineration.[4]
| Waste Stream Classification for ADC Conjugate | |
| Waste Type | Cytotoxic / Potent Compound Waste |
| Container | Labeled, sealed, puncture-resistant, color-coded cytotoxic waste container |
| Primary Disposal Method | High-temperature incineration via institutional hazardous waste program.[4] |
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the literature, the handling and disposal of ADCs containing this linker are informed by protocols for evaluating their stability and cytotoxicity. For instance, in vitro cytotoxicity assays (e.g., MTT assays) and stability assessments in plasma involve handling of the ADC, and the resulting waste must be treated as cytotoxic.[5]
The general workflow for handling such materials, which informs the disposal process, includes:
-
Preparation of ADC solutions in a controlled environment (e.g., BSC).
-
Addition of the ADC to cell cultures or biological matrices.
-
Incubation for a specified period.
-
Collection of all materials that have come into contact with the ADC (e.g., pipette tips, plates, media) for disposal as cytotoxic waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound containing waste.
References
Personal protective equipment for handling NH2-PEG1-Val-Cit-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the cleavable antibody-drug conjugate (ADC) linker, NH2-PEG1-Val-Cit-PAB-OH. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling potent pharmaceutical compounds and peptide linkers. A risk assessment specific to your facility and experimental context should be completed before commencing any work.[1][2]
Compound Information and Hazards
This compound is a sophisticated chemical linker used in the development of ADCs.[3][4] It comprises a hydrophilic PEG spacer, a dipeptide (Val-Cit) cleavable by cellular enzymes, and a para-aminobenzyl alcohol (PAB) group.[3] The Val-Cit linker is designed for cleavage within target cells, releasing a conjugated cytotoxic payload.[5][6][7] Due to its role in delivering potent drug molecules, this linker and its conjugates should be handled with utmost care to prevent accidental exposure.
Potential Hazards:
-
Inhalation: Lyophilized powder can easily become airborne and be inhaled.[2]
-
Skin and Eye Contact: The compound may cause irritation or be absorbed through the skin. Direct contact with eyes can cause serious damage.[8][9]
-
Ingestion: Accidental ingestion could lead to unforeseen toxicological effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.[1][2]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 Respirator | A PAPR is recommended for operations with a high risk of aerosol generation.[1][10] For lower-risk activities, a properly fitted N95 or FFP2 respirator should be used.[1][8] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves. The outer pair should be changed immediately if contaminated.[1][2] |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can offer additional protection.[2][8][11] |
| Body Protection | Disposable Coveralls or Lab Coat | A disposable coverall (e.g., Tyvek) or a dedicated lab coat should be worn over personal clothing to protect against spills and contamination.[1][2][8][12] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area to prevent the spread of contamination.[8] |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is essential for minimizing exposure risk and maintaining the integrity of the compound.
3.1. Designated Work Area
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to control airborne particles.[2][9]
-
The work area should be clearly marked and restricted to authorized personnel.
3.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the designated area is clean and decontaminated.[13] All necessary equipment and materials, including PPE, should be readily available.
-
Weighing (if solid): Handle the lyophilized powder within a containment system like a fume hood or glove box to prevent inhalation of airborne particles.[2]
-
Reconstitution: If preparing a solution, add the solvent slowly and gently to the vial to avoid splashing.[13] Do not shake vigorously; mix by gentle swirling or inversion.[13]
-
Labeling: All containers holding the compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, preparation date, and appropriate hazard warnings.[2][13]
3.3. Storage
-
Lyophilized Powder: For long-term storage, keep the compound at -20°C or -80°C in a tightly sealed container to prevent degradation.[2][13]
-
Solutions: Store reconstituted solutions in aliquots at recommended temperatures to avoid repeated freeze-thaw cycles, which can degrade the peptide linker.[2][13]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[13]
4.1. Waste Segregation
-
Treat all materials that have come into contact with the compound as hazardous chemical waste.[9][13]
-
This includes unused compound, empty vials, contaminated PPE (gloves, shoe covers, etc.), and any cleaning materials.[9][13]
4.2. Step-by-Step Disposal Procedure
-
Collection: Place all solid and liquid waste into designated, leak-proof, and clearly labeled hazardous waste containers.[9]
-
Contaminated Sharps: Needles and syringes must be disposed of in a dedicated sharps container.
-
Decontamination: Decontaminate the work area according to your institution's established procedures.
-
Final Disposal: Adhere to your institution's and local regulations for the disposal of chemical waste.[9][13] This typically involves incineration or other specialized treatments.[9][10] Never dispose of this compound down the drain or in regular trash.[9][13]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Alert others and your supervisor. If trained and equipped, clean the spill using an appropriate spill kit, wearing full PPE. Otherwise, contact your institution's safety department.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. benchchem.com [benchchem.com]
- 10. aiha.org [aiha.org]
- 11. 3m.com [3m.com]
- 12. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 13. puretidestherapy.com [puretidestherapy.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
